molecular formula C13H11NO2 B086043 (4-Methoxyphenyl)(4-pyridyl)methanone CAS No. 14548-47-1

(4-Methoxyphenyl)(4-pyridyl)methanone

Cat. No.: B086043
CAS No.: 14548-47-1
M. Wt: 213.23 g/mol
InChI Key: FGEUIMWNIGSQPB-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-pyridyl)methanone ( 14548-47-1) is an aromatic ketone with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Structurally related methanone analogs have demonstrated significant research value, particularly in anticancer studies; for instance, compounds within the same family have been identified as potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and apoptosis in human cancer cell lines . Researchers can utilize this high-purity compound to develop novel pharmacologically active molecules or as a key intermediate in complex synthetic pathways. It is supplied with a minimum purity of 95% . This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUIMWNIGSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163055
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-47-1
Record name (4-Methoxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone: Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxyphenyl)(4-pyridyl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridyl moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of a ketone linker provides a rigid, yet conformationally adaptable, scaffold, while the pyridine ring offers a site for hydrogen bonding and potential coordination with metal centers. The methoxy group, an electron-donating substituent, modulates the electronic properties of the adjacent phenyl ring. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, intended for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of a compound is established through a consistent set of nomenclature and structural representations.

IdentifierValue
IUPAC Name (4-Methoxyphenyl)(pyridin-4-yl)methanone
CAS Number 14548-47-1[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
InChI InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3[1]
InChIKey FGEUIMWNIGSQPB-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Common Synonyms p-Anisyl 4-pyridyl ketone, 4-(4-Methoxybenzoyl)pyridine[1]

The structure consists of a central carbonyl group connecting a 4-methoxyphenyl ring and a pyridine ring at its 4-position. The molecule's geometry is not perfectly planar due to steric hindrance between the aromatic rings, which are twisted out of the plane of the carbonyl group.

To be replaced with a proper 2D chemical structure diagram.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems.

PropertyValueNotes
Melting Point Not explicitly reported. Expected to be a solid at room temperature. For comparison, bis(4-methoxyphenyl)methanone has a melting point of 143-144 °C.[2]
Boiling Point High boiling point, characteristic of diaryl ketones.
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance Likely a white to off-white or pale yellow crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.

  • Pyridyl Protons: The pyridine ring will exhibit two sets of signals, both doublets, in the downfield region (typically δ 8.6-8.8 ppm for protons adjacent to the nitrogen and δ 7.5-7.7 ppm for the other two protons).

  • Methoxyphenyl Protons: The 4-methoxyphenyl group will show two doublets due to the para-substitution pattern. The protons ortho to the carbonyl group are expected around δ 7.8-8.0 ppm, while the protons ortho to the methoxy group should appear more upfield at approximately δ 6.9-7.1 ppm.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the range of δ 194-196 ppm.[2]

  • Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings will resonate in the δ 110-165 ppm region. The carbon attached to the methoxy group will be significantly shielded (around δ 163 ppm), while the carbons of the pyridine ring will have distinct chemical shifts due to the influence of the nitrogen atom.

  • Methoxy Carbon: The methoxy carbon will appear as a sharp signal around δ 55-56 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the diaryl ketone is expected between 1640 and 1660 cm⁻¹.[2]

  • C-O-C Stretch: The C-O-C stretching vibrations of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 213.

Synthesis and Purification

The synthesis of this compound requires careful consideration, as direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the pyridine ring by the Lewis acid catalyst. More effective strategies involve cross-coupling reactions or the use of pre-functionalized pyridine derivatives.

Synthetic Workflow Overview

A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

G cluster_0 Synthesis of this compound start Starting Materials: 4-pyridylboronic acid 4-methoxybenzoyl chloride reaction Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) start->reaction 1. Reactants workup Aqueous Workup Extraction with Organic Solvent reaction->workup 2. Reaction Quenching purification Purification Silica Gel Column Chromatography workup->purification 3. Crude Product Isolation product Final Product: This compound purification->product 4. Pure Product

Caption: A representative workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is based on established procedures for the synthesis of diaryl ketones via Suzuki-Miyaura coupling.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reactant Addition: To the stirred suspension, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Stability

The reactivity of this compound is primarily governed by the ketone and pyridine functionalities.

  • Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to the corresponding alcohol.

  • Pyridine Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts.

  • Stability and Storage: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

The (phenyl)(pyridyl)methanone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. While specific studies on this compound are limited, its structural motifs are present in compounds investigated for various therapeutic applications.

  • Anticancer and Enzyme Inhibitory Activity: The biphenyl-methanone scaffold, a related structural class, is explored for its potential as anticancer agents and enzyme inhibitors.[4] Substituted phenyl pyrazole derivatives, which can be synthesized from methanone precursors, have also shown potential as antitumor agents.[5][6]

  • Inhibitors of XOR and URAT1: Phenyl-substituted pyridine derivatives have been designed and evaluated as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia and gout.[7]

  • Anticonvulsant Activity: Pyridazinone derivatives, which can be synthesized from aryl ketones, have shown significant anticonvulsant activity in various preclinical models.[8]

  • Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The ketone can be a handle for further functionalization, and the pyridine ring can be modified to modulate physicochemical properties and biological activity. Patents in the pharmaceutical field often describe related structures as key intermediates in the synthesis of active pharmaceutical ingredients.[4][9][10]

Conclusion

This compound is a compound with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. Its chemical and physical properties are characteristic of a diaryl ketone, and it can be reliably synthesized using modern cross-coupling methodologies. The presence of both a hydrogen bond acceptor in the pyridine ring and an electron-donating methoxy group makes it an attractive starting point for the design of novel bioactive molecules. Further investigation into its specific biological activities is warranted and could lead to the development of new therapeutic agents.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Studies on new substituted pyridazinones: Synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2012). National Institutes of Health. Retrieved from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. (2003). PubMed. Retrieved from [Link]

  • (3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. (n.d.). TSI Journals. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (4-Methoxyphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • (4-Methoxyphenyl)(3-phenyloxiran-2-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • METHANONE. (n.d.). ChemWhat. Retrieved from [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Methanone, (4-methoxyphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005). Google Patents.
  • (3-amino-1H-pyrazol-4-yl) (aryl)methanones. (1990). Google Patents.
  • Publications & Patents. (n.d.). MedChemica. Retrieved from [Link]

  • NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (2014). Google Patents.
  • Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (2016). Google Patents.
  • Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same. (2012). Google Patents.
  • Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. (2023). ResearchGate. Retrieved from [Link]_Methanone_Derivatives)

Sources

An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone (CAS No. 14548-47-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)(4-pyridyl)methanone, a diaryl ketone of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential biological applications. The guide details proposed synthetic routes, predicted spectroscopic data, and explores its likely mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes crucial in inflammatory and neurological pathways. This document is intended to serve as a foundational resource for researchers embarking on the study and application of this promising chemical entity.

Introduction and Chemical Identity

This compound, also known by synonyms such as p-Anisyl 4-pyridyl ketone and 4-(4-Methoxybenzoyl)pyridine, is a member of the diaryl ketone family.[1] Its structure features a central carbonyl group linking a methoxy-substituted phenyl ring and a pyridine ring. This arrangement of an electron-rich aromatic system and a nitrogen-containing heterocycle imparts a unique electronic and steric profile, making it an attractive scaffold for designing molecules with specific biological activities. The presence of the pyridyl nitrogen offers a potential site for hydrogen bonding and salt formation, which can be critical for receptor binding and pharmacokinetic properties.

The structural motif of a diaryl ketone is prevalent in many biologically active compounds. Specifically, the linkage of a substituted phenyl ring to a heteroaromatic system is a common strategy in the development of enzyme inhibitors. As will be discussed, the structural characteristics of this compound suggest its potential as a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs with therapeutic applications in inflammatory diseases and neurological disorders.[2][3]

Physicochemical Properties and Safety Data

A summary of the key identifiers and physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 14548-47-1[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
IUPAC Name (4-methoxyphenyl)(pyridin-4-yl)methanone[1]
Synonyms p-Anisyl 4-pyridyl ketone, 4-(4-Methoxybenzoyl)pyridine[1]
Toxicity Oral LD50 (mouse): 750 mg/kg

Synthesis and Purification

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and isonicotinoyl chloride.

Reaction Scheme:

Synthesis_of_4_Methoxyphenyl_4_pyridyl_methanone cluster_reactants Reactants cluster_conditions Reaction Conditions Anisole Anisole Product This compound Anisole->Product Electrophilic Aromatic Substitution Isonicotinoyl_chloride Isonicotinoyl chloride Isonicotinoyl_chloride->Product Lewis_acid AlCl₃ (Lewis Acid) Lewis_acid->Product Catalyst Solvent Dichloromethane (DCM) Solvent->Product Solvent

Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add isonicotinoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension.

  • Addition of Anisole: After the addition of the acyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and quench it by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield pure this compound.

Spectroscopic Characterization (Predicted)

The definitive characterization of the synthesized compound relies on a combination of spectroscopic methods. The following data are predicted based on the known spectral properties of structurally similar compounds.[4][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.80d~6.02HProtons ortho to pyridyl N
~7.85d~9.02HProtons ortho to carbonyl on anisole ring
~7.60d~6.02HProtons meta to pyridyl N
~7.00d~9.02HProtons meta to carbonyl on anisole ring
~3.90s-3HMethoxy group protons

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~195.0Carbonyl carbon (C=O)
~164.0C-OCH₃ on anisole ring
~151.0Carbons ortho to pyridyl N
~145.0Quaternary carbon on pyridine ring
~132.5Carbons ortho to carbonyl on anisole ring
~129.0Quaternary carbon on anisole ring
~121.0Carbons meta to pyridyl N
~114.0Carbons meta to carbonyl on anisole ring
~55.6Methoxy carbon (-OCH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic (methoxy)
~1660C=O stretchDiaryl ketone
~1600, ~1510C=C stretchAromatic rings
~1260C-O stretchAryl ether
~840C-H bendp-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization, EI):

m/zAssignment
213[M]⁺ (Molecular ion)
135[M - C₅H₄N]⁺ (loss of pyridyl ring)
108[M - C₇H₅O₂]⁺ (loss of methoxybenzoyl group)
78[C₅H₄N]⁺ (pyridyl cation)

Potential Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The structural features of this compound are consistent with those of known inhibitors of phosphodiesterase 4 (PDE4).[2][3] PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream cascade of anti-inflammatory and other cellular effects.

The PDE4 Signaling Pathway

The inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in inflammation and other cellular processes.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Target_Compound This compound Target_Compound->PDE4 Inhibits Downstream Downstream Effects (e.g., reduced inflammation) PKA->Downstream Phosphorylates & Regulates

Figure 2: Proposed mechanism of action via inhibition of the PDE4 signaling pathway.

Therapeutic Implications

PDE4 inhibitors have been investigated for a range of therapeutic applications, including:

  • Inflammatory Diseases: Such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3]

  • Neurological Disorders: Including depression, schizophrenia, and cognitive enhancement.[2]

Given its structural similarity to known PDE4 inhibitors, this compound represents a valuable lead compound for the development of novel therapeutics in these areas. Further biological evaluation is required to determine its specific inhibitory potency (IC₅₀) and selectivity for different PDE4 subtypes.

Safety and Handling

Based on available toxicity data, this compound should be handled with appropriate care in a laboratory setting.

  • Toxicity: The oral LD₅₀ in mice is reported as 750 mg/kg.

  • Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion and Future Directions

This compound is a diaryl ketone with significant potential as a scaffold in medicinal chemistry, particularly in the development of PDE4 inhibitors. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and likely mechanism of action.

Future research should focus on the following areas:

  • Experimental Verification: The synthesis of this compound should be carried out and its structure unequivocally confirmed by detailed spectroscopic analysis (NMR, IR, MS) and elemental analysis.

  • Biological Evaluation: The compound should be screened for its inhibitory activity against the different PDE4 subtypes to determine its potency and selectivity.

  • Structural Biology: X-ray crystallographic studies of the compound, ideally in complex with a PDE4 enzyme, would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogues.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds would help to elucidate the key structural features required for optimal biological activity.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be explored.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzoyl)pyridine-2-carbohydrazide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PubMed Central. Retrieved from [Link]

  • Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information. Retrieved from [https://www.un Shivaji.ac.in/uploads/dpt_chem/Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.pdf]([Link] Shivaji.ac.in/uploads/dpt_chem/Ligand-free%20Pd%20Catalyzed%20Cross-coupling%20Reactions%20in%20Aqueous%20Hydrotropic%20Medium.pdf)

  • ChemWhat. (n.d.). METHANONE CAS#: 938458-58-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information - Wiley-VCH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxybenzoyl)pyridine oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. Retrieved from [Link]

  • ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). FTIR characterization of the secondary structure of proteins encapsulated within PLGA microspheres. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Retrieved from [Link]

  • Semantic Scholar. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements. Retrieved from [Link]

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physical and chemical characteristics of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)(4-pyridyl)methanone, a diaryl ketone, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl ring linked to a pyridine ring through a carbonyl group, provides a scaffold for diverse chemical modifications and biological interactions. This guide offers a comprehensive overview of its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Molecular and Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental settings. The molecular formula is C₁₃H₁₁NO₂ and it has a molecular weight of 213.23 g/mol .[1][2] A key identifier for this compound is its CAS Number: 51246-73-2.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [1][2]
CAS Number 51246-73-2[1]
IUPAC Name (4-methoxyphenyl)(pyridin-4-yl)methanone
Calculated LogP 1.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies common in organic chemistry for the formation of diaryl ketones. A plausible and frequently utilized method involves the oxidation of a suitable precursor.

Conceptual Synthesis Workflow

A general and effective method for the synthesis of similar diaryl ketones involves a two-step process: the oxidation of a diarylmethane precursor to the ketone, followed by purification.

Synthesis_Workflow Reactants 4-Methoxybenzylpyridine + Oxidizing Agent (e.g., KMnO₄) Intermediate Crude this compound Reactants->Intermediate Oxidation Purification Purification (e.g., Column Chromatography) Intermediate->Purification Work-up Product Pure this compound Purification->Product Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound, (4-chlorophenyl)(pyridin-2-yl)methanone, and may require optimization for the target molecule.

Step 1: Oxidation of 4-(4-Methoxybenzyl)pyridine

  • Reaction Setup: In a reaction vessel, suspend 4-(4-methoxybenzyl)pyridine in water.

  • Heating: While stirring, heat the mixture to approximately 85-95°C.

  • Addition of Oxidant: Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. It is critical to monitor the temperature and maintain it within the specified range to ensure a controlled reaction.

  • Reaction Monitoring: Maintain the reaction at 85-95°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture and quench any remaining oxidant by adding a small amount of a reducing agent, such as methanol.

  • Work-up: Filter the reaction mixture to remove manganese dioxide. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

Step 2: Purification

  • Chromatography: The crude this compound is purified by column chromatography on silica gel.

  • Elution: A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the desired product from impurities.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the methoxyphenyl and pyridyl rings. The protons on the pyridine ring will likely appear as two doublets in the downfield region. The protons on the methoxyphenyl ring will also appear as two doublets, characteristic of a para-substituted benzene ring. A singlet corresponding to the methoxy group protons will be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 unique carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, and the methoxy carbon will be in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant peaks will include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations from the aromatic and pyridine rings, and C-O stretching from the ether linkage.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (213.23 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the ketone, the electron-rich methoxyphenyl ring, and the electron-deficient pyridine ring.

  • Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol, reductive amination, and addition of nucleophiles.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution under certain conditions.

  • Methoxyphenyl Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring.

The compound is expected to be stable under normal laboratory conditions, but prolonged exposure to strong acids, bases, or oxidizing agents should be avoided.

Applications in Drug Discovery and Development

The benzoylpyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The presence of both a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen) and a hydrogen bond donor region (the aromatic rings) allows for diverse interactions with biological targets.

Potential Therapeutic Areas

While specific biological data for this compound is not extensively documented, related structures have shown promise in several therapeutic areas:

  • Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[4] For example, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors with significant antiproliferative properties.[3] The thieno[2,3-b]pyridine scaffold, which shares structural similarities, has shown potent anti-proliferative activity, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC).[5]

  • Antihyperlipidemic Activity: Novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives have been synthesized and shown to possess significant antihyperlipidemic activities.[6]

  • Anti-inflammatory Activity: Derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone have been synthesized and shown to exhibit anti-inflammatory activity.[7]

The structural motifs present in this compound make it a valuable starting point or intermediate for the synthesis of libraries of compounds for screening in various disease models.

Mechanism of Action Visualization (Hypothetical)

Given the activity of related compounds as kinase inhibitors, a hypothetical mechanism of action could involve the binding of this compound to the ATP-binding pocket of a protein kinase, thereby inhibiting its function.

Kinase_Inhibition cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Phosphorylation Phosphorylation ATP_Site->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Blocks ATP Binding Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation Molecule This compound Molecule->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds to Substrate Protein Substrate Substrate->Substrate_Site Binds to

Caption: Hypothetical mechanism of kinase inhibition by competitive binding.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile molecule with significant potential for further exploration in both medicinal chemistry and materials science. Its straightforward synthesis and the presence of multiple functional groups for modification make it an attractive scaffold for the development of novel compounds with a range of biological activities. Further research is warranted to fully elucidate its physicochemical properties, reactivity, and therapeutic potential.

References

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). PubMed. [Link]

  • Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. (2018). PubMed. [Link]

  • (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. GlobalChemMall. [Link]

  • METHANONE CAS#: 938458-58-3. ChemWhat. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). ResearchGate. [Link]

  • 4-(4-Methoxybenzoyl)pyridine oxime. PubChem. [Link]

  • (4-Methoxyphenyl)methanone. PubChem. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). PMC. [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2012). PubMed. [Link]

  • 4‐Methoxypyridine N‐oxide. ResearchGate. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). MDPI. [Link]

  • (2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem. [Link]

  • Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (2015). Scientific Research Publishing. [Link]

  • (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. ChemBK. [Link]

  • Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (2015). ResearchGate. [Link]

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An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability

This guide has been structured to provide a robust theoretical and practical framework based on established chemical principles and data from closely related analogues. The provided experimental protocols and mechanistic discussions are based on well-documented reactions commonly used for this class of compounds. They are intended to serve as expert-guided starting points for researchers, who must validate them experimentally.

Executive Summary

(4-Methoxyphenyl)(4-pyridyl)methanone, also known as 4-(4-methoxybenzoyl)pyridine, is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridine ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing, hydrogen-bond-accepting pyridine ring create a molecule with distinct electronic and steric properties. These features are characteristic of scaffolds found in compounds targeting biological macromolecules like kinases and tubulin. This guide provides a comprehensive overview of its chemical properties, outlines a probable high-yield synthesis strategy, and discusses its potential applications in drug discovery based on the known bioactivity of analogous structures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1][2]
CAS Number 14548-47-1[1]
IUPAC Name (4-methoxyphenyl)(pyridin-4-yl)methanone[1]
Synonyms 4-(4-Methoxybenzoyl)pyridine, p-Anisyl 4-pyridyl ketone[1]
Appearance Expected to be an off-white to yellow solidInferred
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, and MethanolInferred

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach for synthesizing this compound is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for forming the crucial carbon-carbon bond between the two aromatic rings via a ketone linker.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The workflow involves the acylation of anisole (methoxybenzene) with isonicotinoyl chloride, the acid chloride derivative of isonicotinic acid (pyridine-4-carboxylic acid).

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation IsonicotinicAcid Isonicotinic Acid SOCl2 Thionyl Chloride (SOCl₂) IsonicotinicAcid->SOCl2 Reflux IsonicotinoylChloride Isonicotinoyl Chloride (Electrophile Precursor) SOCl2->IsonicotinoylChloride Anisole Anisole (Nucleophile) LewisAcid AlCl₃ / FeCl₃ (Catalyst) IsonicotinoylChloride->LewisAcid Complexation AcyliumIon N-Acylpyridinium-AlCl₃ Complex (Active Electrophile) Anisole->AcyliumIon Nucleophilic Attack LewisAcid->AcyliumIon Product This compound AcyliumIon->Product Workup (H₂O)

Caption: Proposed Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol (Proposed)

Expert Rationale: This protocol is designed for high efficiency and regioselectivity. Anisole is a highly activated aromatic ring, and the methoxy group is a strong ortho, para-director. Due to the steric hindrance from the methoxy group, the para-substituted product is heavily favored, simplifying purification. Aluminum chloride (AlCl₃) is the standard catalyst, but iron(III) chloride (FeCl₃) can also be used and is sometimes milder. The reaction must be conducted under anhydrous conditions as Lewis acids like AlCl₃ react violently with water.

Step 1: Formation of Isonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet (to neutralize HCl gas), add isonicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.

  • Slowly heat the mixture to reflux (~75-80 °C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting isonicotinoyl chloride hydrochloride is often used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate, larger flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the crude isonicotinoyl chloride from Step 1 to the AlCl₃ suspension portion-wise.

  • Add anisole (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final product.

Potential Applications in Drug Development

While direct biological studies on this compound are not prominent in the literature, its structural motifs are present in numerous biologically active compounds. This allows for an expert-driven hypothesis on its potential therapeutic applications.

Rationale as a Kinase Inhibitor Scaffold

The diaryl ketone structure is a well-known "hinge-binding" motif for many protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The methoxyphenyl group can occupy a hydrophobic pocket, often providing selectivity. Many kinase inhibitors, including those targeting MAP4K, CDK, and receptor tyrosine kinases like EGFR and VEGFR, feature similar pyridine or pyrimidine cores.[3][4][5][6][7]

G cluster_0 Kinase ATP Binding Site Compound This compound (Hypothetical Inhibitor) Hinge Hinge Region (Backbone Amides) Compound->Hinge H-Bond Acceptor (Pyridine N) HydrophobicPocket Hydrophobic Pocket Compound->HydrophobicPocket van der Waals (Methoxyphenyl) SolventFront Solvent-Exposed Region

Caption: Hypothesized binding mode in a kinase ATP pocket.

Potential as a Tubulin Polymerization Inhibitor

The molecule also shares features with combretastatin A-4 (CA-4) analogues, a class of potent tubulin polymerization inhibitors that bind at the colchicine site. These compounds typically possess two aromatic rings (A and B rings) connected by a linker. In this case, the methoxyphenyl ring can act as the A-ring, and the pyridine can serve as the B-ring, with the ketone functioning as the linker. This structural analogy suggests that the compound could potentially disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[8][9]

Spectroscopic Analysis (Predicted)

No publicly available spectra for this specific molecule were found. The following are expert predictions based on its structure and data from analogous compounds. Experimental validation is required.

  • ¹H NMR:

    • Pyridyl Protons: Two distinct doublet signals are expected for the four pyridine protons, likely in the downfield region (δ 8.6-8.8 ppm for protons adjacent to N, and δ 7.5-7.7 ppm for the other two).

    • Methoxyphenyl Protons: A doublet for the two protons ortho to the carbonyl group (δ 7.8-8.0 ppm) and a doublet for the two protons ortho to the methoxy group (δ 6.9-7.1 ppm).

    • Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 194-196 ppm.

    • Aromatic Carbons: Signals between δ 114-165 ppm. The carbon bearing the methoxy group will be significantly downfield (~163 ppm), while the methoxy-adjacent carbons will be shielded (~114 ppm). Pyridine carbons will appear in the δ 122-155 ppm range.

    • Methoxy Carbon: A signal around δ 55-56 ppm.

  • IR Spectroscopy:

    • A strong, characteristic C=O (ketone) stretch is expected around 1650-1670 cm⁻¹.

    • C-O (aryl ether) stretching around 1250 cm⁻¹.

    • C=N and C=C stretching from the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 213.

    • Key Fragments: Expect fragments corresponding to the loss of key groups, such as the p-anisoyl cation (m/z = 135) and the pyridyl cation (m/z = 78).

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. The following guidelines are based on data for structurally related aromatic ketones and pyridines.

  • Hazard Class: Likely classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause skin and serious eye irritation.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

References

  • Chu, X. J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. Available at: [Link]

  • Li, C. M., Lu, Y., Chen, J., et al. (2009). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 52(15), 4648-52. Available at: [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)(pyridin-4-yl)methanone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Stockwell, B. R., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology, 26(12), 1735-1746.e11. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. Available at: [Link]

  • Ye, D., et al. (2020). Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. European Journal of Medicinal Chemistry, 198, 112354. Available at: [Link]

  • Zhang, X., et al. (2011). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Medicinal Chemistry, 54(11), 3785-95. Available at: [Link]

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Spectroscopic Blueprint of (4-Methoxyphenyl)(4-pyridyl)methanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (4-Methoxyphenyl)(4-pyridyl)methanone, a key heterocyclic ketone with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the robust characterization of similar diaryl ketones.

Introduction

This compound, also known as 4-methoxybenzoylpyridine, possesses a unique electronic and structural architecture arising from the interplay between the electron-donating methoxy group on the phenyl ring and the electron-withdrawing nature of the pyridyl moiety. This electronic dichotomy governs its reactivity, intermolecular interactions, and, consequently, its spectroscopic behavior. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical properties. This guide serves as an authoritative reference for the multimodal spectroscopic analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound is the foundation for interpreting its spectral data. The molecule consists of a central carbonyl group linking a 4-methoxyphenyl ring and a 4-pyridyl ring.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent can influence chemical shifts due to solvent-solute interactions; deuterated chloroform (CDCl₃) is a common choice for compounds of this nature due to its excellent solubilizing properties and relatively inert character.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.83Doublet (d)2HH-2', H-6' (pyridyl)
7.82Doublet (d)2HH-2, H-6 (phenyl)
7.55Doublet (d)2HH-3', H-5' (pyridyl)
7.00Doublet (d)2HH-3, H-5 (phenyl)
3.91Singlet (s)3H-OCH₃

Interpretation:

  • The downfield shift of the pyridyl protons (H-2', H-6' and H-3', H-5') is attributed to the electron-withdrawing effect of the nitrogen atom.

  • The protons on the methoxyphenyl ring (H-2, H-6 and H-3, H-5) appear as distinct doublets, characteristic of a para-substituted benzene ring. The electron-donating methoxy group shields the ortho (H-3, H-5) and para protons, causing them to appear at a relatively higher field compared to the protons on the pyridyl ring.

  • The sharp singlet at 3.91 ppm corresponds to the three equivalent protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
194.5C=O (carbonyl)
164.1C-4 (phenyl)
150.9C-2', C-6' (pyridyl)
144.7C-4' (pyridyl)
132.8C-2, C-6 (phenyl)
129.5C-1 (phenyl)
121.5C-3', C-5' (pyridyl)
114.2C-3, C-5 (phenyl)
55.7-OCH₃

Interpretation:

  • The carbonyl carbon (C=O) signal appears significantly downfield around 194.5 ppm, which is characteristic for diaryl ketones.

  • The carbon attached to the methoxy group (C-4) is observed at 164.1 ppm due to the strong deshielding effect of the oxygen atom.

  • The carbons of the pyridyl ring are observed at distinct chemical shifts, with the carbons adjacent to the nitrogen (C-2', C-6') appearing most downfield in the aromatic region of the pyridyl ring.

Experimental Protocol: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve Dissolve ~10 mg of sample Solvent in ~0.7 mL of CDCl3 Dissolve->Solvent Transfer Transfer to NMR tube Solvent->Transfer Lock Lock on deuterium signal Transfer->Lock Shim Shim magnet homogeneity Lock->Shim AcquireH1 Acquire ¹H spectrum Shim->AcquireH1 AcquireC13 Acquire ¹³C spectrum Shim->AcquireC13 FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For aromatic ketones, the most prominent absorption is the C=O stretching vibration.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
1655StrongC=O stretch (carbonyl)
1599StrongC=C stretch (aromatic)
1287StrongC-O stretch (aryl ether)
1175StrongC-N stretch (pyridine)

Interpretation:

  • The strong absorption band at 1655 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone. Conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone.

  • The sharp peak at 1599 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings.

  • The strong absorption at 1287 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • The band at 1175 cm⁻¹ is indicative of the C-N stretching vibration within the pyridine ring.

Experimental Protocol: FT-IR Data Acquisition

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind 1-2 mg of sample Mix with ~100 mg of dry KBr Grind->Mix Press Press into a transparent pellet Mix->Press Background Acquire background spectrum Press->Background Sample Acquire sample spectrum Background->Sample Ratio Ratio sample to background Convert Convert to absorbance Ratio->Convert

Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of benzophenone derivatives is often characterized by cleavage at the bonds adjacent to the carbonyl group.[5]

Table 4: Key Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Proposed Fragment
213100[M]⁺ (Molecular Ion)
13585[CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation)
10830[C₅H₄NCO]⁺ (pyridylcarbonyl cation)
7845[C₅H₄N]⁺ (pyridyl cation)
7725[C₆H₅]⁺ (phenyl cation from methoxybenzoyl)

Interpretation:

  • The molecular ion peak [M]⁺ is observed at m/z 213, which corresponds to the molecular weight of the compound (C₁₃H₁₁NO₂).

  • The base peak at m/z 135 corresponds to the stable 4-methoxybenzoyl cation, formed by the cleavage of the C-C bond between the carbonyl group and the pyridyl ring.

  • The peak at m/z 108 represents the pyridylcarbonyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the methoxyphenyl ring.

  • Further fragmentation of these primary cations leads to the formation of the pyridyl cation (m/z 78) and the phenyl cation (m/z 77) through the loss of a neutral carbon monoxide (CO) molecule.

G M [M]⁺ m/z 213 F1 [CH₃OC₆H₄CO]⁺ m/z 135 M->F1 - C₅H₄N• F2 [C₅H₄NCO]⁺ m/z 108 M->F2 - C₇H₇O• F4 [C₆H₅]⁺ m/z 77 F1->F4 - CO F3 [C₅H₄N]⁺ m/z 78 F2->F3 - CO

Figure 4: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) Dissolve Dissolve sample in a volatile solvent Inject Inject into GC-MS Dissolve->Inject Separate Separate components on capillary column Inject->Separate Ionize Ionize with 70 eV electrons Separate->Ionize Analyze Analyze fragments by m/z Ionize->Analyze

Figure 5: Workflow for GC-MS data acquisition.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provide a cohesive and unambiguous characterization of this compound. Each technique offers a unique and complementary perspective on the molecular structure, and the synergy of these methods allows for a high degree of confidence in the compound's identity and purity. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules and serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • CDN. Infrared Spectroscopy. [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. [Link]

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solubility of (4-Methoxyphenyl)(4-pyridyl)methanone in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Methoxyphenyl)(4-pyridyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in pharmaceutical and chemical research. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to inform experimental design, formulation development, and process chemistry.

Introduction to this compound

This compound, also known as (4-methoxyphenyl)(pyridin-4-yl)methanone, is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridine ring. Its chemical formula is C₁₃H₁₁NO₂ with a molecular weight of approximately 213.23 g/mol [1]. The unique combination of a polar, basic pyridine moiety and a less polar, electron-rich methoxyphenyl group imparts a distinct physicochemical profile that directly governs its solubility in various laboratory solvents. Understanding this profile is critical for applications ranging from reaction chemistry and purification to formulation and bioavailability in drug discovery pipelines.

The structure of the molecule is depicted below.

Figure 1: Chemical Structure of this compound.

Physicochemical Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2]. For this compound, the key structural features dictating these forces are:

  • Polarity and Dipole Moment : The molecule possesses significant polarity arising from the electronegative oxygen of the ketone and methoxy groups, and the nitrogen atom in the pyridine ring. The ketone group (C=O) creates a strong dipole. This inherent polarity suggests a preference for polar solvents.

  • Hydrogen Bonding Capability : The compound lacks hydrogen bond donor groups (like -OH or -NH). However, it has three potential hydrogen bond acceptor sites: the ketone oxygen, the methoxy oxygen, and the pyridine nitrogen[3]. This makes it capable of interacting favorably with protic solvents (e.g., alcohols, water) that can donate hydrogen bonds.

  • Basicity (pKa) : The lone pair of electrons on the pyridine nitrogen atom imparts basic character. This is the most significant feature for predicting solubility in aqueous solutions. The compound is expected to be protonated in acidic conditions, forming a cationic salt. This salt formation dramatically increases polarity and, consequently, aqueous solubility. Therefore, solubility in aqueous acids (e.g., dilute HCl) should be significantly higher than in neutral water or aqueous bases[4][5].

  • Aromatic System : The two aromatic rings (phenyl and pyridyl) contribute nonpolar surface area, which favors interactions with less polar or aromatic solvents (e.g., toluene, dichloromethane) through van der Waals forces and potential π-π stacking.

Predictive Solubility Profile

Based on the analysis of its physicochemical properties, a qualitative and predictive solubility profile can be constructed. This table serves as a practical guide for solvent selection prior to experimental verification.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Nonpolar Hexane, CyclohexanePoorThe molecule's significant polarity and hydrogen bond accepting sites are incompatible with the nonpolar, dispersion-force-dominant nature of these solvents.
Moderately Nonpolar Toluene, Diethyl EtherLow to ModerateToluene may offer some solubility due to π-π interactions with the aromatic rings. Diethyl ether's slight polarity may interact with the ketone, but overall solubility is likely limited.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents have strong dipoles that can interact favorably with the polar groups of the solute. Solvents like DMSO and DMF are powerful, versatile solvents and are expected to be very effective[6]. DCM is a good solvent for many moderately polar organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese alcohols can act as hydrogen bond donors to the ketone, methoxy, and pyridine groups, facilitating solvation[7]. Shorter-chain alcohols (methanol, ethanol) are expected to be more effective than longer-chain ones.
Aqueous (Neutral) WaterVery LowWhile the molecule has polar groups, the large, nonpolar aromatic structure will likely dominate, leading to poor water solubility.
Aqueous (Acidic) 5% Hydrochloric Acid (HCl)HighThe basic pyridine nitrogen will be protonated to form a highly polar pyridinium salt, which is expected to be readily soluble in the aqueous medium[5].
Aqueous (Basic) 5% Sodium Hydroxide (NaOH)Very LowThe molecule lacks acidic protons, so increasing the pH is not expected to form a salt or enhance solubility. Solubility should be comparable to or lower than in neutral water.

Experimental Protocols for Solubility Determination

To obtain quantitative data, rigorous experimental determination is necessary. The following protocols describe two standard, reliable methods: the Equilibrium Shake-Flask Method for thermodynamic solubility and a Rapid Titration Method for estimation.

Protocol: Equilibrium (Shake-Flask) Solubility Determination

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

  • Preparation : Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial.

  • Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration : Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate vigorously for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Sample Collection & Filtration : Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution : Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

  • Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal & Agitate (24-48h) at Constant Temperature B->C D Settle Undissolved Solid (Static, 2h) C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC/UV-Vis F->G H Calculate Solubility G->H

Figure 2: Workflow for Equilibrium Shake-Flask Solubility Determination.

Protocol: Rapid Solvent Addition (Titration) Method

This method is faster and uses less material, providing a good estimate of solubility, often referred to as kinetic solubility.[8]

Principle: Solvent is incrementally added to a known mass of solute until complete dissolution is visually observed.

Step-by-Step Methodology:

  • Preparation : Accurately weigh a small, precise amount of this compound (e.g., 2.0 mg) into a small, clear glass vial.

  • Initial Solvent Addition : Add an initial small, known volume of the solvent (e.g., 50 µL) using a calibrated micropipette.

  • Vortex & Observe : Cap the vial and vortex vigorously for 30-60 seconds. Visually inspect the vial against a contrasting background for any undissolved solid particles.

  • Incremental Addition : If the solid has not fully dissolved, add another small aliquot of solvent (e.g., 10-50 µL). Repeat the vortex and observation step.

  • Endpoint Determination : Continue the incremental addition of solvent until the solution becomes completely clear, with no visible solid particles remaining. Record the total volume of solvent added.

  • Calculation : Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent required for dissolution.

Conclusion

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (4-Methoxyphenyl)methanone.
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  • Wikipedia. Polar aprotic solvent.
  • NIH. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
  • NIH PMC. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces.
  • ACS Publications. Quantitative Measures of Solvent Polarity.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
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An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of (4-Methoxyphenyl)(4-pyridyl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural motifs are present in numerous biologically active molecules. This guide will therefore focus on its synthesis, physicochemical properties, and plausible therapeutic applications based on evidence from closely related analogues.

Introduction and Chemical Identity

This compound, also known as 4-(4-methoxybenzoyl)pyridine, is a diaryl ketone featuring a methoxy-substituted phenyl group and a pyridyl ring linked by a carbonyl bridge. This structure is of significant interest to medicinal chemists due to the prevalence of both the pyridine and methoxyphenyl moieties in a wide array of pharmacologically active compounds.

Table 1: Compound Identification

PropertyValue
IUPAC Name (4-Methoxyphenyl)(pyridin-4-yl)methanone
Synonyms 4-(4-Methoxybenzoyl)pyridine, p-Anisyl 4-pyridyl ketone
CAS Number 14548-47-1
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
InChI Key FGEUIMWNIGSQPB-UHFFFAOYSA-N

Plausible Synthesis and Purification

While the first documented synthesis of this compound is not clearly cited in the literature, its preparation can be achieved through established synthetic methodologies for diaryl ketones. A common and effective approach involves a Grignard reaction between a pyridyl Grignard reagent and a methoxy-substituted benzaldehyde or nitrile, followed by oxidation. An alternative is the Friedel-Crafts acylation of anisole with isonicotinoyl chloride.

Proposed Synthesis via Grignard Reaction

A robust method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 4-bromopyridine with 4-methoxybenzonitrile.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Bromopyridine Intermediate1 4-Pyridylmagnesium bromide (Grignard Reagent) Reactant1->Intermediate1 Mg, THF Reactant2 Magnesium Reactant2->Intermediate1 Reactant3 4-Methoxybenzonitrile Intermediate2 Imine Intermediate Reactant3->Intermediate2 Intermediate1->Intermediate2 Reacts with 4-Methoxybenzonitrile Product This compound Intermediate2->Product Acidic Workup (e.g., H3O+)

Caption: Proposed Grignard reaction pathway for the synthesis of the target compound.

Experimental Protocol: Grignard Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromopyridine (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Nitrile: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-methoxybenzonitrile (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Physicochemical Properties and Characterization

The synthesized this compound is expected to be a solid at room temperature. Its identity and purity can be confirmed using standard analytical techniques.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Not available in searched literature; expected to be a crystalline solid.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.7-8.8 (d, 2H, pyridyl), 7.9-8.0 (d, 2H, methoxyphenyl), 7.5-7.6 (d, 2H, pyridyl), 6.9-7.0 (d, 2H, methoxyphenyl), 3.9 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 194-195 (C=O), 163-164 (C-OCH₃), 150-151 (pyridyl C-N), 144-145 (pyridyl C), 132-133 (methoxyphenyl C), 129-130 (methoxyphenyl C), 121-122 (pyridyl C), 113-114 (methoxyphenyl C), 55-56 (-OCH₃).
Mass Spectrometry (ESI+) m/z: 214.08 [M+H]⁺

Potential Therapeutic Applications and Mechanism of Action

While specific biological studies on this compound are not widely published, the structural class of diaryl ketones with heterocyclic components has been extensively investigated for various therapeutic applications, most notably as anticancer agents.

Inhibition of Tubulin Polymerization

A significant body of research points to diaryl ketones as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][2] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][3] The structural similarity of this compound to known tubulin inhibitors suggests it may share this mechanism of action.

Diagram 2: Hypothesized Mechanism of Action

G cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome Drug This compound Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

Studies on related 4-substituted methoxybenzoyl-aryl-thiazoles have provided valuable SAR insights that can be extrapolated to this compound.[4][5] The presence and position of the methoxy group on the phenyl ring are often crucial for activity. The pyridyl ring, with its hydrogen bond accepting nitrogen atom, can significantly influence the compound's interaction with the target protein and its pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough documentation of its synthesis and comprehensive characterization using modern analytical techniques is warranted.

  • In-depth Biological Evaluation: Systematic in vitro and in vivo studies are necessary to confirm its hypothesized mechanism of action as a tubulin polymerization inhibitor and to evaluate its efficacy and safety profile.

  • Lead Optimization: Exploration of structural modifications to the methoxyphenyl and pyridyl rings could lead to the discovery of analogues with enhanced potency and improved pharmacokinetic properties.

References

  • PubChem. (4-Methoxyphenyl)methanone. [Link]

  • Li, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 54(15), 5548-5559. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53344605, Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • PrepChem. (2023). Synthesis of 4-(3-methoxybenzoyl)pyridine. [Link]

  • Romagnoli, R., et al. (2016). Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. European journal of medicinal chemistry, 124, 63-79. [Link]

  • Cullen, M. D., et al. (2008). Inhibition of tubulin polymerization by select alkenyldiarylmethanes. Bioorganic & medicinal chemistry letters, 18(2), 656-660. [Link]

  • Li, W., et al. (2019). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1256-1266. [Link]

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Unlocking the Therapeutic Potential of Pyridyl Methanone Derivatives: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridyl methanone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Its inherent electronic properties and capacity for diverse substitutions make it a versatile backbone for designing molecules with high affinity and specificity for a range of biological targets.[1] This technical guide provides an in-depth exploration of promising research avenues for pyridyl methanone derivatives, moving beyond established applications to highlight cutting-edge areas in oncology, neuroinflammation, and virology. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering a roadmap for researchers seeking to innovate in this dynamic field.

Part 1: Strategic Focus Areas for Pyridyl Methanone Derivatives

The true potential of a chemical scaffold lies in its application to pressing and complex therapeutic challenges. This section outlines three high-impact research areas where pyridyl methanone derivatives are poised to make significant contributions.

Precision Oncology: Targeting Kinase Signaling Cascades

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyridyl methanone derivatives have shown significant promise as kinase inhibitors, capable of competing with ATP at the enzyme's binding site and disrupting downstream signaling pathways that drive tumor growth and survival.[2][3]

Key Research Opportunities:

  • PIM-1 Kinase Inhibition: Proviral Integration Moloney (PIM)-1 kinase is a serine/threonine kinase frequently overexpressed in various hematological and solid tumors. It plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[4] The development of pyridyl methanone-based PIM-1 inhibitors represents a promising strategy for treating cancers such as leukemia, lymphoma, and prostate cancer.[4]

  • Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion. Aberrant Met signaling is implicated in the progression and metastasis of numerous cancers.[5] Pyrrolopyridine-pyridone analogues have demonstrated potent Met kinase inhibition, suggesting a fertile area for further development.[5]

Experimental Workflow for Screening Novel Kinase Inhibitors:

The following workflow provides a systematic approach to identifying and characterizing novel pyridyl methanone-based kinase inhibitors.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of Pyridyl Methanone Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., PIM-1, Met) Cytotoxicity->Kinase_Assay Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Kinase_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Western_Blot Western Blotting Cell_Cycle->Western_Blot Xenograft Xenograft Models Western_Blot->Xenograft G LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38/MAPK Activation TLR4->p38_MAPK NF_kB NF-κB Activation p38_MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Pyridyl_Methanone Pyridyl Methanone Derivative Pyridyl_Methanone->p38_MAPK Inhibition

Caption: Inhibition of the p38/MAPK pathway in microglia by pyridyl methanone derivatives. [6]

Broad-Spectrum Antiviral Agents for Emerging Threats

The emergence of novel viral pathogens underscores the urgent need for broad-spectrum antiviral therapeutics. Pyridine derivatives have a long history of antiviral activity against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus. [7]Recent studies have highlighted the potential of pyridyl methanone derivatives against contemporary threats like the H5N1 influenza virus and SARS-CoV-2. [8] Key Research Opportunities:

  • Inhibition of Viral Proteases: Many viruses rely on proteases for the cleavage of viral polyproteins into functional units, a critical step in the viral life cycle. The development of pyridyl methanone derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (3CLpro), is a promising avenue for antiviral drug discovery. [8]* Targeting Viral Entry and Replication: Investigating the ability of these compounds to interfere with other stages of the viral life cycle, such as attachment to host cell receptors or the function of viral RNA polymerase, could lead to the discovery of novel antiviral mechanisms.

Part 2: Methodologies and Protocols

Scientific integrity is paramount in drug discovery research. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of pyridyl methanone derivatives, ensuring reproducibility and reliability.

Synthesis of Substituted Pyridyl Methanones

A modified Guareschi-Thorpe reaction provides an efficient route to highly substituted 2-pyridones, which can be further functionalized to yield a diverse library of pyridyl methanone derivatives. [9] Protocol: Synthesis of 3-cyano-4-ethyl-6-methyl-2-pyridone [9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-oxohexanoate (14.4 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Add piperidine (1.0 mL, 0.01 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 ethyl acetate/hexanes eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the purified 3-cyano-4-ethyl-6-methyl-2-pyridone. For higher purity, flash column chromatography on silica gel can be employed.

In Vitro Biological Evaluation

Protocol: MTT Cytotoxicity Assay [10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridyl methanone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantitative Data Presentation:

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
HepG-2Hepatocellular Carcinoma9.5 ± 1.10.7 ± 0.08
PC-3Prostate Carcinoma18.2 ± 2.32.1 ± 0.3

Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation) [12][13]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound (at various concentrations), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.5 mL of 1% w/v bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Absorbance Measurement: Measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Part 3: Future Directions and Conclusion

The exploration of pyridyl methanone derivatives is a vibrant and rapidly evolving field. Future research should focus on leveraging computational tools for in silico screening and lead optimization, as well as exploring novel drug delivery systems to enhance the therapeutic index of these promising compounds. The integration of multi-omics approaches will be crucial for elucidating complex mechanisms of action and identifying predictive biomarkers for patient stratification.

References

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  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Retrieved from [Link]

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  • ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. - ResearchGate. (2010, October). Retrieved from [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved from [Link]

  • Full article: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022, August 6). Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Retrieved from [Link]

  • Synthesis of substituted pyridines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023, March 2). Retrieved from [Link]

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  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (2008, September 11). Retrieved from [Link]

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  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved from [Link]

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  • Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved from [Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. (2023, January 27). Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - NIH. (n.d.). Retrieved from [Link]

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Sources

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of (4-Methoxyphenyl)(4-pyridyl)methanone for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and development, computational modeling serves as an indispensable tool for the rapid, cost-effective, and rational design of novel therapeutic agents. This guide provides an in-depth technical framework for the theoretical and computational characterization of (4-Methoxyphenyl)(4-pyridyl)methanone, a molecule of interest due to its heterocyclic and methoxy-substituted phenyl moieties, which are common pharmacophores. We will navigate the essential pillars of in silico analysis, beginning with quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's fundamental electronic and structural properties. Subsequently, we will detail the protocol for molecular docking to identify and evaluate potential protein interactions, a critical step in hypothesis-driven target identification. Finally, we will explore the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the molecule's drug-likeness. This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols required to perform a comprehensive computational evaluation.

Section 1: Introduction to this compound and the Rationale for Computational Scrutiny

This compound, with the chemical formula C₁₃H₁₁NO₂, is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridine ring linked by a carbonyl group.[1] Its structure presents several features of interest for medicinal chemistry, including hydrogen bond acceptors (the carbonyl oxygen and pyridine nitrogen) and a lipophilic aromatic system, suggesting its potential to interact with a variety of biological targets.

Chemical Structure and Properties:

  • IUPAC Name: (4-methoxyphenyl)(pyridin-4-yl)methanone[1]

  • CAS Number: 14548-47-1[1]

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol [1]

The strategic imperative for employing computational methods lies in their predictive power. Before committing significant resources to chemical synthesis and biological screening, in silico analysis allows for the early identification of promising candidates while flagging those with potential liabilities, such as poor pharmacokinetic profiles or toxicity.[2][3] This "fail fast, fail cheap" approach is a cornerstone of efficient drug discovery pipelines.[4]

Section 2: The Computational Scientist's Toolkit: Core Methodologies

A robust computational assessment is built on a multi-faceted approach. Here, we detail the three core pillars of our investigation: Density Functional Theory (DFT), Molecular Docking, and ADMET profiling.

Pillar 1: Density Functional Theory (DFT) – Unveiling Intrinsic Molecular Properties

Causality: We begin with DFT because understanding a molecule's intrinsic electronic structure is fundamental to predicting its behavior. DFT provides a favorable balance between computational accuracy and resource requirements for a molecule of this size.[5] It allows us to calculate a ground-state optimized geometry, which is the most energetically stable conformation and the necessary starting point for subsequent analyses like docking.

This protocol establishes the molecule's most stable 3D structure and predicts its infrared spectrum.

  • Structure Input: Sketch the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup (Gaussian, ORCA):

    • Job Type: Opt+Freq (Optimization followed by Frequency calculation).

    • Method: B3LYP. Scientist's Note: The B3LYP hybrid functional is selected for its proven reliability and extensive validation for organic molecules, offering a good description of both structure and energetics.[6][7]

    • Basis Set: 6-311++G(d,p). Scientist's Note: This basis set is chosen for its robustness. The 6-311G part provides a flexible description of core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) adds polarization functions, allowing for non-spherical electron density distribution, essential for describing bonding in a molecule with multiple heteroatoms.[6][8]

    • Solvation (Optional): To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (SCRF=PCM, Solvent=Water) can be applied.

  • Execution & Validation: Run the calculation. The primary validation is to check the output of the frequency calculation. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The output provides the predicted FT-IR vibrational frequencies, which can be compared with experimental data.[9]

This protocol probes the molecule's reactivity and interaction potential.

  • Input: Use the optimized geometry from the previous step.

  • Calculation Setup: Perform a single-point energy calculation using the same functional and basis set. Ensure the software is instructed to generate molecular orbital and electrostatic potential data.

  • Analysis:

    • Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[10]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This surface maps the electrostatic potential onto the molecule's electron density. It provides a visual guide to the charge distribution:

      • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. These are expected around the carbonyl oxygen and pyridine nitrogen.

      • Blue regions (positive potential): Electron-deficient areas, prone to nucleophilic attack.

      • This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[9][10]

Pillar 2: Molecular Docking – Predicting Biological Targets and Binding Modes

Causality: With an optimized, stable 3D structure, we can now explore its potential interactions with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function (e.g., binding energy in kcal/mol).[11][12] This allows us to screen a library of potential protein targets rapidly.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand Ligand Preparation (DFT Optimized Structure) docking Molecular Docking (AutoDock, PyRx) ligand->docking receptor Target Selection (PDB) & Receptor Preparation receptor->docking analysis Pose Analysis (Binding Energy, H-Bonds) docking->analysis hypothesis Hypothesis Generation (Lead Compound Identification) analysis->hypothesis

Caption: Workflow for Molecular Docking Analysis.
  • Target Selection: Based on the structures of known drugs containing similar scaffolds (e.g., pyrazolo[3,4-b]pyridines), kinases like CDK2 and PIM1 or other oncogene-related proteins are plausible targets.[11][12][13] Select a high-resolution crystal structure from the Protein Data Bank (PDB).

  • Receptor Preparation:

    • Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, AutoDock Tools).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized .log or .mol2 file of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the active site of the receptor, often defined by the position of the original co-crystallized ligand.

  • Docking Execution: Run the docking algorithm using software like AutoDock Vina or PyRx.[7] The software will systematically explore different conformations (poses) of the ligand within the defined grid box.

  • Results Analysis:

    • Rank the resulting poses by their binding energy score. The more negative the value, the stronger the predicted binding affinity.

    • Visualize the top-ranked pose in complex with the receptor. Analyze the key intermolecular interactions: hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. This structural analysis provides a rational basis for the predicted binding affinity.[13]

Pillar 3: In Silico ADMET Profiling – Assessing Drug-Likeness

Causality: A compound with high potency against a target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling predicts the pharmacokinetic and safety properties of a molecule.[14] Performing this analysis early helps to de-risk a project by identifying potential liabilities that could lead to failure in later, more expensive stages of development.[2]

G cluster_input Input cluster_server Prediction Server cluster_output Output & Analysis smiles Molecule Structure (SMILES String) server ADMET Prediction Tool (e.g., SwissADME, pkCSM) smiles->server physchem Physicochemical (LogP, Solubility) server->physchem pharma Pharmacokinetics (Absorption, BBB) server->pharma drug Drug-Likeness (Lipinski's Rules) server->drug tox Toxicity (AMES, hERG) server->tox

Caption: Workflow for In Silico ADMET Profiling.
  • Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound. This can be generated from its structure in various chemical drawing programs or databases like PubChem.

  • Tool Selection: Utilize free web-based tools that offer comprehensive ADMET prediction. Reputable options include SwissADME and pkCSM.[3] These platforms house a collection of curated and validated machine learning models.[4]

  • Execution: Submit the SMILES string to the selected server and run the analysis.

  • Data Interpretation: Consolidate the output into a structured table and analyze the key parameters:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme substrate/inhibitor potential.

    • Drug-Likeness: Evaluate against established guidelines like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[15]

    • Toxicity: Predictions for Ames mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition (a key cardiotoxicity marker), and hepatotoxicity.

Section 3: Synthesizing the Data – A Case Study

The following tables present a summary of expected (hypothetical, yet representative) data for this compound based on the described protocols and literature on similar compounds.

Table 1: Calculated Physicochemical and Electronic Properties (DFT)

Parameter Predicted Value Significance
Optimized Energy Value in Hartrees Ground state energy of the most stable conformation.
Dipole Moment ~3-5 Debye Indicates molecular polarity, affecting solubility and binding.
HOMO Energy ~ -6.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy ~ -1.8 eV Relates to the electron-accepting ability of the molecule.

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Suggests high kinetic stability and relatively low reactivity.[10] |

Table 2: Predicted ADMET Properties (from In Silico Tools)

Property Predicted Value Assessment
Molecular Weight 213.23 g/mol Favorable (Lipinski compliant)[15]
LogP ~2.0 - 2.5 Optimal range for membrane permeability (Lipinski compliant)[15]
H-Bond Donors 0 Favorable (Lipinski compliant)[15]
H-Bond Acceptors 3 (carbonyl O, pyridine N) Favorable (Lipinski compliant)[15]
Water Solubility Moderately Soluble Acceptable for initial consideration.
GI Absorption High Likely to be well-absorbed from the gut.
BBB Permeant Yes/No (Model Dependent) Defines potential for CNS or non-CNS targets.
CYP2D6 Inhibitor Yes/No (Model Dependent) Predicts potential for drug-drug interactions.
AMES Toxicity No Low risk of mutagenicity.

| hERG Inhibition | No | Low risk of cardiotoxicity. |

Section 4: Conclusion and Future Directions

This guide has outlined a comprehensive, multi-pillar computational workflow for the initial assessment of this compound as a potential drug candidate. The theoretical analysis via DFT provides a foundational understanding of its structure and reactivity. Molecular docking offers a method to generate testable hypotheses about its potential biological targets, and in silico ADMET profiling provides a crucial early assessment of its drug-likeness and potential safety liabilities.

Based on the synthesized data, this compound presents as a promising scaffold with good predicted drug-like properties. The logical next steps in a drug discovery program would be:

  • Chemical Synthesis: Synthesize the compound to obtain a physical sample for experimental validation.[16][17]

  • Spectroscopic Confirmation: Experimentally measure the FT-IR and UV-Vis spectra and compare them to the DFT-predicted values to validate the computational model.[18]

  • In Vitro Biological Assays: Screen the compound against the top-ranked protein targets identified through molecular docking to determine its actual biological activity and potency (e.g., IC₅₀ values).

By integrating these computational strategies, research teams can make more informed, data-driven decisions, ultimately accelerating the journey from molecular concept to clinical candidate.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Vertex AI Search. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Deep Origin.
  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry.
  • Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI.
  • International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences.
  • Al-Warhi, T., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Development Research.
  • Journal of Structural Chemistry. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. PlumX Metrics.
  • Al-Warhi, T., et al. (2023). Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 -b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. ChesterRep.
  • PubChem. (4-Methoxyphenyl)methanone | C8H7O2+.
  • CymitQuimica. (4-Methoxyphenyl)(4-pyridyl) ketone.
  • ResearchGate. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)
  • ResearchGate. (N.d.). Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis.
  • Physical Chemistry Research. (2020). Synthesis, Spectroscopic Characterization, and DFT Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.
  • ResearchGate. (N.d.). Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol.
  • Rasayan Journal of Chemistry. (2023). SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB).
  • ResearchGate. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone.
  • Acta Crystallographica Section E: Crystallographic Communications. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan. (2025).

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Methodological & Application

synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable ketone intermediate in medicinal chemistry and materials science. The synthesis is achieved through a classic Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry. This protocol outlines the reaction of anisole with isonicotinoyl chloride hydrochloride in the presence of the Lewis acid catalyst, aluminum chloride. We offer in-depth explanations for procedural choices, comprehensive safety guidelines, and detailed characterization methods for the final product. This guide is intended for researchers in organic synthesis, drug discovery, and related fields, providing a robust and reproducible methodology. The pyridine and pyridone scaffolds, for instance, are considered "privileged" structures in drug discovery due to their versatile roles in molecular interactions.[1]

Introduction and Scientific Background

This compound and its derivatives are key structural motifs in the development of novel therapeutic agents and functional materials. The diaryl ketone linkage provides a rigid scaffold that is frequently explored in the design of kinase inhibitors, receptor modulators, and other biologically active molecules.[2]

The chosen synthetic strategy is the Friedel-Crafts acylation, a powerful electrophilic aromatic substitution reaction first reported in 1877.[3] The reaction involves the acylation of an aromatic ring, in this case, the electron-rich anisole, with an acyl halide, isonicotinoyl chloride. The reaction is promoted by a strong Lewis acid, anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[4][5] The methoxy group of anisole is a potent activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-methoxyacetophenone, is predominantly formed.[5][6]

A critical aspect of this reaction is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, acylations require at least a stoichiometric amount of AlCl₃ because the product ketone is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[3] This complex is subsequently hydrolyzed during the aqueous workup to release the final product.

Reaction Scheme and Mechanism

Overall Reaction:

Anisole + Isonicotinoyl Chloride Hydrochloride --(AlCl₃, Solvent)--> this compound

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through three primary steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from isonicotinoyl chloride, forming a highly reactive and resonance-stabilized acylium ion electrophile.

  • Electrophilic Aromatic Substitution: The π-electrons of the anisole ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Product Formation: A weak base (like AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product, which remains complexed to the AlCl₃. This complex is broken upon aqueous workup.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Complex AcylCl Isonicotinoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ Anisole Anisole (Nucleophile) AlCl3_1 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arenium Arenium Ion Intermediate (Sigma Complex) Anisole->Arenium + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex - H⁺ (via [AlCl₄]⁻) Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
AnisoleC₇H₈O108.14≥99%Sigma-AldrichUse freshly distilled for best results.
Isonicotinoyl chloride hydrochlorideC₆H₄ClNO · HCl178.02≥97%Sigma-AldrichHighly corrosive and water-reactive.[7]
Aluminum Chloride, anhydrous (AlCl₃)AlCl₃133.34≥99.9%Sigma-AldrichExtremely hygroscopic and water-reactive.[8]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher ScientificUse from a solvent purification system or over molecular sieves.
Hydrochloric Acid (HCl), concentratedHCl36.46~37%VWRCorrosive.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWRUsed for neutralization.
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37≥99.5%VWRUsed as a drying agent.
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and drying tube (filled with CaCl₂)

  • Addition funnel (125 mL)

  • Magnetic stir plate

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for analysis

Safety Precautions: A Self-Validating System

Trustworthiness in protocol design begins with uncompromising safety. This reaction involves hazardous materials that demand strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile gloves. All operations must be performed inside a certified chemical fume hood.[7][9]

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently and exothermically with water, releasing toxic HCl gas.[8] Never allow it to come into contact with moisture. Weigh and handle it rapidly in a dry environment.

  • Isonicotinoyl chloride hydrochloride: This reagent is corrosive and water-reactive. It can cause severe burns to skin and eyes.[10][11] Avoid inhalation of its dust.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure the fume hood has adequate ventilation to prevent inhalation of vapors.

  • Quenching Procedure: The quenching of the reaction by pouring the mixture into ice is highly exothermic and will release HCl gas. This step must be performed slowly and cautiously in the back of the fume hood.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[7][8] Have a Class D fire extinguisher (for reactive metals) and a standard ABC extinguisher nearby.

Detailed Experimental Protocol

G start Start: Prepare Anhydrous Setup setup Assemble dry 3-neck flask with condenser, addition funnel, and N₂ inlet. start->setup charge_alcl3 Charge flask with anhydrous AlCl₃ and anhydrous DCM under N₂. setup->charge_alcl3 cool Cool the AlCl₃ suspension to 0 °C in an ice bath. charge_alcl3->cool prepare_soln In addition funnel, dissolve anisole and isonicotinoyl chloride hydrochloride in DCM. add_reagents Add the anisole/acyl chloride solution dropwise to the AlCl₃ suspension over 30-45 min, keeping temperature < 10 °C. cool->add_reagents prepare_soln->add_reagents react Remove ice bath. Stir at room temperature for 4-6 hours until TLC shows completion. add_reagents->react quench Slowly pour reaction mixture onto a stirred mixture of crushed ice and conc. HCl. react->quench extract Transfer to separatory funnel. Separate layers. Extract aqueous layer with DCM (2x). quench->extract wash Combine organic layers. Wash sequentially with H₂O, sat. NaHCO₃ solution, and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. Filter. wash->dry evaporate Remove solvent via rotary evaporation to obtain crude product. dry->evaporate purify Purify the crude solid by recrystallization (e.g., from Ethanol/Hexanes). evaporate->purify characterize Characterize the pure product (MP, NMR, IR, MS). purify->characterize end End: Obtain Pure Product characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet and a drying tube, and a 125 mL addition funnel. All glassware must be rigorously dried in an oven (120 °C) overnight and allowed to cool in a desiccator before assembly under a stream of dry nitrogen.

  • Reagent Charging: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (5.33 g, 40.0 mmol) and 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

  • Cooling: Immerse the reaction flask in an ice-water bath and allow the suspension to cool to 0-5 °C.

  • Preparation of Acylating Solution: In the addition funnel, combine anisole (2.16 g, 20.0 mmol) and isonicotinoyl chloride hydrochloride (3.56 g, 20.0 mmol) with 30 mL of anhydrous DCM. Swirl gently to dissolve.

  • Addition: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes. Causality Insight: This slow, cold addition is crucial to control the initial exothermic reaction and prevent side reactions. The internal temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Prepare a 600 mL beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. While stirring the ice mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. Expertise Note: This hydrolyzes the AlCl₃-ketone complex and dissolves the resulting aluminum salts.[12] The process is highly exothermic and releases HCl gas; ensure maximum ventilation.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. Extract the acidic aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid.
Melting Point (MP) Literature values should be consulted; expected to be a sharp melting point for a pure compound.
FT-IR (KBr, cm⁻¹) ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1650 (C=O stretch, strong) , ~1600, 1580 (C=C ring stretches), ~1250 (C-O stretch). The carbonyl stretch is the most diagnostic peak.[13]
¹H NMR (400 MHz, CDCl₃) δ ~8.8 (d, 2H, pyridyl Hα to N), δ ~7.8 (d, 2H, Ar H ortho to C=O), δ ~7.5 (d, 2H, pyridyl Hβ to N), δ ~7.0 (d, 2H, Ar H ortho to -OCH₃), δ ~3.9 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~194 (C=O), δ ~164 (Ar C-OCH₃), δ ~150 (Pyridyl Cα to N), δ ~145 (Pyridyl Cγ), δ ~132 (Ar C ortho to C=O), δ ~129 (Ar C-C=O), δ ~121 (Pyridyl Cβ to N), δ ~114 (Ar C ortho to -OCH₃), δ ~55 (-OCH₃).[14]
Mass Spec (ESI-MS) m/z: 214.08 [M+H]⁺ for C₁₃H₁₁NO₂ (Calculated Exact Mass: 213.08).

Potential Applications in Drug Development

The this compound core is a versatile platform in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can be involved in various interactions within a biological target's binding pocket. This scaffold is present in molecules designed as negative allosteric modulators of glutamate receptors, showcasing its utility in developing CNS-penetrant drugs.[15] Furthermore, the diaryl ketone structure is a known pharmacophore for various enzyme inhibitors and is a common starting point for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) for Eco-friendly Suzuki-Miyaura coupling.... Retrieved from [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride Anhydrous. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. Retrieved from [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone. Retrieved from [Link]

  • YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Organic Chemistry in Action. (2014). 4-methoxyphenyl methanol NMR, IR, MASS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Retrieved from [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). (4-Methoxyphenyl)diphenylphosphine. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines.... Retrieved from [Link]

  • ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone.... Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone via Palladium-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxyphenyl)(4-pyridyl)methanone is a diaryl ketone scaffold of significant interest in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. We detail a robust and high-yielding procedure based on the Acyl Suzuki-Miyaura cross-coupling reaction. This approach offers excellent functional group tolerance and avoids the harsh conditions or catalyst deactivation issues often associated with traditional methods like Friedel-Crafts acylation of pyridine rings. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

Diaryl ketones are ubiquitous structural motifs in a vast array of pharmaceuticals and functional materials.[1] The synthesis of heteroaromatic diaryl ketones, such as this compound, presents unique challenges. Classical methods like the Friedel-Crafts acylation are often ineffective for electron-deficient rings like pyridine due to the deactivating effect of the nitrogen atom, which readily complexes with Lewis acid catalysts.[2][3]

To circumvent these issues, modern cross-coupling strategies have become indispensable. The Palladium-Catalyzed Suzuki-Miyaura reaction, in particular, has emerged as a premier method for constructing carbon-carbon bonds.[4] This application note focuses on the acyl variant of this reaction, which couples an acyl chloride with an organoboron species.[1][5] This strategy is highly convergent and leverages commercially available or readily accessible starting materials: 4-methoxybenzoyl chloride and 4-pyridylboronic acid.

The key advantages of this approach include:

  • Mild Reaction Conditions: The reaction typically proceeds under neutral or basic conditions, preserving sensitive functional groups.

  • High Selectivity: The palladium catalyst demonstrates excellent chemoselectivity for the C(acyl)-Cl bond, leading to minimal side products.[6]

  • Broad Applicability: The Suzuki-Miyaura coupling is one of the most versatile cross-coupling methods developed to date.[4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-methoxybenzoyl chloride. This step forms an acyl-arylpalladium(II) complex.

  • Transmetalation: In the presence of a base, the pyridyl group is transferred from the 4-pyridylboronic acid to the palladium center. The base activates the boronic acid, facilitating the transfer and displacing the chloride ligand to form a diarylpalladium(II) intermediate.[4]

  • Reductive Elimination: The two organic ligands (the acyl group and the pyridyl group) couple and are eliminated from the palladium center, forming the desired this compound product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-COCl pd_complex1 Acyl-Ar-Pd(II) Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Diaryl-Pd(II) Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product This compound reductive_elimination->product reagents 4-Methoxybenzoyl Chloride + 4-Pyridylboronic Acid + Base

Caption: The catalytic cycle for the Acyl Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Pyridylboronic acid≥95%e.g., Sigma-AldrichStore in a desiccator.
4-Methoxybenzoyl chloride≥98%e.g., Sigma-AldrichHighly reactive with water. Handle under inert atmosphere.[7][8]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, ≥99%e.g., StremAir-sensitive. Store under argon or nitrogen.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%e.g., FisherDry in an oven at >120 °C for several hours before use.
TolueneAnhydrous, ≥99.8%e.g., AcrosUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble the three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is thoroughly oven-dried to exclude moisture.

  • Place the apparatus under a positive pressure of inert gas (nitrogen or argon).

  • To the flask, add 4-pyridylboronic acid (1.23 g, 10.0 mmol, 1.0 equiv), anhydrous sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Add 40 mL of anhydrous toluene via syringe.

Acylation Reaction: 5. Begin vigorous stirring to create a suspension. 6. In a separate, dry vial, dissolve 4-methoxybenzoyl chloride (1.71 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous toluene. 7. Using a syringe, add the 4-methoxybenzoyl chloride solution dropwise to the stirred suspension in the reaction flask over 5 minutes. 8. Once the addition is complete, heat the reaction mixture to 90 °C using the heating mantle. 9. Maintain the reaction at 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Work-up and Purification: 10. Cool the reaction mixture to room temperature. 11. Add 50 mL of deionized water to the flask and stir for 10 minutes. 12. Transfer the mixture to a 250 mL separatory funnel. 13. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 14. Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. 15. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 16. Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure this compound.[9]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 213.23 g/mol .

Experimental Workflow and Data Summary

The overall experimental process is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

The following table outlines the key quantitative parameters for the described protocol.

ParameterValueRationale
Scale10.0 mmolStandard lab scale, easily adaptable.
4-Pyridylboronic acid1.0 equivLimiting reagent.
4-Methoxybenzoyl chloride1.0 equivStoichiometric amount relative to the boronic acid.
Pd(PPh₃)₄ Catalyst Loading2 mol%Sufficient for efficient catalysis; can be optimized (1-5 mol%) if needed.
Base (Na₂CO₃)2.5 equivA common, inexpensive base for Suzuki couplings; excess ensures complete activation of boronic acid.[5]
SolventAnhydrous TolueneAprotic solvent suitable for the reaction temperature and stability of reagents.
Temperature90 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Reaction Time4-6 hoursTypical duration for completion, should be confirmed by TLC analysis.
Expected Yield 75-90% Based on literature for similar acyl Suzuki-Miyaura couplings.
Appearance Off-white to pale yellow solid Typical appearance of the purified product.

Safety Precautions and Waste Disposal

Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents:

    • 4-Methoxybenzoyl chloride: Corrosive and reacts exothermically with water and moisture to produce HCl gas.[7] Handle exclusively in a fume hood under an inert atmosphere.

    • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Toluene: Flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.

    • Pyridine Derivatives: Pyridine-containing compounds can be harmful. Avoid skin contact and inhalation.[10]

  • Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent degradation of the catalyst and moisture-sensitive reagents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery. Organic solvents must be disposed of in designated waste containers.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The use of a palladium-catalyzed Acyl Suzuki-Miyaura cross-coupling provides a significant advantage over classical synthetic methods, offering high yields under mild conditions. By explaining the rationale behind the procedural steps and catalyst choice, this guide serves as a valuable resource for researchers aiming to synthesize this and other related diaryl ketone structures for applications in pharmaceutical and materials science research.

References

  • Bumagin, N. A., et al. (1997). A new palladium-catalyzed reaction of acyl chlorides with arylboronic acids: a simple synthesis of aromatic ketones. Russian Chemical Bulletin. Available at: [Link]

  • Friis, S. D., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction. Available at: [Link]

  • Dalvi S.N. and Garge S.S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Frontiers in Chemistry. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Available at: [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

Sources

Application Note: High-Purity Isolation of (4-Methoxyphenyl)(4-pyridyl)methanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxyphenyl)(4-pyridyl)methanone is a key structural motif in medicinal chemistry and materials science. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities that necessitate robust purification. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel flash column chromatography. The method addresses the specific challenges posed by the basic pyridyl moiety, which can cause significant peak tailing on standard silica gel. By incorporating a basic modifier into the mobile phase, this protocol ensures high-resolution separation, leading to excellent purity and recovery.

Introduction and Separation Principle

This compound is a moderately polar aromatic ketone. Its structure incorporates a basic pyridine ring, which presents a specific challenge during silica gel chromatography. The silica gel surface possesses acidic silanol groups (Si-OH) that can strongly interact with or even protonate the basic nitrogen atom of the pyridine ring.[1][2] This strong, non-specific interaction leads to a mixed-mode retention mechanism, causing significant peak tailing and poor separation from nearby impurities.[2]

To achieve a sharp, symmetrical peak shape and efficient purification, the interaction between the basic analyte and the acidic stationary phase must be suppressed.[2] This is accomplished by "deactivating" the acidic sites on the silica gel. The protocol herein employs a common and highly effective strategy: the addition of a small percentage of a volatile tertiary amine, triethylamine (TEA), to the eluent system.[1][3][4] The TEA acts as a competitive base, preferentially binding to the acidic silanol groups and creating a more chemically homogeneous surface for the analyte to traverse, thereby ensuring that separation is governed primarily by polarity.[5]

Materials and Equipment

Category Item Specifications/Notes
Chemicals & Reagents Crude this compoundSynthesized in-house or commercially sourced.
Silica GelFlash Chromatography Grade, 60 Å, 40-63 µm particle size.
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade, >99%
Dichloromethane (DCM)ACS Grade (for sample loading)
TLC PlatesSilica Gel 60 F254
Equipment Glass Chromatography ColumnAppropriate size for the scale of purification.
Fraction Collector (Optional)For automated collection.
Test Tubes / Collection VialsSized appropriately for fraction volumes.
Rotary EvaporatorFor solvent removal post-purification.[6]
UV LampFor TLC visualization (254 nm).[7][8]
TLC Developing Chamber
Capillary SpottersFor TLC analysis.
Safety Fume HoodAll operations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE)Safety glasses, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 1.0 g of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Optimization

The first step is to determine the optimal mobile phase composition for the separation.

  • Prepare Eluents: Create a series of test eluents with varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3, 1:1). In a separate vial, prepare the optimized eluent for the column: a 7:3 (v/v) mixture of Hexane:EtOAc containing 0.5% triethylamine.

  • Spot the Plate: Dissolve a small amount of the crude product in DCM. Using a capillary spotter, carefully spot the crude mixture onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the 7:3 Hexane:EtOAc + 0.5% TEA eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in the fume hood. Visualize the spots under a UV lamp (254 nm).[7][9] The aromatic rings in the target compound will quench the fluorescence, appearing as dark spots.[9]

  • Analyze: The ideal solvent system should provide a retention factor (Rf) of 0.25 - 0.35 for the desired product. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf range ensures good separation and a reasonable elution time from the column. Adjust the Hexane:EtOAc ratio if necessary.

Step 2: Column Packing (Slurry Method)

Proper column packing is critical to achieving high resolution.

  • Prepare the Column: Secure a glass column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Prepare the Slurry: For 1.0 g of crude material, measure ~40-50 g of silica gel into a beaker. Add the chosen mobile phase (7:3 Hexane:EtOAc + 0.5% TEA) to create a milky, pourable slurry.

  • Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Pressurize and Settle: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Apply gentle air pressure to the top of the column to compress the silica bed until it is stable and the solvent level is at the top of the silica.

  • Add Sand: Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition. Drain the excess solvent until the level is just at the top of the sand layer.

Step 3: Sample Loading (Dry Loading)

Dry loading is recommended for samples that are not highly soluble in the mobile phase, as it often leads to better resolution.

  • Adsorb Sample: Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent like DCM (~5-10 mL). Add ~2-3 g of silica gel to this solution.

  • Remove Solvent: Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure all solvent is removed.

  • Load Column: Carefully transfer the silica-adsorbed sample powder onto the top layer of sand in the packed column, creating a uniform, level layer.

  • Finalize: Gently place another thin layer of sand (~0.5 cm) on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure to the top of the column to begin elution, aiming for a flow rate of approximately 5-10 cm/min (the height of the solvent descending per minute).

  • Collect Fractions: Begin collecting fractions in test tubes immediately. The fraction size should be appropriate for the column diameter (e.g., 10-15 mL fractions for a 4 cm diameter column).

  • Monitor Elution: Systematically spot every few fractions onto TLC plates. Develop and visualize the plates to track the elution of the product and any impurities. Combine the fractions that contain the pure desired product.

// Workflow TLC -> Slurry [label="Determines Eluent"]; Slurry -> Pack; Pack -> Load; Load -> Elute [lhead=cluster_run]; Elute -> Collect; Collect -> Monitor [style=dashed, constraint=false, label="Feedback Loop"]; Monitor -> Combine [lhead=cluster_post]; Combine -> Evap; Evap -> Pure; } } Figure 1. Workflow for the purification of this compound.

Step 5: Product Isolation and Analysis
  • Solvent Removal: Combine the pure fractions into a round-bottom flask. Remove the solvents and triethylamine using a rotary evaporator.[6] Co-evaporation with a solvent like toluene can help remove the final traces of TEA.[10][11]

  • Final Product: The resulting solid or oil is the purified this compound. Place the product under high vacuum to remove any residual solvent.

  • Purity Check: Confirm the purity of the final product by TLC (should show a single spot) and other analytical methods such as NMR spectroscopy or LC-MS.

Troubleshooting

Problem Probable Cause(s) Solution(s)
Significant Peak Tailing on TLC/Column Insufficient triethylamine (TEA) to neutralize silica.Increase TEA concentration to 0.5-1.0%. Ensure TEA is fresh.
Poor Separation of Product and Impurity Mobile phase is too polar or not polar enough.Re-optimize the Hexane:EtOAc ratio via TLC to maximize the difference in Rf values (ΔRf).
Cracked or Channeled Silica Bed Column packed improperly; silica bed ran dry.Repack the column. Never let the solvent level drop below the top of the silica bed.
Product Elutes Too Quickly (Rf > 0.5) Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase (e.g., move from 7:3 to 8:2 or 9:1 Hexane:EtOAc).
Product Does Not Elute Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using silica gel flash column chromatography. The key to success is the deactivation of the acidic silica gel surface by incorporating triethylamine into the mobile phase. This modification prevents strong interactions with the basic pyridyl nitrogen, mitigating peak tailing and enabling high-resolution separation. By following this protocol, researchers can consistently obtain the target compound with high purity and good recovery, facilitating its use in subsequent research and development activities.

References

  • Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. Retrieved from [Link]

  • SpringerLink. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Reddit. (2015). Triethylamine removal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Rotary Evaporation. Retrieved from [Link]

  • TOPTION Instrument. (2025). A Comprehensive Guide to the Rotary Evaporator. Retrieved from [Link]

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Application Notes and Protocols for the Crystallization of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Application of (4-Methoxyphenyl)(4-pyridyl)methanone

This compound, a diaryl ketone, is a compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a methoxy-substituted phenyl ring and a pyridine ring, impart specific electronic and hydrogen-bonding capabilities that are crucial for its biological activity and material properties. The ability to obtain this compound in a highly pure, crystalline form is paramount for several reasons. High-purity crystalline material is essential for accurate determination of its physicochemical properties, for ensuring reproducible results in biological assays, and for meeting the stringent quality standards required in drug development. Furthermore, control over the crystalline form can influence key parameters such as solubility, dissolution rate, and stability.

This application note provides a comprehensive guide to the crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are based on established principles of crystallization and are intended to serve as a robust starting point for obtaining high-quality crystals of the title compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful crystallization strategy.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₂[1]
Molecular Weight213.23 g/mol [1]
AppearanceWhite to off-white solidInferred from related compounds
PolarityModerately polarInferred from structure

The presence of the ketone carbonyl group, the ether linkage in the methoxy group, and the nitrogen atom in the pyridine ring all contribute to the molecule's polarity and its capacity for intermolecular interactions, including dipole-dipole interactions and hydrogen bonding. These features are key to its crystallization behavior.

Expertise & Experience: The "Why" Behind Experimental Choices

The selection of a crystallization method and solvent system is not arbitrary; it is guided by the molecular structure of the compound. For this compound, the key structural features to consider are the ketone, the methoxy-substituted aromatic ring, and the pyridine ring.

The principle of "like dissolves like" is a useful starting point for solvent selection. Given the presence of a ketone, solvents such as acetone may be effective solubilizers.[2] The pyridine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor, suggesting that protic solvents like ethanol could also be suitable. The methoxy group can enhance intermolecular interactions, which can be a double-edged sword: it can promote crystallization but also potentially lead to the formation of oils if not carefully controlled.

Due to the lack of specific solubility data for this compound in the literature, a systematic solvent screening is the most logical first step. This empirical approach allows for the identification of a solvent or solvent system that provides the ideal solubility profile: high solubility at elevated temperatures and low solubility at room temperature or below.

Crystallization Methodologies and Protocols

Three common and effective crystallization techniques are presented here as starting points for this compound.

Cooling Crystallization

This is often the most straightforward method and should be attempted first. It relies on the principle that the solubility of most solids increases with temperature.[3][4]

  • Solvent Screening: In separate small test tubes, add a few milligrams of this compound to ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Solubility Assessment: Observe the solubility at room temperature. Heat the test tubes in a water bath and observe if the compound dissolves completely.

  • Ideal Solvent Selection: An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator for at least an hour to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

G cluster_prep Preparation cluster_process Crystallization Process cluster_collection Product Collection Start Start with Crude Compound Screen Screen Solvents (e.g., Ethanol, Acetone) Start->Screen Select Select Ideal Solvent Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve Cool_RT Slowly Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filter Crystals Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End G cluster_prep Preparation cluster_process Crystallization Process cluster_collection Product Collection Start Start with Crude Compound Select Select Volatile Solvent (e.g., Acetone) Start->Select Dissolve Dissolve at Room Temperature Select->Dissolve Filter Filter to Remove Impurities Dissolve->Filter Evaporate Slowly Evaporate Solvent Filter->Evaporate Collect Collect Crystals Evaporate->Collect Dry Dry Crystals Collect->Dry End High-Quality Crystals Dry->End

Caption: Workflow for Slow Evaporation Crystallization.

Anti-Solvent Vapor Diffusion

This is a gentle method that is particularly effective for growing high-quality single crystals of sensitive compounds. It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.

  • Solvent System Selection:

    • Good Solvent: Find a relatively non-volatile solvent in which this compound is soluble (e.g., dichloromethane, chloroform).

    • Anti-Solvent: Find a more volatile solvent that is miscible with the good solvent, but in which the compound is insoluble (e.g., n-hexane, diethyl ether).

  • Preparation:

    • Prepare a concentrated solution of the compound in the good solvent in a small vial.

    • Place this small vial inside a larger beaker or jar.

    • Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound will decrease, leading to the gradual formation of crystals.

  • Collection: Once crystals have formed, carefully remove the inner vial, collect the crystals, and dry them.

G cluster_prep Preparation cluster_process Diffusion Setup cluster_collection Result Start Start with Compound Select Select Good Solvent and Anti-Solvent Start->Select Prepare Prepare Concentrated Solution in Good Solvent Select->Prepare Setup Place Solution Vial in Beaker with Anti-Solvent Prepare->Setup Seal Seal the Beaker Setup->Seal Diffuse Allow Anti-Solvent Vapor to Diffuse Seal->Diffuse Crystallize Crystals Form Gradually Diffuse->Crystallize Collect Collect and Dry Crystals Crystallize->Collect End Single Crystals Collect->End

Sources

Comprehensive Analytical Strategies for the Characterization of (4-Methoxyphenyl)(4-pyridyl)methanone: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of (4-Methoxyphenyl)(4-pyridyl)methanone, a key intermediate in pharmaceutical and materials science. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility. This guide is structured to provide not just procedural steps, but a deeper understanding of how each analytical technique contributes to a complete quality profile of the molecule.

Introduction to this compound and the Imperative for Rigorous Characterization

This compound, with the chemical formula C₁₃H₁₁NO₂, is a diaryl ketone containing a methoxy-substituted phenyl ring and a pyridine ring. Its structural features make it a versatile building block in the synthesis of various biologically active compounds and functional materials. The purity, identity, and stability of this compound are critical parameters that can significantly impact the outcome of subsequent synthetic steps and the quality of the final product. Therefore, a multi-faceted analytical approach is essential for its complete characterization.

This guide will detail the application of several instrumental techniques to elucidate the structure, purity, and physicochemical properties of this compound. The methodologies are grounded in fundamental principles and aligned with industry-standard guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and regulatory compliance.[1][2][3]

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.

The Rationale Behind Method Development

A reverse-phase HPLC method is the logical choice for a molecule of this polarity. The stationary phase, typically a C18-bonded silica, provides a nonpolar surface for interaction. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the elution of compounds based on their hydrophobicity. The pyridine moiety in the target molecule imparts a basic character, necessitating the use of a slightly acidic mobile phase to ensure good peak shape by suppressing the ionization of the nitrogen atom. UV detection is suitable due to the presence of chromophoric aromatic rings and the carbonyl group.

Experimental Protocol: HPLC Purity and Assay

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of This compound B Dissolve in Diluent to prepare a 100 µg/mL stock solution A->B E Equilibrate HPLC system with initial mobile phase composition B->E C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile) D Filter and degas mobile phases C->D D->E F Inject 10 µL of the sample solution E->F G Run the gradient elution program F->G H Detect the analyte using a UV detector (e.g., at 254 nm) G->H I Integrate peaks in the chromatogram H->I J Calculate purity by area percent method I->J K Quantify assay against a reference standard I->K

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.Standard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)Provides good retention and resolution for aromatic ketones.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the basic pyridine moiety.[5]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[6]
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

System Suitability:

Before sample analysis, the system suitability must be verified according to USP <621>.[7][8][9] A standard solution of this compound should be injected five times, and the following parameters should be met:

  • Tailing factor (T): ≤ 2.0

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

Data Interpretation:

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For assay determination, the peak area of the sample is compared to that of a certified reference standard of known concentration.

Volatile Impurities and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities.

Rationale for GC-MS Analysis

The target molecule has sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides definitive identification of separated components based on their unique fragmentation patterns. This is particularly useful for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Methanol) B Inject 1 µL of the sample solution into the GC A->B C Separate components on a capillary column B->C D Transfer eluting compounds to the MS C->D E Ionize and fragment the molecules (e.g., by EI) D->E F Detect and record the mass spectrum E->F G Identify peaks by comparing mass spectra with libraries (e.g., NIST) F->G H Quantify impurities using an internal or external standard G->H

Caption: Workflow for GC-MS analysis of volatile impurities.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).Standard instrumentation for volatile and semi-volatile analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A nonpolar column suitable for a wide range of analytes.[10]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS detection.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is necessary to separate compounds with different boiling points.
Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[11]
Mass Range m/z 40-450Covers the expected mass range of the analyte and potential impurities.

Data Interpretation:

The identity of this compound can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. A key fragment would be the molecular ion peak (M⁺) at m/z 213. Other significant fragments would arise from the cleavage of the carbonyl group, such as the 4-methoxyphenyl acylium ion at m/z 135 and the 4-pyridylcarbonyl cation.[12] The mass spectra of any impurities can be compared against spectral libraries (e.g., NIST) for tentative identification.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The Power of NMR in Structure Confirmation

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they provide a complete picture of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) B Add a small amount of TMS as an internal standard A->B C Transfer the solution to an NMR tube B->C D Place the NMR tube in the spectrometer C->D E Acquire the ¹H NMR spectrum D->E F Acquire the ¹³C NMR spectrum D->F G Process the spectra (Fourier transform, phase correction, and baseline correction) E->G F->G H Integrate the ¹H NMR signals G->H I Assign peaks to the corresponding atoms in the molecule H->I

Caption: Workflow for NMR spectroscopic analysis.

Instrumentation and Data Acquisition:

ParameterRecommended Setting
Spectrometer 400 MHz or higher field NMR spectrometer
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS)
¹H NMR Pulse sequence: zg30, Number of scans: 16
¹³C NMR Pulse sequence: zgpg30, Number of scans: 1024

Expected Spectral Data and Interpretation:

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons on Pyridine Ring~8.8 (d)Doublet2HH-2', H-6'
Protons on Pyridine Ring~7.6 (d)Doublet2HH-3', H-5'
Protons on Phenyl Ring~7.8 (d)Doublet2HH-2, H-6
Protons on Phenyl Ring~7.0 (d)Doublet2HH-3, H-5
Methoxyphenyl Protons~3.9 (s)Singlet3H-OCH₃
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~194C=O
Methoxy-substituted Carbon~164C-4
Pyridine Carbons~151, ~145, ~121C-2', C-6'; C-4'; C-3', C-5'
Phenyl Carbons~133, ~130, ~129, ~114C-2, C-6; C-1; C-3, C-5
Methoxy Carbon~56-OCH₃

Note: The exact chemical shifts may vary slightly. The assignments are based on typical values for similar structures.[13][14][15]

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the identity of this compound.

Rationale for FTIR Analysis

The vibrational frequencies of chemical bonds are specific to the types of atoms and the nature of the bonds connecting them. The FTIR spectrum provides a "molecular fingerprint" that can be used for identification. For the target molecule, characteristic absorptions for the carbonyl group, aromatic rings, and the C-O ether linkage are expected.

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis A Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing into a disc C Place the sample in the FTIR spectrometer A->C B Alternatively, use an ATR accessory for direct analysis of the solid sample B->C or or D Acquire the infrared spectrum (e.g., 4000-400 cm⁻¹) C->D E Identify characteristic absorption bands D->E F Compare the spectrum with a reference spectrum or correlate bands to known functional groups E->F

Caption: Workflow for FTIR spectroscopic analysis.

Expected Absorption Bands and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1650StrongC=O stretch (ketone)
~1600, ~1500Medium-StrongAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (ether)
~1020MediumSymmetric C-O-C stretch (ether)
~840StrongC-H out-of-plane bend (para-disubstituted ring)

The conjugation of the carbonyl group with the aromatic rings is expected to lower its stretching frequency compared to a simple aliphatic ketone.[13][16][17]

Electronic Transitions: UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule and can be used for quantitative analysis and to confirm the presence of chromophores.

Rationale for UV-Vis Analysis

The aromatic rings and the carbonyl group in this compound constitute a conjugated system that absorbs UV radiation, leading to characteristic electronic transitions (π → π* and n → π*). The wavelength of maximum absorbance (λ_max) is a characteristic property of the molecule.

Experimental Protocol: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., Methanol or Acetonitrile) B Record a baseline spectrum with the solvent A->B C Record the UV-Vis spectrum of the sample solution (e.g., 200-400 nm) B->C D Determine the wavelength(s) of maximum absorbance (λ_max) C->D E Use the Beer-Lambert law for quantitative analysis if required D->E

Caption: Workflow for UV-Visible spectrophotometric analysis.

Expected Results and Interpretation:

This compound is expected to exhibit strong UV absorbance due to its conjugated system. The spectrum will likely show a strong π → π* transition at a λ_max above 250 nm. The exact λ_max will depend on the solvent used.[18][19] This information is useful for selecting an appropriate wavelength for HPLC detection.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the stability and solid-state properties of a compound.

Rationale for Thermal Analysis
  • TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.

Experimental Protocol: TGA and DSC

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis A Accurately weigh a small amount of sample (2-5 mg) into an appropriate pan (e.g., aluminum) B Place the pan in the instrument (TGA or DSC) A->B C Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen) B->C D Analyze the TGA thermogram for mass loss events C->D E Analyze the DSC thermogram for thermal transitions (e.g., melting endotherm) C->E

Caption: Workflow for Thermal Analysis (TGA and DSC).

Expected Results and Interpretation:

  • TGA: The TGA thermogram will show the onset temperature of decomposition, indicating the upper limit of the compound's thermal stability.

  • DSC: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The presence of multiple thermal events could indicate the presence of polymorphs or impurities.

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. By combining chromatographic, spectroscopic, and thermal analyses, a complete profile of the molecule's identity, purity, and physicochemical properties can be established. The protocols and rationales provided in this guide are intended to equip researchers with the necessary tools to perform a thorough and scientifically sound characterization, ensuring the quality and reliability of this important chemical intermediate. Adherence to established guidelines from bodies like the ICH and USP is paramount for ensuring data integrity and facilitating regulatory acceptance.

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Sources

Application Notes & Protocols: A Comprehensive Guide to Utilizing (4-Methoxyphenyl)(4-pyridyl)methanone in Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery.[1][2] Phenyl-pyridyl methanone derivatives represent a promising class of compounds, with the pyridine moiety offering a key hydrogen bond acceptor that can enhance binding affinity to biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-Methoxyphenyl)(4-pyridyl)methanone in a suite of antibacterial activity assays. Detailed, field-proven protocols are presented for preliminary screening, determination of minimum inhibitory and bactericidal concentrations, and elucidation of the potential mechanism of action, specifically focusing on cell membrane integrity and DNA gyrase inhibition.

Introduction: The Rationale for Investigating this compound

This compound is a heteroaromatic ketone. The structure combines a methoxyphenyl group, a common moiety in biologically active compounds, with a pyridine ring, a privileged scaffold in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties.[3][5][6] The replacement of a phenyl ring with a pyridine ring can introduce a nitrogen atom that acts as a hydrogen bond acceptor, potentially increasing binding affinity and biochemical potency.[3] While direct studies on the antibacterial properties of the parent compound are emerging, various derivatives of methoxyphenyl and pyridyl ketones have demonstrated significant biological activities, including antibacterial effects.[5][7]

This guide provides a systematic approach to evaluating the antibacterial potential of this compound, from initial screening to preliminary mechanistic insights. The protocols herein are designed to be robust and self-validating, ensuring trustworthy and reproducible results.

Preliminary Antibacterial Screening: The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used technique for preliminary screening of new antimicrobial agents.[8][9] It provides a qualitative assessment of a compound's ability to inhibit bacterial growth. The principle relies on the diffusion of the test compound from an impregnated paper disk into an agar medium inoculated with a specific bacterium, creating a concentration gradient.[10][11] An effective compound will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[9]

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine antibiotic susceptibility testing due to its reproducibility and its composition, which does not inhibit common antibacterial agents like sulfonamides.[10][12]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent bacterial density across all plates, which is crucial for reproducible zone sizes.[11][12]

  • Disk Placement: Disks must be placed evenly and pressed gently to ensure complete contact with the agar, facilitating uniform diffusion of the compound.[8][12]

Detailed Protocol for Disk Diffusion Assay
  • Preparation of Bacterial Inoculum:

    • Select 3-4 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess inoculum by pressing the swab against the inside wall of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[12]

    • Allow the plate to dry for 5-15 minutes before applying the disks.[8][12]

  • Preparation and Application of Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile blank paper disks (6 mm diameter) with a specific volume of the compound solution (e.g., 10 µL to yield 10 µ g/disk ).

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[8]

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 37°C for 16-20 hours.[13]

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm).[11]

    • The presence of a clear zone around the disk indicates antibacterial activity.[8]

Data Presentation: Example Disk Diffusion Results
CompoundConcentration per DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound10 µg1815
Ciprofloxacin (Positive Control)5 µg2530
DMSO (Negative Control)10 µL00

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[14][16] This quantitative assay is crucial for comparing the potency of different compounds and for guiding further development.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with standardized bacteria A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for Broth Microdilution Assay
  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of this compound in MHB at twice the highest desired concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).[17]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum as described in section 2.2.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.[13]

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13] This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

Data Presentation: Example MIC Results
OrganismCompoundMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)This compound16
Escherichia coli (ATCC 25922)This compound32
Staphylococcus aureus (ATCC 29213)Ciprofloxacin0.25
Escherichia coli (ATCC 25922)Ciprofloxacin0.015

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill a particular bacterium.[18][19] This distinction is critical; bactericidal agents are often preferred for treating serious infections. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[18]

Detailed Protocol for MBC Determination
  • Perform MIC Assay:

    • First, perform a broth microdilution MIC test as described in Section 3.[16]

  • Subculturing:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[20]

    • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][21] This is practically determined by identifying the lowest concentration plate with no colony growth (or only 1-2 colonies).

Data Presentation: Example MIC/MBC Results
OrganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusThis compound16322Bactericidal
E. coliThis compound32>128>4Bacteriostatic

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is a crucial step in drug development.[22][23] Below are protocols for two common mechanistic assays.

Assay 1: Cell Membrane Integrity

Damage to the bacterial cell membrane leads to the leakage of intracellular components, such as nucleic acids, which can be quantified by measuring absorbance at 260 nm.[24] An increase in A260 indicates compromised membrane integrity. Fluorescent dyes can also be used to assess membrane integrity. For instance, propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of dead or membrane-compromised cells.[25][26]

  • Bacterial Culture Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in saline to a specific optical density (e.g., OD600 of 0.5).

  • Treatment:

    • Add this compound to the bacterial suspension at concentrations corresponding to its MIC and 2x MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

    • Incubate the suspensions at 37°C.

  • Measurement:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each suspension.

    • Centrifuge the aliquots to pellet the bacteria.

    • Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.[24]

Assay 2: DNA Gyrase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are well-validated drug targets.[27][28] Inhibition of these enzymes interferes with DNA replication and repair, leading to cell death.[29] Many pyridone-containing compounds are known to target these enzymes.[4] A common method to assess this is the DNA supercoiling assay.[30][31]

Gyrase_Assay cluster_reactants Reactants A Relaxed Plasmid DNA (Substrate) E Incubate Reaction Mixture (37°C, 30-60 min) A->E Substrate B DNA Gyrase Enzyme B->E Enzyme C ATP (Energy Source) C->E Energy D This compound (Potential Inhibitor) D->E Inhibitor F Agarose Gel Electrophoresis E->F Stop Reaction & Load Gel G Visualize DNA Bands F->G Run Gel & Stain H Result Interpretation G->H I I H->I No Inhibition: Relaxed DNA -> Supercoiled DNA J J H->J Inhibition: DNA remains Relaxed

Caption: Logic flow of a DNA gyrase supercoiling inhibition assay.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following: DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.[32]

    • Add varying concentrations of this compound.

    • Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

  • Enzymatic Reaction:

    • Initiate the reaction by adding E. coli DNA gyrase enzyme.

    • Incubate the mixture at 37°C for 30-60 minutes.[32][33]

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).[32]

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[32]

  • Interpretation:

    • In the absence of an inhibitor, the enzyme will convert the relaxed plasmid to its supercoiled form, which migrates faster on the gel.

    • If the compound inhibits DNA gyrase, the plasmid will remain in its relaxed state. The degree of inhibition can be quantified by measuring the intensity of the DNA bands.

Conclusion

This application note provides a structured and detailed framework for the comprehensive evaluation of this compound as a potential antibacterial agent. By following these protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC). Furthermore, the outlined mechanistic assays offer a starting point for elucidating its mode of action, a critical step in the journey of antibiotic drug discovery. The systematic application of these methods will facilitate a thorough understanding of the antibacterial profile of this and other novel chemical entities.

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Sources

Evaluating the Antitumor Effects of (4-Methoxyphenyl)(4-pyridyl)methanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The relentless pursuit of novel and effective anticancer agents is a cornerstone of oncological research. Small molecules that can selectively target tumor cells while minimizing damage to healthy tissues are of paramount importance. (4-Methoxyphenyl)(4-pyridyl)methanone is a synthetic compound whose potential as an antitumor agent warrants systematic investigation. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to thoroughly evaluate its in vitro and in vivo antitumor properties. The protocols outlined herein are designed to be a self-validating system, ensuring scientific rigor and reproducibility. We will progress from initial cytotoxicity screenings to in-depth mechanistic studies and finally to preclinical in vivo validation.

Part 1: In Vitro Evaluation of Antitumor Activity

The initial phase of assessing a novel compound's anticancer potential involves a battery of in vitro assays. These experiments are crucial for determining the compound's cytotoxicity against various cancer cell lines and for elucidating the underlying mechanisms of cell death.

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally represent a spectrum of tumor types (e.g., breast, lung, colon, leukemia). A preliminary screening against the NCI-60 panel of human cancer cell lines can provide a broad overview of the compound's activity. For the purpose of this guide, we will use the following representative cell lines:

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • HL-60: Human promyelocytic leukemia cell line.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Protocol: MTT Cell Viability Assay [3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium. Add 100 µL of the diluted compound to the respective wells, ensuring a range of final concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.

Parameter Description
Cell Lines MCF-7, A549, HCT116, HL-60
Seeding Density 5 x 10³ - 1 x 10⁴ cells/well
Compound Conc. Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time 48-72 hours
Detection Absorbance at 570 nm
Endpoint IC₅₀ value
Investigation of Apoptosis: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[8]

Protocol: Annexin V/PI Apoptosis Assay [4][8]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method.[8]

  • Washing: Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis via Flow Cytometry

Anticancer agents often exert their effects by disrupting the cell cycle. Flow cytometry with PI staining can be used to analyze the DNA content of cells and determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol: Cell Cycle Analysis [10][11]

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Part 2: Mechanistic Insights via Molecular Probing

Understanding the molecular pathways affected by this compound is crucial for its development as a therapeutic agent. Western blotting is a powerful technique to investigate changes in the expression and activation of key proteins involved in cell survival and apoptosis.[13][14]

Western Blotting for Key Signaling Proteins

Based on the results of the apoptosis and cell cycle assays, key signaling pathways to investigate include the PI3K/Akt/mTOR pathway (pro-survival) and the MAPK pathway.[15][16] Additionally, analyzing the expression of apoptosis-related proteins such as Bcl-2 family members (Bcl-2, Bax) and caspases (cleaved caspase-3) can provide further mechanistic details.[13]

Protocol: Western Blotting [16][17]

  • Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis: Densitometry analysis can be used to quantify the relative expression levels of the target proteins.

Antitumor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Lines Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Determine IC₅₀ Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Determine IC₅₀ Western_Blot Mechanistic Studies (Western Blot) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Xenograft_Model Establish Tumor Xenograft Model (Immunodeficient Mice) Western_Blot->Xenograft_Model Promising In Vitro Results Drug_Administration Compound Administration (e.g., i.p., oral gavage) Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Welfare Drug_Administration->Tumor_Monitoring Efficacy_Analysis Evaluate Antitumor Efficacy (Tumor Volume, Weight) Tumor_Monitoring->Efficacy_Analysis Toxicity_Assessment Assess Systemic Toxicity (Body Weight, Histopathology) Tumor_Monitoring->Toxicity_Assessment Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway Compound (4-Methoxyphenyl) (4-pyridyl)methanone PI3K PI3K Compound->PI3K Inhibits? ERK ERK Compound->ERK Inhibits? Bax Bax (Pro-apoptotic) Compound->Bax Promotes? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Key signaling pathways to investigate for mechanistic insights.

Conclusion

This application note provides a structured and comprehensive guide for the systematic evaluation of the antitumor effects of this compound. By following these detailed protocols, researchers can generate robust and reproducible data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. This logical progression from in vitro screening to in vivo validation is essential for determining the therapeutic potential of novel anticancer candidates and for guiding future drug development efforts.

References

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Application Notes & Protocols: (4-Methoxyphenyl)(4-pyridyl)methanone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Google's Gemini

Introduction

(4-Methoxyphenyl)(4-pyridyl)methanone, also known as 4-(4-Methoxybenzoyl)pyridine, is a diaryl ketone featuring a pyridine ring and a methoxy-substituted phenyl ring. This unique structural arrangement imparts a favorable combination of physicochemical properties, making it a highly versatile building block and scaffold in modern medicinal chemistry. Its core structure is present in a range of biologically active compounds, highlighting its significance as a privileged scaffold. This guide provides an in-depth overview of its primary applications, focusing on its role as a key precursor for antihistaminic agents and as a foundational scaffold for the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic diseases. Detailed, field-tested protocols for synthesis and biological evaluation are provided to enable researchers to effectively utilize this compound in their drug discovery programs.

Physicochemical Properties & Characterization

A comprehensive understanding of the compound's properties is the first step in its application.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
CAS Number 14548-47-1[1]
Appearance Off-white to yellow crystalline powderCommercially available data
Solubility Soluble in DMSO, Methanol, DichloromethaneCommercially available data

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.8 (d, 2H, pyridyl-Hα), ~ 7.8 (d, 2H, benzoyl-H), ~ 7.6 (d, 2H, pyridyl-Hβ), ~ 7.0 (d, 2H, benzoyl-H), ~ 3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 194 (C=O), ~ 164 (C-OCH₃), ~ 150 (pyridyl-Cα), ~ 145 (pyridyl-Cγ), ~ 132 (benzoyl-C), ~ 128 (benzoyl-C), ~ 121 (pyridyl-Cβ), ~ 114 (benzoyl-C), ~ 55 (-OCH₃).

  • MS (ESI+): m/z 214.08 [M+H]⁺.

Core Application 1: Precursor for H1 Antihistamine Synthesis (Cetirizine Analogs)

This compound is structurally related to the core of many second-generation antihistamines. For instance, the related compound, (4-chlorophenyl)(phenyl)methanone, is a direct precursor to Cetirizine, a widely used H1 receptor inverse agonist for the treatment of allergies.[2] The synthetic principles are directly translatable. The critical transformation is the reduction of the ketone to a diaryl carbinol, which is then elaborated to introduce the piperazine and acetic acid moieties responsible for receptor binding and pharmacokinetic properties.

Synthetic Workflow: From Ketone to Antihistamine Core

The following workflow outlines the key synthetic transformations. The initial reduction is a pivotal step, creating the chiral center found in active enantiomers like Levocetirizine.

G cluster_0 Synthesis Pathway A This compound B (4-Methoxyphenyl)(4-pyridyl)methanol (Diaryl Carbinol Intermediate) A->B Step 1: Reduction (e.g., NaBH₄) C 1-[Methoxy(phenyl)methyl]piperazine (Piperazine Adduct) B->C Step 2: Chlorination & Piperazine Alkylation D Cetirizine Analogue (Final Product) C->D Step 3: Alkylation with Haloacetic Acid

Caption: Synthetic pathway from the ketone to a Cetirizine-like H1 antagonist.

Protocol 2.1: Reduction of this compound to Diaryl Carbinol

This protocol describes a standard, scalable reduction of the ketone to the corresponding alcohol. This step is fundamental, as the resulting diaryl carbinol is the key intermediate for subsequent alkylation steps.

Rationale: Sodium borohydride (NaBH₄) is chosen for its mild nature, high chemoselectivity for ketones over other functional groups, and operational simplicity. The reaction is performed at a reduced temperature to control the reaction rate and minimize potential side products.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add 0.2 g of NaBH₄ to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The product spot should have a lower Rf value than the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 10 mL of deionized water.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-Methoxyphenyl)(4-pyridyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Core Application 2: Scaffold for 11β-HSD1 Inhibitors

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of intracellular glucocorticoid levels, converting inactive cortisone to active cortisol.[3][4] Overexpression of 11β-HSD1 in adipose and liver tissues is linked to metabolic syndrome, including obesity and type 2 diabetes.[5][6] Consequently, inhibiting this enzyme is a major therapeutic strategy.[3][5] The this compound scaffold has been identified as a core structural motif in potent and selective 11β-HSD1 inhibitors.[7]

Biological Rationale and Signaling Pathway

11β-HSD1 inhibition reduces local cortisol concentrations in key metabolic tissues, thereby mitigating the downstream effects of glucocorticoid receptor activation, such as increased gluconeogenesis and adipogenesis.

G cluster_0 Glucocorticoid Activation Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD1->Cortisol Conversion Response Metabolic Gene Expression (e.g., Gluconeogenesis) GR->Response Transcription Inhibitor This compound -based Inhibitor Inhibitor->HSD1 Inhibition

Caption: Role of 11β-HSD1 in cortisol activation and point of inhibition.

Protocol 3.1: In Vitro 11β-HSD1 Inhibition Assay (HTRF)

This protocol outlines a robust, high-throughput method for determining the in vitro potency (IC₅₀) of test compounds against human 11β-HSD1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9]

Rationale: The HTRF assay is a highly sensitive, competition-based assay that measures the conversion of cortisone to cortisol.[9] It uses a cortisol-specific monoclonal antibody labeled with Europium cryptate (donor) and a cortisol analog labeled with a second fluorophore (acceptor). Enzyme-generated cortisol displaces the labeled analog, disrupting the FRET signal. This provides a reliable and quantitative measure of enzyme activity.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound or its derivatives (test compounds)

  • Carbenoxolone (positive control inhibitor)

  • Assay Buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.4)

  • HTRF Cortisol Assay Kit (containing anti-cortisol antibody and labeled cortisol analog)

  • Low-volume 384-well plates (e.g., black, flat bottom)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Assay Plate Mapping: Design the plate layout to include wells for total signal (no enzyme), vehicle control (DMSO only), positive control (Carbenoxolone), and the test compound dilution series.

  • Reagent Preparation:

    • Enzyme Solution: Dilute the recombinant 11β-HSD1 to the desired working concentration in assay buffer.

    • Substrate/Cofactor Mix: Prepare a solution containing cortisone and NADPH in assay buffer at 2x the final desired concentration (e.g., 320 nM cortisone, 200 µM NADPH).[9]

  • Assay Reaction:

    • Add 1 µL of the compound dilutions (or DMSO/control) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the Enzyme Solution to all wells except the "total signal" wells.

    • Add 10 µL of the Substrate/Cofactor Mix to all wells to initiate the reaction. The total volume is ~21 µL.

  • Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 60-90 minutes), optimized for linear cortisol production.

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents as per the manufacturer's protocol. This typically involves adding the anti-cortisol antibody and the labeled cortisol analog.

    • Incubate the plate at room temperature for 60 minutes to allow for detection antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both donor and acceptor wavelengths.

Data Analysis and Interpretation
  • Calculate the ratio of the acceptor/donor fluorescence signals.

  • Normalize the data:

    • Set the average signal from the vehicle control wells as 100% activity.

    • Set the average signal from a saturating concentration of the positive control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Presentation:

Compound11β-HSD1 IC₅₀ (nM)Selectivity vs 11β-HSD2
Compound A 21>1000-fold
Compound B 3.1>1000-fold
Carbenoxolone 300Non-selective

Data is illustrative, based on reported values for potent inhibitors.[10]

Key Insights & Troubleshooting

  • Synthetic Purity: The purity of the starting ketone is paramount. Impurities can interfere with the reduction step and complicate the purification of the resulting alcohol. Recrystallization or column chromatography of the commercial material may be necessary.

  • Assay Interference: Diaryl ketones can sometimes interfere with fluorescence-based assays. It is crucial to run compound interference controls (assay without enzyme) to ensure the observed activity is due to specific enzyme inhibition.

  • Solubility: Poor aqueous solubility of derivatives is a common challenge. For biological assays, using DMSO as a co-solvent is standard, but the final concentration should typically not exceed 1% to avoid non-specific effects or cytotoxicity.

  • Mechanism of Action: While IC₅₀ determination is the primary screening step, further mechanistic studies (e.g., enzyme kinetics to determine if inhibition is competitive, non-competitive, or uncompetitive) are essential for lead optimization.

References

  • Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology. [Link]

  • Kim, D. S., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening. [Link]

  • Vickers, S. P., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link]

  • Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Gînsari, V., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules. [Link]

  • Google Patents. (2014). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
  • Wang, Y., et al. (2019). Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR. Journal of Chemical Information and Modeling. [Link]

  • De Luca, S., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial Cell Factories. [Link]

  • Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Goldberg, F. W., et al. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Current Medicinal Chemistry. [Link]

  • Google Patents. (2000). US6046332A - Methods for the manufacture of cetirizine.
  • LookChem. (n.d.). New manufacturing procedure of cetirizine. LookChem. [Link]

  • Shao, S., et al. (2011). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E. [Link]

  • MedchemExpress.com. (n.d.). 11β-HSD | Inhibitors (Japanese site). MedchemExpress.com. [Link]

  • ResearchGate. (n.d.). Potent inhibitors of 11b-HSD1. ResearchGate. [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook. [Link]

Sources

Application Notes and Protocols: Investigating (4-Methoxyphenyl)(4-pyridyl)methanone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following document is a detailed, exemplar application note designed to guide researchers in the investigation of a novel compound, (4-Methoxyphenyl)(4-pyridyl)methanone, as a potential kinase inhibitor. To date, there is no publicly available data confirming the kinase inhibitory activity of this specific compound. Therefore, the experimental data, results, and specific kinase targets discussed herein are hypothetical and presented for illustrative purposes to showcase best practices in kinase inhibitor profiling.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a well-established hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] This has made protein kinases one of the most important classes of therapeutic targets in modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

This compound is a synthetic compound with a diaryl ketone structure. While the biological activity of this specific molecule is not extensively characterized in the public domain, its structural motifs are present in various biologically active compounds. This application note provides a comprehensive guide for researchers and drug development professionals on how to systematically evaluate this compound as a potential kinase inhibitor, from initial in vitro screening to cell-based functional assays.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is essential for its proper handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number 14548-47-1[3]
Molecular Formula C₁₃H₁₁NO₂[3]
Molecular Weight 213.23 g/mol [3]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO, ethanol, and methanolN/A
Storage Store at 2-8°C, desiccatedN/A

Experimental Protocols

PART 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a putative kinase inhibitor is to assess its activity against a panel of purified kinases in a biochemical assay. This allows for the determination of the compound's potency (typically as an IC50 value) and its selectivity profile. A luminescence-based kinase assay that measures ADP production is a common and robust method.[1]

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

A. Materials and Reagents:

  • This compound (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Kinase of interest (e.g., a panel of representative kinases from different families)

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Staurosporine (positive control, non-selective kinase inhibitor)[1]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of This compound in DMSO. add_compound 4. Add compound dilutions and DMSO controls to plate. prep_compound->add_compound prep_kinase 2. Prepare kinase reaction mix (kinase, buffer). add_kinase 5. Add kinase mix to wells. Incubate for 10 min at RT. prep_kinase->add_kinase prep_atp 3. Prepare ATP/substrate mix. add_atp 6. Initiate reaction by adding ATP/substrate mix. Incubate for 60 min at 30°C. prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp add_adpglo 7. Add ADP-Glo™ Reagent. Incubate for 40 min at RT. add_atp->add_adpglo add_detection 8. Add Kinase Detection Reagent. Incubate for 30 min at RT. add_adpglo->add_detection read_plate 9. Measure luminescence. add_detection->read_plate plot_data 10. Plot luminescence vs. log[inhibitor]. read_plate->plot_data calc_ic50 11. Determine IC50 value using a dose-response curve fit. plot_data->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare a "no inhibitor" control using only DMSO.[1]

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase solution (containing the kinase in assay buffer) to each well. Incubate for 10 minutes at room temperature to allow for compound-kinase binding.[1]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined, but a common starting point is at or near the Km for each.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[1]

D. Data Analysis and Interpretation:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Hypothetical Results:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A505
Kinase B80010
Kinase C>10,00020
Kinase D252
Kinase E2,50015

This table presents hypothetical data for illustrative purposes.

PART 2: Cell-Based Target Engagement and Functional Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a more physiologically relevant cellular context. Cell-based assays can confirm that the compound can penetrate the cell membrane, engage its target kinase, and elicit a functional downstream effect.

This protocol is designed to measure the inhibition of a specific phosphorylation event downstream of a target kinase in cultured cells.

A. Materials and Reagents:

  • Cell line expressing the target kinase and substrate (e.g., a cancer cell line with an overactive signaling pathway).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (dissolved in DMSO).

  • Stimulant (if required to activate the pathway, e.g., EGF for EGFR).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate.

B. Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection_analysis Detection & Analysis seed_cells 1. Seed cells in a 6-well plate and grow to 80-90% confluency. treat_compound 2. Treat cells with varying concentrations of This compound for a specified time (e.g., 2 hours). seed_cells->treat_compound stimulate_cells 3. Stimulate cells with a growth factor (if necessary) for a short period (e.g., 15 minutes). treat_compound->stimulate_cells lyse_cells 4. Wash and lyse cells to extract proteins. stimulate_cells->lyse_cells sds_page 5. Separate protein lysates by SDS-PAGE. lyse_cells->sds_page western_blot 6. Transfer proteins to a membrane and perform Western blotting. sds_page->western_blot probe_antibodies 7. Probe with phospho-specific and total protein primary antibodies, followed by HRP-secondary antibodies. western_blot->probe_antibodies detect_signal 8. Detect signal using chemiluminescence. probe_antibodies->detect_signal quantify 9. Quantify band intensity to determine the inhibition of phosphorylation. detect_signal->quantify

Caption: Workflow for the cellular phosphorylation assay.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed the appropriate cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts, separate the lysates by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate. Subsequently, probe with a primary antibody for the total form of the substrate protein to ensure equal loading. Use an appropriate HRP-conjugated secondary antibody for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Illustrative Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be targeted by this compound, where it inhibits "Kinase D," leading to a reduction in the phosphorylation of the downstream substrate "Substrate Y."

G receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase_d Kinase D receptor->kinase_d Activates substrate_y Substrate Y kinase_d->substrate_y Phosphorylates p_substrate_y p-Substrate Y substrate_y->p_substrate_y cellular_response Cellular Response (e.g., Proliferation) p_substrate_y->cellular_response Leads to inhibitor (4-Methoxyphenyl) (4-pyridyl)methanone inhibitor->kinase_d Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This application note provides a foundational framework for the initial investigation of this compound as a potential kinase inhibitor. The protocols described for in vitro and cell-based assays are robust and widely used in the field of drug discovery. Should this compound demonstrate promising activity, further studies would be warranted, including:

  • Broad Kinome Profiling: To comprehensively assess the selectivity of the compound against a large panel of kinases.

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[2]

  • Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target kinase.[2]

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of disease.

By following a systematic and rigorous approach as outlined in this guide, researchers can effectively evaluate the potential of novel compounds like this compound to become next-generation kinase-targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • CymitQuimica. (4-Methoxyphenyl)(4-pyridyl) ketone.

Sources

Application Note & Protocol: A Framework for Assessing the Anti-inflammatory Properties of Pyridyl Methanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridyl methanones, a class of heterocyclic ketones, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. Their structural resemblance to natural chalcones has prompted significant investigation into their potential as anti-inflammatory agents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel pyridyl methanone derivatives. We will delve into the mechanistic rationale, provide detailed in vitro and in vivo protocols, and offer insights into data interpretation, ensuring a robust and reproducible assessment.

The anti-inflammatory potential of many compounds, including pyridyl methanones, often stems from their ability to modulate key signaling pathways implicated in the inflammatory response. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is therefore of paramount importance.

Mechanistic Underpinnings: Targeting Key Inflammatory Pathways

A thorough understanding of the molecular targets of pyridyl methanones is crucial for a mechanistically driven drug discovery campaign. The inflammatory cascade is a complex process orchestrated by a network of signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation Ub Ubiquitination & Degradation IkB->Ub NFkB NF-κB (p65/p50) NFkB->IkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ub->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes

Figure 1: Simplified NF-κB Signaling Pathway.

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are a group of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli. In the context of inflammation, the p38 MAPK and JNK pathways are particularly important. Activation of these pathways by inflammatory cues leads to the phosphorylation and activation of downstream transcription factors, such as AP-1 (Activator Protein-1), which in turn promotes the expression of inflammatory mediators.

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays provide a controlled environment to dissect the molecular mechanisms of action of pyridyl methanones. Murine macrophage cell lines, such as RAW 264.7, or primary bone marrow-derived macrophages (BMDMs) are commonly used models for these studies.

Experimental Workflow: In Vitro Anti-inflammatory Screening

The following workflow outlines a standard procedure for screening pyridyl methanones for their anti-inflammatory effects.

in_vitro_workflow start Start cell_culture Seed RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Pyridyl Methanone (Various Concentrations) cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa Measure Cytokine Levels (TNF-α, IL-6) by ELISA supernatant->elisa western_blot Analyze Protein Expression (p-p65, p-p38) by Western Blot cell_lysate->western_blot end End elisa->end western_blot->end

Figure 2: In Vitro Anti-inflammatory Screening Workflow.

Detailed Protocol: Inhibition of Pro-inflammatory Cytokine Production

This protocol details the steps for assessing the ability of pyridyl methanones to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyridyl methanone compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various non-toxic concentrations of the pyridyl methanone compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Following incubation, centrifuge the plates at 1,000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the pyridyl methanone compound relative to the LPS-stimulated vehicle control.

Trustworthiness Check: To ensure the observed effects are not due to cytotoxicity, a parallel cell viability assay (e.g., MTT or PrestoBlue™ assay) should be performed under the same experimental conditions.

Data Presentation: In Vitro Anti-inflammatory Activity

Summarize the quantitative data in a clear and concise table.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Pyridyl Methanone A 125.3 ± 3.118.9 ± 2.598.7 ± 1.5
558.7 ± 4.545.2 ± 3.897.2 ± 2.1
1085.1 ± 5.276.8 ± 4.995.6 ± 2.8
Vehicle (DMSO) -00100
Positive Control XYZW

Data are presented as mean ± SD from three independent experiments.

In Vivo Assessment of Anti-inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of pyridyl methanones in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes the procedure for inducing acute inflammation in the mouse paw and assessing the anti-edematous effect of a pyridyl methanone.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyridyl methanone compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, Pyridyl Methanone (at various doses), and Positive Control. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group at each time point compared to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Authoritative Grounding: The carrageenan-induced paw edema model is a standard and widely accepted method for screening anti-inflammatory drugs.

Data Presentation: In Vivo Anti-inflammatory Efficacy

Present the results in a table summarizing the percentage inhibition of paw edema at a specific time point (e.g., 3 hours).

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Pyridyl Methanone A 1028.5 ± 3.7
2545.8 ± 4.2
5062.1 ± 5.5
Indomethacin 1075.3 ± 6.1

Data are presented as mean ± SD.

Conclusion

This application note provides a robust and scientifically sound framework for the initial assessment of the anti-inflammatory properties of novel pyridyl methanone compounds. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of the therapeutic potential of their lead candidates. The protocols and data presentation formats outlined herein are designed to ensure reproducibility and facilitate clear communication of findings within the scientific community. Further investigations could explore the effects of these compounds in chronic inflammation models and delve deeper into their specific molecular targets within the inflammatory signaling cascades.

References

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Kawai, T., & Akira, S. (2007). Signaling to NF-κB by Toll-like receptors. Trends in Molecular Medicine, 13(11), 460-469. [Link]

  • Kim, J., & Kim, N. (2018). An Update on the Ras/Raf/MEK/ERK Signaling Pathway in Skin Cancer. International Journal of Molecular Sciences, 19(11), 3535. [Link]

Troubleshooting & Optimization

common side products in the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is grounded in established chemical principles to ensure the reliability and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, their root causes related to side product formation, and actionable solutions.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts in Friedel-Crafts Acylation

Question: I attempted a Friedel-Crafts acylation of anisole with isonicotinoyl chloride using aluminum chloride as the catalyst and obtained a low yield of the target this compound, along with several other spots on my TLC. What are the likely side products and how can I improve the reaction?

Answer: This is a common issue stemming from the nuanced reactivity of the reagents in a Friedel-Crafts reaction. The primary side products and their causes are outlined below:

  • Ortho- and Para-Isomer Formation: The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution.[1][2] Consequently, you will likely form a mixture of (2-Methoxyphenyl)(4-pyridyl)methanone and the desired this compound. The para-isomer is typically the major product due to reduced steric hindrance.[2]

  • Demethylation of Anisole: Aluminum chloride (AlCl₃) is a strong Lewis acid that can catalyze the demethylation of anisole to form phenol.[3] The resulting phenol can then be acylated, leading to hydroxy-substituted side products.

  • Pyridine Ring Deactivation: The basic nitrogen atom of the pyridine ring in isonicotinoyl chloride will coordinate with the Lewis acid catalyst (AlCl₃).[4][5][6][7] This deactivates the pyridine ring towards electrophilic attack and can also reduce the effective concentration of the catalyst for the desired acylation of anisole.

Solutions:

  • Optimize Catalyst and Stoichiometry:

    • Use a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), to minimize demethylation.[3]

    • Carefully control the stoichiometry of the Lewis acid. An excess can promote side reactions.

  • Reaction Temperature Control:

    • Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for the para-isomer and reduce demethylation. Friedel-Crafts reactions are often exothermic.[8]

  • Purification Strategy:

    • Utilize column chromatography to separate the ortho- and para-isomers. The difference in polarity between the two isomers should allow for effective separation.

Issue 2: Formation of Multiple Products in a Grignard-based Synthesis

Question: I'm using a Grignard reaction between 4-pyridylmagnesium bromide and 4-methoxybenzaldehyde, but I'm observing multiple products. What are the potential side reactions?

Answer: Grignard reactions are powerful for C-C bond formation but are sensitive to reaction conditions and substrate functionalities. Here are the likely side products:

  • Over-reaction with Ester Starting Materials: If you were to use a 4-methoxybenzoate ester as your electrophile, the initially formed ketone is susceptible to a second addition of the Grignard reagent, leading to a tertiary alcohol.[9][10]

  • Wurtz-Type Coupling: The Grignard reagent can couple with unreacted 4-bromopyridine to form 4,4'-bipyridine.

  • Reaction with Pyridine Ring: Grignard reagents can add to the pyridine ring itself, particularly at the 2-position, leading to dihydropyridine derivatives.[11]

  • Quenching by Acidic Protons: Any trace moisture or other acidic protons in the reaction will quench the Grignard reagent, forming 4-bromopyridine and reducing your yield.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are rigorously dried to prevent quenching of the Grignard reagent.[12]

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the aldehyde or nitrile. This maintains a low concentration of the Grignard reagent, which can help to minimize side reactions like coupling.

  • Choice of Electrophile: Using 4-methoxybenzonitrile as the electrophile can be a good alternative to aldehydes or esters. The initial adduct is an imine salt, which is less reactive towards a second equivalent of the Grignard reagent and is hydrolyzed to the ketone upon workup.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Friedel-Crafts synthesis of this compound?

A1: The most prevalent side product is the ortho-isomer, (2-Methoxyphenyl)(4-pyridyl)methanone. The methoxy group of anisole directs acylation to both the ortho and para positions.[1][2] While the para-isomer is generally favored due to less steric hindrance, the formation of a significant amount of the ortho-isomer is common.

Q2: Can the pyridine nitrogen interfere with the Friedel-Crafts reaction?

A2: Absolutely. The lone pair of electrons on the pyridine nitrogen is basic and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4][5][6][7] This forms a complex that deactivates the pyridine ring, making it unreactive to electrophilic acylation. Therefore, the reaction proceeds by acylation of the electron-rich anisole ring with the activated acyl chloride.

Q3: How can I minimize demethylation of the methoxy group?

A3: Demethylation is a known side reaction when using strong Lewis acids like AlCl₃ with anisole derivatives.[3] To minimize this, you can:

  • Use a milder Lewis acid such as FeCl₃ or ZnCl₂.[3]

  • Conduct the reaction at lower temperatures.

  • Use the minimum effective amount of the Lewis acid.

Q4: In a Grignard synthesis, what are the key experimental parameters to control?

A4: The most critical parameter is the exclusion of moisture and other protic sources. Grignard reagents are highly basic and will be quenched by water, alcohols, or even acidic C-H bonds.[12] Other important factors include:

  • Temperature: Low temperatures are often preferred to control the reactivity and minimize side reactions.

  • Rate of addition: Slow addition of one reagent to the other can prevent localized high concentrations and subsequent side reactions.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.

Q5: What are the best methods for purifying the final product?

A5: The purification strategy will depend on the specific impurities present.

  • Crystallization: If the desired product is a solid and the impurities are significantly more soluble in a particular solvent system, recrystallization can be a highly effective method for purification.

  • Column Chromatography: This is a versatile technique for separating the desired product from isomers and other side products with different polarities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous solution. This can be useful for separating the product from non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Isonicotinoyl Chloride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the slow addition of isonicotinoyl chloride (1.0 eq) dissolved in anhydrous DCM via the dropping funnel at 0 °C.

  • Anisole Addition: After stirring for 15 minutes, add anisole (1.0 eq) dissolved in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction of 4-Bromopyridine with 4-Methoxybenzaldehyde
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the solution to 0 °C. Slowly add a solution of 4-methoxybenzaldehyde (0.9 eq) in anhydrous THF.

  • Oxidation: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC). Then, add an oxidizing agent (e.g., manganese dioxide) to oxidize the intermediate alcohol to the ketone.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Side ProductSynthetic RouteProbable CauseSuggested Mitigation
(2-Methoxyphenyl)(4-pyridyl)methanoneFriedel-CraftsOrtho-directing nature of the methoxy groupLower reaction temperature, column chromatography
Phenolic byproductsFriedel-CraftsDemethylation of anisole by strong Lewis acidUse a milder Lewis acid (e.g., FeCl₃), lower temperature
Tertiary AlcoholGrignard (with ester)Double addition of Grignard reagent to ketone intermediateUse a nitrile or aldehyde as the electrophile
4,4'-BipyridineGrignardWurtz-type couplingSlow addition of Grignard reagent
Dihydropyridine derivativesGrignardAddition of Grignard to the pyridine ringCareful control of stoichiometry and temperature

Visualizations

Friedel-Crafts Acylation Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Anisole Anisole Intermediate Acylium Ion Complex Anisole->Intermediate Electrophilic Attack (para) Ortho_Product (2-Methoxyphenyl)(4-pyridyl)methanone Anisole->Ortho_Product Electrophilic Attack (ortho) Phenol Phenol Anisole->Phenol Demethylation Isonicotinoyl_Cl Isonicotinoyl Chloride + AlCl₃ Isonicotinoyl_Cl->Intermediate Product This compound Intermediate->Product Acylated_Phenol Acylated Phenol Phenol->Acylated_Phenol Acylation

Caption: Friedel-Crafts acylation showing the desired para-product and common side products.

Grignard Reaction Troubleshooting Flowchart

G Start Low Yield in Grignard Synthesis? Check_Moisture Strict Anhydrous Conditions? Start->Check_Moisture Check_Electrophile Electrophile Choice? Check_Moisture->Check_Electrophile Yes Improve_Drying Action: Oven-dry glassware, use anhydrous solvents. Check_Moisture->Improve_Drying No Check_Addition Slow Reagent Addition? Check_Electrophile->Check_Addition Aldehyde/Nitrile Use_Nitrile Action: Use 4-methoxybenzonitrile instead of ester. Check_Electrophile->Use_Nitrile Ester Inverse_Addition Action: Implement inverse addition protocol. Check_Addition->Inverse_Addition No Success Improved Yield Check_Addition->Success Yes Improve_Drying->Check_Electrophile Use_Nitrile->Check_Addition Inverse_Addition->Success

Caption: Troubleshooting flowchart for common issues in Grignard synthesis.

References

  • Filo. (2025, August 26). The chemistry of pyridine under friedel - crafts acylation. Retrieved from [Link]

  • Brainly.in. (2021, August 28). Why pyridine does not give Friedel Craft reaction? Retrieved from [Link]

  • RSC Advances. (2017). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. Royal Society of Chemistry. Retrieved from [Link]

  • Quora. (2017, December 14). Why does pyridine not give a Friedel craft reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • ACS Omega. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Retrieved from [Link]

  • PubMed. (2025, November 4). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

  • ACS Publications. (2026, January 6). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Retrieved from [Link]

  • ScholarWorks@UMass Amherst. (2019, December 10). Synthesis of Tri-Aryl Ketone Amine Isomers and Their Cure With Epoxy Resins. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow. Our approach is rooted in explaining the "why" behind each step, ensuring a comprehensive understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of anisole with isonicotinoyl chloride hydrochloride is resulting in a very low yield or no product at all. What are the likely causes?

This is a common issue stemming from the inherent basicity of the pyridine ring in your acylating agent. The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This complexation deactivates the catalyst, preventing it from activating the acyl chloride for the electrophilic aromatic substitution on anisole.[1][2][3]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: To counteract the catalyst sequestration by the pyridine nitrogen, a significant excess of the Lewis acid is often required. Stoichiometric amounts, or even greater, relative to the isonicotinoyl chloride hydrochloride may be necessary to ensure enough free catalyst is available to drive the reaction.[4]

  • Moisture Control is Critical: Friedel-Crafts acylation is highly sensitive to moisture. Any water present will react with and deactivate the Lewis acid catalyst. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[2]

  • Order of Addition: Consider adding the Lewis acid to a cooled solution of anisole and isonicotinoyl chloride hydrochloride. This can sometimes mitigate immediate complexation and allow for some generation of the acylium ion.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the potential side reactions?

The synthesis of this compound can be accompanied by several side reactions, leading to a complex product mixture.

  • Polyacylation of Anisole: Anisole possesses a strongly activating methoxy group, which makes the aromatic ring highly nucleophilic. This can lead to the introduction of more than one acyl group onto the anisole ring, resulting in di- or even tri-acylated byproducts.[5]

  • Ortho-Acylation: While the para-substituted product is generally favored due to steric hindrance, some ortho-acylation can occur, leading to the formation of (2-methoxyphenyl)(4-pyridyl)methanone. The ratio of para to ortho isomers can be influenced by the reaction solvent and temperature.

  • N-Acylation of Pyridine: Although less common under Friedel-Crafts conditions, there is a possibility of the acylium ion attacking the pyridine nitrogen, leading to an N-acylpyridinium salt. This is more likely if the desired C-acylation is slow.

Q3: The work-up procedure for my reaction is problematic, and I'm struggling to isolate the product.

The basic nature of the this compound product requires a carefully considered work-up procedure.

  • Hydrolysis of the Lewis Acid Complex: The ketone product will be complexed with the Lewis acid. This complex must be hydrolyzed to liberate the free ketone. This is typically achieved by carefully quenching the reaction mixture with ice-cold water or dilute acid.[6]

  • Neutralization and Extraction: After hydrolysis, the aqueous layer will be acidic. To extract the basic product into an organic solvent, the pH of the aqueous layer must be adjusted to be basic (pH > 8) using a base such as sodium hydroxide or sodium carbonate. This deprotonates the pyridinium salt, making the product soluble in organic solvents like dichloromethane or ethyl acetate.

  • Emulsion Formation: During extraction, emulsions can form. To break up emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

Q4: How can I effectively purify the crude this compound?

Purification can be challenging due to the polarity and basicity of the product.

  • Column Chromatography: This is the most common method for purifying the target compound.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. Due to the basicity of the pyridine moiety, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent tailing and improve separation.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale trials and may include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Experimental Protocol: A Validated Approach

This protocol is a synthesized methodology based on established Friedel-Crafts acylation procedures for anisole and adapted for the specific challenges of using a pyridine-containing acylating agent.[6][7][8]

Materials:

  • Anisole (freshly distilled)

  • Isonicotinoyl chloride hydrochloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Slow Addition: Add the solution of isonicotinoyl chloride hydrochloride and anisole dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction (Acidic): Transfer the mixture to a separatory funnel and extract with dichloromethane. The product will likely be in the acidic aqueous layer as the pyridinium salt. Separate the layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add NaOH solution until the pH is > 8.

  • Extraction (Basic): Extract the basic aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine.

Data Presentation: Key Parameters and Expected Observations

ParameterRecommended ConditionRationalePotential Issue if Deviated
Lewis Acid Stoichiometry 2.5 equivalents (relative to isonicotinoyl chloride HCl)To compensate for catalyst deactivation by the pyridine nitrogen.Low to no product formation.
Reaction Temperature 0 °C to room temperatureControls the rate of reaction and minimizes side reactions.Higher temperatures may lead to increased polyacylation and charring.
Solvent Anhydrous DichloromethaneInert solvent that is suitable for Friedel-Crafts reactions.Presence of moisture will deactivate the catalyst.
Work-up pH > 8 for extractionTo deprotonate the pyridinium salt and allow extraction into the organic phase.Poor recovery of the product.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Low_Yield Low or No Product Yield Catalyst_Deactivation Catalyst Deactivation by Pyridine Low_Yield->Catalyst_Deactivation Moisture Presence of Moisture Low_Yield->Moisture Multiple_Products Multiple Products Observed Polyacylation Polyacylation of Anisole Multiple_Products->Polyacylation Ortho_Isomer Ortho-Isomer Formation Multiple_Products->Ortho_Isomer Column_Chromatography Column Chromatography with TEA Multiple_Products->Column_Chromatography Workup_Issues Difficult Work-up/Isolation Incorrect_pH Incorrect Work-up pH Workup_Issues->Incorrect_pH Emulsion Emulsion Formation Workup_Issues->Emulsion Workup_Issues->Column_Chromatography Excess_Catalyst Use Excess Lewis Acid Catalyst_Deactivation->Excess_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Moisture->Anhydrous_Conditions Control_Temp Control Reaction Temperature Polyacylation->Control_Temp Optimize_Solvent Optimize Solvent System Ortho_Isomer->Optimize_Solvent Adjust_pH Adjust pH during Work-up Incorrect_pH->Adjust_pH Use_Brine Use Brine to Break Emulsions Emulsion->Use_Brine

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Characterization Data of a Closely Related Analog: (4-Methoxyphenyl)(phenyl)methanone

While specific spectral data for the title compound can vary slightly, the following data for a close analog provides a reference for expected chemical shifts.[9]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.81-7.84 (m, 2H), 7.54-7.58 (m, 1H), 7.45-7.48 (m, 2H), 7.40-7.46 (m, 2H), 6.94-6.97 (m, 2H), 3.88 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5.

For this compound, one would expect to see characteristic signals for the pyridyl ring protons, typically in the downfield region of the ¹H NMR spectrum.

References

  • The chemistry of pyridine under friedel - crafts acyl
  • Supporting Information for. The Royal Society of Chemistry.
  • 13 Friedel-Crafts Acyl
  • Experiment 1: Friedel-Crafts Acyl
  • Supporting inform
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2023).
  • Friedel-Crafts Acyl
  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a c
  • Why does pyridine not give a Friedel craft reaction?. ECHEMI.
  • Friedel Crafts Reaction Virtual Lab. PraxiLabs.
  • Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2025, August 9).
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (2011).
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube.
  • (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. SpectraBase.
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025, August 6).
  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC.
  • Friedel–Crafts Acyl
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2020).
  • Friedel-Crafts Acyl
  • Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025, August 5).
  • Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone. Benchchem.
  • The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Benchchem.

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Technical Support Center: Synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles that govern success.

Overview: The Challenge of Pyridyl Ketone Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly approached via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of anisole with an activated derivative of isonicotinic acid (e.g., isonicotinoyl chloride).

While the Friedel-Crafts acylation is a cornerstone of organic synthesis, its application to pyridine-containing substrates is notoriously difficult.[1][2] The primary challenge stems from the electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom.[3] The Lewis acid catalyst (e.g., AlCl₃), essential for activating the acylating agent, readily complexes with the pyridine nitrogen's lone pair.[4] This interaction forms a pyridinium salt, which severely deactivates the entire molecule to electrophilic attack, often halting the reaction entirely.[4][5]

This guide provides a systematic approach to overcoming this inherent challenge and optimizing your reaction for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this specific Friedel-Crafts reaction?

The most common culprit is the deactivation of the reaction system through the formation of a stable complex between the Lewis acid catalyst (e.g., AlCl₃) and the nitrogen atom of the 4-pyridyl group.[4] This non-productive binding effectively sequesters the catalyst, preventing it from activating the isonicotinoyl chloride and promoting the desired acylation of anisole. A stoichiometric amount of the Lewis acid is often required to overcome this issue.[6]

Q2: Why is anisole used as the substrate? Are there better alternatives?

Anisole is an excellent substrate for this reaction. Its methoxy group (-OCH₃) is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution.[7] Furthermore, it is a powerful ortho, para-director. Due to steric hindrance, it strongly favors the substitution at the para position, leading to the desired 4-methoxy isomer with high regioselectivity.[8] Using a less activated substrate like benzene would result in significantly lower yields.

Q3: Can I run this reaction under standard atmospheric conditions?

No. Anhydrous (water-free) conditions are absolutely critical for success.[6] Lewis acids like aluminum chloride react violently with water, which deactivates the catalyst.[9] Any moisture present in your glassware, solvents, or reagents will consume the catalyst and inhibit the reaction.

Q4: What are the most likely side products to form?

If the reaction is successful, the primary impurity may be the ortho-acylated isomer (2-methoxyphenyl)(4-pyridyl)methanone, although this is usually a minor product due to steric hindrance.[8] If the reaction temperature is too high, polysubstitution on the anisole ring can occur, though this is less common for acylation than alkylation.[6] In cases of incomplete reaction, unreacted starting materials will be the main contaminants.

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses specific problems you may encounter during the experiment.

Problem: Low or No Product Yield

Low yield is the most frequent issue. The following workflow can help diagnose the root cause.

low_yield_troubleshooting start Low / No Yield Observed check_conditions Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_conditions check_catalyst Review Lewis Acid Catalyst (Fresh, >2.5 Equivalents?) check_conditions->check_catalyst Conditions OK outcome_moisture Result: Catalyst Deactivated check_conditions->outcome_moisture Moisture Present check_reagents Assess Reagent Purity (Anisole, Isonicotinoyl Chloride HCl) check_catalyst->check_reagents Catalyst OK outcome_catalyst Result: Insufficient Active Catalyst (Pyridine Complexation) check_catalyst->outcome_catalyst Old or <2.5 eq. check_temp Evaluate Reaction Temperature (Was it controlled? Optimized?) check_reagents->check_temp Reagents Pure outcome_reagents Result: Side Reactions from Impurities check_reagents->outcome_reagents Impurities Found outcome_temp Result: Decomposition or No Reaction check_temp->outcome_temp Temp. Incorrect

Caption: Troubleshooting workflow for low reaction yield.

Possible Cause Underlying Science Recommended Solution
Inactive Lewis Acid The catalyst (e.g., AlCl₃) is extremely hygroscopic. Water hydrolyzes it, rendering it inactive for generating the necessary acylium ion electrophile.[6]Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents, and handle the Lewis acid in a glovebox or under a positive pressure of inert gas (N₂ or Ar). Use a freshly opened bottle of the catalyst.
Pyridine Complexation The lone pair on the pyridine nitrogen acts as a Lewis base, forming a strong, inactive complex with the Lewis acid catalyst. This prevents the catalyst from activating the isonicotinoyl chloride.[4]Use a significant excess of the Lewis acid. At least 2.5-3.0 equivalents are recommended. The first equivalent complexes with the pyridine N, the second complexes with the product ketone's carbonyl, and the third acts as the catalyst.[6]
Suboptimal Temperature Friedel-Crafts acylations have a specific activation energy. If the temperature is too low, the reaction rate will be negligible. If it's too high, it can lead to decomposition of starting materials or the formation of side products.[6]Start the reaction at 0°C during the addition of reagents to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature and potentially heat gently (e.g., 40-50°C) to drive it to completion. Monitor progress by TLC.
Poor Reagent Quality Impurities in the starting materials can interfere with the reaction. For instance, isonicotinic acid impurity in isonicotinoyl chloride will react with the catalyst but will not form the desired product.Use freshly distilled anisole. Ensure the isonicotinoyl chloride (often used as its hydrochloride salt to improve stability) is pure and dry.
Problem: Difficulty in Product Purification
Possible Cause Underlying Science Recommended Solution
Product-Catalyst Complex The ketone product is also a Lewis base and forms a stable complex with the Lewis acid.[6] If not properly broken, this will retain the product in the aqueous layer during workup or lead to emulsions.The reaction must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The acid protonates the product and breaks the aluminum complex, allowing for effective extraction into an organic solvent.
Emulsion During Workup The formation of aluminum hydroxides during quenching can lead to persistent emulsions, making phase separation difficult.After quenching, ensure the aqueous layer is strongly acidic (pH < 2). If emulsions persist, add more organic solvent and brine, and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help. Filtration through a pad of Celite® may be necessary in severe cases.
Co-elution of Impurities Unreacted starting materials or isomeric byproducts may have similar polarities to the desired product, complicating purification by column chromatography.A detailed purification protocol is essential. Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing polarity. See the detailed protocol below.

Optimized Experimental Protocols

Protocol 1: Modified Friedel-Crafts Synthesis

This protocol is designed to maximize yield by addressing the key challenges of the reaction.

Reaction Mechanism Overview

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Pyridine Deactivation (Side Reaction) cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Aromatization & Product Complexation AcylCl Isonicotinoyl Chloride (Pyr-COCl) Acylium Acylium Ion Complex [Pyr-C≡O]⁺[AlCl₄]⁻ AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ Anisole Anisole Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma PyrN Pyridine Nitrogen Complex Inactive Pyridine-AlCl₃ Complex PyrN->Complex + AlCl₃ AlCl3_2 AlCl₃ (Excess) Anisole->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺, - AlCl₃ Final_Product (4-Methoxyphenyl) (4-pyridyl)methanone Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Key steps in the modified Friedel-Crafts acylation.

Reagents & Conditions:

ReagentM.W.AmountMolesEquivalents
Isonicotinoyl chloride HCl178.015.00 g28.1 mmol1.0
Anhydrous AlCl₃133.3411.2 g84.2 mmol3.0
Anisole108.143.35 g31.0 mmol1.1
Anhydrous Dichloromethane-100 mL--

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (100 mL) followed by anhydrous aluminum chloride (11.2 g, 3.0 eq). Cool the resulting suspension to 0°C using an ice bath.

  • Reagent Addition: Add the isonicotinoyl chloride hydrochloride (5.00 g, 1.0 eq) portion-wise to the stirred AlCl₃ suspension at 0°C. After the addition is complete, add anisole (3.35 g, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Prepare a beaker with 150 g of crushed ice and 30 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 50 mL of 1 M NaOH solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product).

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexanes (2 column volumes)

    • 95:5 Hexanes:EtOAc (4 column volumes)

    • 90:10 Hexanes:EtOAc (4 column volumes)

    • Continue increasing the gradient until the product elutes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. PraxiLabs. Retrieved from [Link][10]

  • Filo. (2025, June 3). Explain why pyridine does not undergo Friedel-Crafts reactions. Filo. Retrieved from [Link][1]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Vedantu. Retrieved from [Link][8]

  • Brainly.in. (2018, March 21). friedel crafts acylation for pyridine. Brainly.in. Retrieved from [Link][2]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Course Hero. Retrieved from [Link][7]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link][5]

  • Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Retrieved from [Link][4]

  • YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Retrieved from [Link][9]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved from [Link][3]

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Technical Support Center: Optimization of Pyridyl Methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridyl methanone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Pyridyl methanone cores are prevalent in pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of pyridyl methanones, particularly when using organometallic reagents.

Issue 1: Low or No Product Yield

A low yield is one of the most common and frustrating outcomes. The cause often lies in the stability of the reagents or suboptimal reaction conditions.

Possible Causes & Recommended Solutions

Cause Scientific Explanation Recommended Solution & Protocol
Degradation of Organometallic Reagent Grignard and organolithium reagents are potent bases and nucleophiles that are highly sensitive to moisture and acidic protons.[3] Any protic source (water in glassware, solvent, or atmosphere; alcohols) will quench the reagent, converting it to an alkane and rendering it inactive.[3]Strict Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried (120°C overnight) and cooled under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Inefficient Grignard Reagent Formation The initiation of Grignard reagent formation can be sluggish. This is often due to a passivating oxide layer on the magnesium turnings.Initiation & Titration: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface. Once the reaction initiates (observe bubbling or a color change), add the halide solution dropwise. Crucially, always titrate your Grignard reagent before use to determine its exact concentration. See Protocol 2 for a standard titration method.[3]
Enolization of the Ketone/Ester Substrate If the Grignard reagent is particularly bulky or the substrate's α-proton is acidic, the organometallic can act as a base, deprotonating the α-carbon to form an enolate.[3] This consumes the reagent and results in the recovery of the starting material after workup.Temperature Control & Reagent Choice: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. If enolization persists, consider using a less hindered Grignard reagent or switching to an organolithium reagent, which can sometimes be less prone to this side reaction depending on the substrate.
Poor Reaction Kinetics The reaction rate may be too slow under the chosen conditions, leading to incomplete conversion within the allotted time.Optimize Temperature and Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish at a low temperature, allow it to slowly warm to room temperature. Extended reaction times may be necessary, but be mindful of potential side product formation at higher temperatures.[4]
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways are at play. Identifying these side products is key to mitigating their formation.

Possible Causes & Recommended Solutions

Cause Scientific Explanation Recommended Solution & Protocol
Double Addition to Ester Substrates When using an ester as the electrophile, the Grignard reagent adds once to form a ketone intermediate.[5] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a tertiary alcohol with two identical substituent groups.[5][6]Use an Aldehyde or Weinreb Amide: To synthesize a secondary alcohol (which can be oxidized to the ketone), the best electrophile is an aldehyde. For direct ketone synthesis, a Weinreb amide (N-methoxy-N-methyl amide) is an excellent choice. The resulting metallated hemiaminal intermediate is stable at low temperatures, preventing the second addition. It collapses to the desired ketone only upon acidic workup.
Nucleophilic Addition to the Pyridine Ring The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[7] Potent nucleophiles like organolithiums and, to a lesser extent, Grignard reagents can add to the ring, leading to dihydropyridine intermediates.[7][8]Reagent Choice & Temperature Control: Grignard reagents are generally less reactive and therefore less likely to add to the pyridine ring than organolithiums. Running the reaction at the lowest possible temperature that still allows for carbonyl addition can help minimize this side reaction.
Formation of Biphenyl-type Products (Wurtz Coupling) This occurs when the Grignard reagent reacts with unreacted aryl halide in the reaction mixture, leading to a homocoupling product.Controlled Addition: Ensure the aryl halide is added slowly and dropwise to the magnesium turnings during Grignard formation to maintain a low concentration of the halide, minimizing the chance for coupling.

Frequently Asked Questions (FAQs)

Q1: Which is the best general route for synthesizing pyridyl methanones? For general-purpose synthesis, the addition of an organometallic reagent (Grignard or organolithium) to a suitable pyridine-based electrophile is the most versatile and widely used method. For instance, reacting Phenylmagnesium Bromide with pyridine-2-carboxaldehyde followed by oxidation of the resulting secondary alcohol is a robust pathway. Alternatively, using a Weinreb amide of a pyridine carboxylic acid allows for a direct synthesis of the ketone.[9]

Q2: Why is Friedel-Crafts acylation generally not recommended for pyridine? Friedel-Crafts acylation is often unsuitable for pyridine for two primary reasons:

  • Ring Deactivation: The pyridine ring is an electron-deficient aromatic system, which is inherently unreactive toward electrophilic aromatic substitution.[10][11]

  • Catalyst Complexation: The nitrogen atom in the pyridine ring is a Lewis base and will readily coordinate with the strong Lewis acid catalyst (e.g., AlCl₃).[10] This forms a positively charged complex, which further deactivates the ring towards electrophilic attack.

Q3: How do I choose between a Grignard reagent and an organolithium reagent? The choice depends on the specific substrate and desired reactivity.

  • Grignard Reagents (R-MgX): Are generally less reactive and more tolerant of certain functional groups. They are often the first choice due to their easier preparation and handling. They are less likely to cause problematic side reactions like addition to the pyridine ring itself.[7]

  • Organolithium Reagents (R-Li): Are significantly more reactive and basic. This can be an advantage for less reactive electrophiles but increases the risk of side reactions like ring addition or deprotonation of acidic C-H bonds.[7][8] They are often used when Grignard reactions fail.

Q4: What is the impact of solvent choice on the reaction? Solvent choice is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. The specific solvent can also influence reaction rate and even mechanistic pathways. For instance, in some multi-component pyridine syntheses, switching from ethanol to acetonitrile can dramatically improve reaction times and yields.[12][13] For Grignard reactions, THF is generally preferred over diethyl ether for its higher boiling point and better solvating ability, which can be beneficial for forming more difficult Grignard reagents.

Diagrams and Workflows

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues related to low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_reagent 1. Verify Organometallic Reagent start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Titration confirms expected concentration reagent_bad Reagent is Inactive/Quenched check_reagent->reagent_bad Titration fails or visual signs of degradation check_conditions 2. Assess Reaction Conditions reagent_ok->check_conditions solution_reagent Solution: - Use strict anhydrous techniques - Re-synthesize & titrate reagent - Check starting halide purity reagent_bad->solution_reagent conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Clean conversion but low isolated yield conditions_bad Suboptimal Conditions check_conditions->conditions_bad Starting material remains, no/slow conversion check_side_products 3. Analyze for Side Products conditions_ok->check_side_products solution_conditions Solution: - Optimize temperature (start low) - Increase reaction time - Monitor via TLC/LC-MS conditions_bad->solution_conditions solution_side_products Solution: - Identify side products (NMR, MS) - Address specific cause (e.g., change electrophile from ester to Weinreb amide) check_side_products->solution_side_products end_goal Optimized Yield solution_reagent->end_goal solution_conditions->end_goal solution_side_products->end_goal

Caption: A decision tree for troubleshooting low yields in pyridyl methanone synthesis.

Competing Reaction Pathways with Organometallic Reagents

This diagram illustrates the desired reaction versus common unwanted side reactions.

CompetingPathways cluster_start Reactants cluster_products Potential Outcomes Pyridyl-C(O)-X Pyridyl Electrophile (e.g., Aldehyde, Ester) desired Desired Product: Pyridyl Methanone (after oxidation/workup) Pyridyl-C(O)-X->desired Desired Pathway: Nucleophilic Carbonyl Addition side1 Side Product 1: Enolate (Recovered Starting Material) Pyridyl-C(O)-X->side1 Side Pathway: α-Deprotonation (Enolization) side2 Side Product 2: Ring Addition Product (Dihydropyridine) Pyridyl-C(O)-X->side2 Side Pathway: Ring Attack (C2/C4) side3 Side Product 3: Tertiary Alcohol (Double Addition to Ester) Pyridyl-C(O)-X->side3 Side Pathway: (if X = OR') R-MgBr Grignard Reagent (Nucleophile & Base) R-MgBr->desired R-MgBr->side1 R-MgBr->side2 R-MgBr->side3

Caption: Desired vs. competing side reactions in organometallic synthesis of pyridyl methanones.

Validated Experimental Protocols

Protocol 1: General Synthesis of Phenyl(pyridin-2-yl)methanone via Grignard Reaction

This two-step protocol involves the Grignard addition to an aldehyde followed by oxidation.

Step A: Grignard Addition to Pyridine-2-carboxaldehyde

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq.). In the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a single crystal of iodine.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the grey/brown solution for an additional 30-60 minutes at room temperature.

  • Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pyridine-2-carboxaldehyde (1.0 eq.) in anhydrous diethyl ether/THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench it by slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl(pyridin-2-yl)methanol.

Step B: Oxidation to Phenyl(pyridin-2-yl)methanone

  • Setup: Dissolve the crude alcohol from Step A in a suitable solvent (e.g., dichloromethane or acetone).

  • Oxidation: Add a suitable oxidizing agent (e.g., PCC, PDC, or for a milder reaction, Dess-Martin periodinane) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.

  • Work-up & Purification: Quench the reaction appropriately based on the oxidant used. Filter through a pad of Celite and silica gel, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the pure pyridyl methanone.

Protocol 2: Titration of Grignard Reagent

This protocol is essential for determining the accurate molarity of your freshly prepared Grignard reagent.[3]

  • Preparation: Dry a small vial containing a stir bar. Add ~1 mL of the Grignard solution via syringe and weigh it accurately. Add 1-2 mL of anhydrous THF.

  • Indicator: Add a small amount (~1 mg) of a suitable indicator, such as 1,10-phenanthroline, to the Grignard solution until a color is observed.

  • Titration Setup: In a separate flame-dried flask, prepare a standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M).

  • Titration: Slowly add the standardized sec-butanol solution dropwise to the stirring Grignard solution. The endpoint is reached when the indicator color disappears permanently.

  • Calculation: Record the volume of the titrant added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and the alcohol.

References

  • Pautov, D. E., et al. (2025). Reaction of Organolithium Reagents with Tetracarbonyl[2-(phenyl-κC2'),pyridine-κN]rhenium(I): Isolation and Structural Characterization of Acyl Rhenate Species. Inorganic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules. Retrieved from [Link]

  • Horsley Downie, T. M., et al. (2025). Isomeric Effects in Lithium Dihydropyridinate Chemistry: The Privileged Status of the tert-Butyl Isomer. ResearchGate. Retrieved from [Link]

  • Comins, D. L., & Brown, J. D. (1986). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Quora. (2018). What are the limitations of Friedal Craft reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Popova, I. S., et al. (2010). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ChemInform. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]

  • Pápai, Z., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Retrieved from [Link]

  • Bakherad, M., et al. (2021). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US6642385B2 - Synthesis of 4-(piperidyl)(2-pyridyl)methanone-(E).
  • ACS Publications. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

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Technical Support Center: Purification of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (4-Methoxyphenyl)(4-pyridyl)methanone. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the synthesis and purification of this compound. We aim to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a diaryl ketone containing a basic pyridine ring and an electron-rich methoxy-substituted phenyl ring. Its polarity and basicity present unique challenges during purification.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₁NO₂[1]---
Molecular Weight 213.23 g/mol [1]---
Appearance Typically a solid at room temperatureAmenable to recrystallization.
Polarity PolarInfluences choice of chromatographic stationary and mobile phases.
Basicity (pKa) The pyridine nitrogen is basic.Allows for acid-base extraction as a purification strategy. Can also lead to tailing on silica gel chromatography.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and acetone.[2][3]Key for selecting an appropriate recrystallization solvent system.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common issues encountered during the purification of this compound, providing step-by-step solutions and the underlying scientific principles.

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subgraph "cluster_analysis" { label="Initial Analysis"; style=filled; color="#FBBC05"; fontcolor="#202124"; tlc [label="TLC Analysis"]; }

subgraph "cluster_purification" { label="Purification Strategy"; style=filled; color="#34A853"; fontcolor="#FFFFFF"; col_chrom [label="Column Chromatography"]; recryst [label="Recrystallization"]; acid_base [label="Acid-Base Extraction"]; }

subgraph "cluster_outcome" { label="Outcome"; style=filled; color="#EA4335"; fontcolor="#FFFFFF"; pure [label="Pure Product"]; impure [label="Persistent Impurities"]; }

start -> tlc [label="Identify number and\npolarity of components"]; tlc -> col_chrom [label="Multiple spots or\nstreaking observed"]; tlc -> recryst [label="One major spot with\nminor impurities"]; tlc -> acid_base [label="Basic/acidic impurities\npresent"]; col_chrom -> pure; recryst -> pure; acid_base -> col_chrom [label="Further purification\nneeded"]; col_chrom -> impure [label="Co-elution"]; recryst -> impure [label="Oiling out / Poor recovery"]; impure -> tlc [label="Re-evaluate strategy"]; } ` Figure 1. A general workflow for troubleshooting the purification of this compound.

A. Thin-Layer Chromatography (TLC) Analysis: Your First Look at Purity

Question: My TLC plate shows multiple spots/streaking. What does this mean and how do I optimize the TLC?

Answer: Multiple spots indicate the presence of impurities, while streaking often suggests that the compound is interacting too strongly with the silica gel, which is common for basic compounds like pyridines.

Troubleshooting Steps:

  • Solvent System Optimization:

    • For multiple, distinct spots: Your initial solvent system may be too polar or not polar enough.

      • If spots are clustered near the baseline (low Rf), increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3]

      • If spots are clustered near the solvent front (high Rf), decrease the polarity by increasing the proportion of hexane.

    • For streaking: The basicity of the pyridine nitrogen can cause strong interactions with the acidic silica gel.

      • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et₃N) or a few drops of aqueous ammonia into your mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[4]

      • Alternative solvent systems: For polar compounds, consider using a mixture of dichloromethane (DCM) and methanol (MeOH), starting with a ratio of 95:5 and adjusting as needed.[3]

  • Visualization:

    • This compound is UV active due to its aromatic rings, so it should be visible under a UV lamp (254 nm).[5]

    • For visualizing non-UV active impurities, various stains can be used. A p-anisaldehyde stain can be effective for visualizing aldehydes, ketones, and alcohols, which may be present as impurities.[5][6]

Table of Recommended TLC Solvent Systems:

Polarity of ImpuritiesRecommended Starting Solvent SystemOptimization Strategy
Non-polar10-30% Ethyl Acetate in Hexane[2]Increase/decrease ethyl acetate concentration.
Moderately Polar50% Ethyl Acetate in Hexane or 100% DichloromethaneAdjust ratios or switch to a DCM/MeOH system.
Polar/Basic95:5 Dichloromethane/Methanol + 0.5% Triethylamine[3][4]Increase methanol concentration for higher polarity.
B. Column Chromatography: Separating Complex Mixtures

Question: I'm having trouble separating my product from impurities using column chromatography. The fractions are all mixed.

Answer: This is a common issue and can be resolved by optimizing your stationary phase, mobile phase, and loading technique.

Troubleshooting Steps:

  • Choosing the Right Stationary and Mobile Phase:

    • Stationary Phase: Silica gel is the most common choice. However, if you experience significant tailing even with a basic modifier in your eluent, consider using alumina (neutral or basic) which is less acidic.[7]

    • Mobile Phase Selection: The ideal mobile phase for column chromatography should provide an Rf value of 0.2-0.4 for your target compound on a TLC plate, with good separation from impurity spots.

      • Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). This will elute non-polar impurities first, followed by your more polar product.[8]

  • Proper Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.

    • Dissolve your crude product in a minimal amount of the initial, least polar eluent. If the solubility is low, use a slightly more polar solvent like dichloromethane, and then adsorb the mixture onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column. This "dry loading" technique often results in better separation.

Protocol for a Gradient Column Chromatography Purification:

  • Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexanes.

  • Dry load the crude this compound adsorbed onto a small amount of silica gel.

  • Begin elution with 10% ethyl acetate in hexanes, collecting fractions.

  • Gradually increase the polarity of the eluent to 20%, 30%, and then 50% ethyl acetate in hexanes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

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subgraph "cluster_prep" { label="Preparation"; style=filled; color="#4285F4"; fontcolor="#FFFFFF"; pack [label="Pack column with\nsilica gel in\nnon-polar solvent"]; load [label="Dry load crude product\nadsorbed on silica"]; }

subgraph "cluster_elution" { label="Elution"; style=filled; color="#34A853"; fontcolor="#FFFFFF"; elute_np [label="Elute with non-polar\nsolvent (e.g., Hex/EtOAc 9:1)"]; elute_p [label="Gradually increase polarity\n(e.g., increase EtOAc %)"]; collect [label="Collect fractions"]; }

subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#FBBC05"; fontcolor="#202124"; tlc_fractions [label="Analyze fractions by TLC"]; combine [label="Combine pure fractions"]; evaporate [label="Evaporate solvent"]; }

subgraph "cluster_result" { label = "Result"; style=filled; color="#EA4335"; fontcolor="#FFFFFF"; result [label="Pure Product"]; }

pack -> load; load -> elute_np; elute_np -> elute_p; elute_p -> collect; collect -> tlc_fractions; tlc_fractions -> combine; combine -> evaporate; evaporate -> result; } ` Figure 2. Step-by-step workflow for a typical column chromatography purification.

C. Recrystallization: Polishing Your Product

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent will dissolve the compound when hot but not when cold.[9][10]

    • For this compound, consider the following single solvents: ethanol, methanol, or isopropanol.

    • If a single solvent is not effective, use a binary solvent system. A good starting point is a solvent in which the compound is soluble (e.g., ethanol or acetone) and a solvent in which it is insoluble (e.g., water or hexanes).[4]

  • Procedure for Binary Solvent Recrystallization:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

    • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[11]

    • Once crystals have formed, cool the flask in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[12]

Question: My recrystallization resulted in very low recovery of the pure product.

Answer: Low recovery can be due to using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals and improves recovery.[9]

  • Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of your product. You can try to recover more product by partially evaporating the solvent and allowing a second crop of crystals to form. Note that this second crop may be less pure than the first.

D. Acid-Base Extraction: Leveraging Basicity

Question: Can I use acid-base extraction to purify my compound?

Answer: Yes, the basic pyridine nitrogen provides an excellent handle for an acid-base extraction, which can be a powerful tool for removing non-basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic by adding a dilute aqueous base (e.g., 1 M NaOH or a saturated solution of NaHCO₃) until the product precipitates out or can be extracted.

  • Extract the product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

This technique is particularly useful for removing non-polar, non-basic byproducts from a Friedel-Crafts reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound via Friedel-Crafts acylation?

A1: Common impurities include:

  • Unreacted starting materials: Anisole and 4-cyanopyridine (if used as a precursor to the acyl chloride) or isonicotinic acid.[13]

  • Over-acylation products: Di-acylated anisole, though less likely due to the deactivating effect of the first acyl group.

  • Isomeric products: Acylation at the ortho position of anisole to form (2-Methoxyphenyl)(4-pyridyl)methanone.

  • Hydrolysis products: Isonicotinic acid from the hydrolysis of the acyl chloride, or anisole from cleavage of the ether under harsh acidic conditions.

Q2: My purified product is a yellow oil, but it should be a solid. What happened?

A2: This could be due to the presence of persistent impurities that are lowering the melting point of your compound. It's also possible that you have isolated an isomeric byproduct that is an oil at room temperature. Re-subjecting the oil to column chromatography with a shallower gradient or trying a different recrystallization solvent system may help to induce crystallization.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed by a combination of techniques:

  • TLC: A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of a pure sample.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can overcome the common challenges associated with the purification of this compound and obtain a product of high purity for your research and development needs.

IV. References

  • Akademiia Nauk Sssr, et al. "Synthesis and Reactions of 3-Benzoyl- and 3-Isonicotinoyl-Pyrylium Salts." Chemistry of Heterocyclic Compounds, vol. 22, no. 1, 1986, pp. 1-6.

  • University of Rochester. "Chromatography: Solvent Systems for TLC." Department of Chemistry, [Link].

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall, [Link].

  • ResearchGate. "I want good solvent system in TLC in aniline and ketone compound?" ResearchGate, [Link].

  • Organic Syntheses. "3-BENZOYLPYRIDINE." Organic Syntheses, [Link].

  • PubMed Central. "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives." PubMed Central, [Link].

  • ResearchGate. "Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones." ResearchGate, [Link].

  • YouTube. "Preparation of Pyridines, Part 3: By Acylation." YouTube, 24 Dec. 2022, [Link].

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts, 6 Apr. 2022, [Link].

  • Magritek. "Column Chromatography." Magritek, [Link].

  • Chemistry LibreTexts. "2.1: RECRYSTALLIZATION." Chemistry LibreTexts, 5 Mar. 2021, [Link].

  • YouTube. "Recrystallization." YouTube, 10 Jan. 2020, [Link].

  • YouTube. "Recrystallization and Melting Point Analysis." YouTube, 5 Dec. 2022, [Link].

  • Royal Society of Chemistry. "Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information." The Royal Society of Chemistry, [Link].

  • CP Lab Safety. "this compound, 95% Purity, C13H11NO2, 100 mg." CP Lab Safety, [Link].

  • International Science Community Association. "Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS." International Science Community Association, [Link].

  • Chemistry LibreTexts. "Recrystallization." Chemistry LibreTexts, 29 Jan. 2023, [Link].

  • University of California, Los Angeles. "Isolation and Purification of Organic Compounds Recrystallization (Expt #3)." UCLA Chemistry and Biochemistry, [Link].

  • OSTI.GOV. "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks." OSTI.GOV, [Link].

  • PubMed Central. "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide." PubMed Central, [Link].

  • ResearchGate. "Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde." ResearchGate, [Link].

  • NIST. "Methanone, (4-methoxyphenyl)phenyl-." NIST Chemistry WebBook, [Link].

  • ACS Publications. "Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols." ACS Publications, [Link].

  • Google Patents. "Process for preparation of benzoylpyridines and derivatives." Google Patents, .

  • University of York. "Solvent Choice." University of York Chemistry Teaching Labs, [Link].

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preventing degradation of (4-Methoxyphenyl)(4-pyridyl)methanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for (4-Methoxyphenyl)(4-pyridyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this compound to prevent its degradation. By understanding the potential degradation pathways and implementing appropriate storage and monitoring protocols, you can ensure the integrity of your experimental results.

I. Introduction to this compound and its Stability

This compound is an aromatic ketone containing a methoxy-substituted phenyl ring and a pyridine ring.[1][2] The presence of these functional groups makes the molecule susceptible to various degradation pathways, including photodegradation, hydrolysis, and oxidation. The ketone functional group, the methoxy group, and the electron-deficient pyridine ring all contribute to its chemical reactivity and potential instability if not stored under optimal conditions.

This guide provides a comprehensive overview of the best practices for storing this compound, troubleshooting common stability issues, and frequently asked questions to ensure the long-term integrity of your samples.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place . A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q2: How sensitive is this compound to light?

A2: Aromatic ketones, such as benzophenone derivatives, are known to be light-sensitive. The energy from UV or even visible light can promote photochemical reactions, leading to the formation of degradation products. Therefore, it is essential to store the compound in an amber or opaque container to protect it from light exposure.

Q3: Can I store the compound in a standard laboratory freezer?

A3: While low temperatures are generally beneficial, it is important to consider the potential for moisture condensation when moving the compound from a freezer to room temperature. If you choose to store it in a freezer, allow the container to equilibrate to room temperature before opening to prevent water from condensing on the solid material.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown) or a change in the physical state of the material. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the purity of your sample.

Q5: What analytical techniques are recommended for checking the purity of my stored sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for assessing the purity of this compound and detecting any degradation products.[3][4] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to identify potential degradation products.[5]

III. Troubleshooting Guide: Common Storage Issues and Solutions

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound during storage.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Photodegradation or oxidation1. Immediately transfer the compound to an amber or opaque, airtight container. 2. Store in a dark, cool place (refrigeration recommended). 3. Flush the container with an inert gas (argon or nitrogen) before sealing. 4. Assess purity using a stability-indicating HPLC method.
Unexpected experimental results Degradation of the starting material1. Verify the purity of your stored this compound using HPLC or NMR. 2. If degradation is confirmed, purify the material (e.g., by recrystallization or chromatography) or obtain a fresh batch. 3. Review your storage conditions and ensure they align with the best practices outlined in this guide.
Poor solubility compared to a fresh sample Formation of insoluble degradation products or polymers1. Attempt to dissolve a small amount in a suitable solvent and look for insoluble matter. 2. Analyze the soluble portion by HPLC to identify the parent compound and any soluble impurities. 3. If significant insoluble material is present, purification or replacement of the compound is necessary.
Appearance of new peaks in HPLC analysis Chemical degradation1. Identify the degradation products using LC-MS if possible. 2. Based on the likely degradation pathway (hydrolysis, oxidation, etc.), adjust storage conditions accordingly (e.g., store in a desiccator for hydrolysis-prone compounds). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products, which can aid in method validation.[6][7]

IV. Experimental Protocols

To ensure the quality of your this compound, it is crucial to have robust analytical methods. The following section provides a general framework for conducting a forced degradation study and developing a stability-indicating HPLC method.

A. Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[7] This information is vital for developing a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system (for identification of degradation products)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an appropriate amount of NaOH before analysis. Repeat with 1 N HCl if no degradation is observed.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature or heat at 60-80°C for a specified time. Neutralize with an appropriate amount of HCl before analysis. Repeat with 1 N NaOH if no degradation is observed.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Repeat with 30% H₂O₂ if necessary.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 60-80°C) for a specified period. Also, heat a solution of the compound.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using an appropriate HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Identification of Degradation Products: If significant degradation is observed, use LC-MS to determine the mass of the degradation products and propose their structures.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3][4]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

General HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm), is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination is:

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV maximum of this compound should be determined using a UV-Vis spectrophotometer or a PDA detector.

  • Column Temperature: Room temperature or slightly elevated (e.g., 30-40°C) to improve peak shape and reproducibility.

  • Injection Volume: Typically 10-20 µL.

Method Development Workflow:

HPLC_Method_Development cluster_0 Method Development start Start: Forced Degradation Samples select_column Select Column (e.g., C18, Phenyl) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water with modifier) select_column->select_mobile_phase optimize_gradient Optimize Gradient Profile select_mobile_phase->optimize_gradient check_resolution Check Resolution of Parent and Degradant Peaks optimize_gradient->check_resolution check_resolution->optimize_gradient Not Adequate optimize_other Optimize Flow Rate, Temperature, Wavelength check_resolution->optimize_other Adequate validate Validate Method (ICH Guidelines) optimize_other->validate final_method Final Stability-Indicating Method validate->final_method Degradation_Pathways cluster_photodegradation Photodegradation (Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Peroxides) parent This compound photo_products Photoreduction/Photocyclization Products parent->photo_products hv hydrolysis_products Demethylation (4-Hydroxyphenyl)(4-pyridyl)methanone parent->hydrolysis_products H₂O, H⁺/OH⁻ oxidation_products N-oxide formation on Pyridine Ring parent->oxidation_products [O]

Caption: Potential degradation pathways for this compound.

  • Photodegradation: The benzophenone moiety is a known photosensitizer and can undergo photoreduction or other photochemical reactions upon exposure to light.

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding phenol, (4-hydroxyphenyl)(4-pyridyl)methanone.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.

By adhering to the storage and handling guidelines presented in this document and implementing a robust analytical monitoring program, researchers can ensure the stability and integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

VI. References

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. 2021. Available from: [Link]

  • (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega. 2022. Available from: [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. 2021. Available from: [Link]

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar. 2024. Available from: [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. 2020. Available from: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. 2021. Available from: [Link]

  • Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR] - Chemical - SpectraBase. Wiley-VCH GmbH. Available from: [Link]

  • Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • (PDF) Crystal structure of (1,4-dihydroxynaphthalen-2-yl) (4′-methoxyphenyl) methanone. ResearchGate. 2013. Available from: [Link]

  • Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. ResearchGate. 2017. Available from: [Link]

  • Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. PMC - NIH. 2017. Available from: [Link]

  • Thermal degradation of some polymaleamides | Request PDF. ResearchGate. 2005. Available from: [Link]

  • Analysis of Products Generated from the Thermal and Catalytic Degradation of Pure and Waste Polyolefins using Py-GC/MS. ResearchGate. 2012. Available from: [Link]

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Technical Support Center: Overcoming Solubility Issues of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxyphenyl)(4-pyridyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. This guide offers a combination of frequently asked questions for rapid troubleshooting and in-depth technical guides with detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: Physicochemical Profile

This compound is an aromatic ketone containing a methoxyphenyl group and a basic pyridyl moiety. Its structure presents a classic solubility challenge: the large, nonpolar aromatic surface area contributes to low aqueous solubility, a common issue for many drug-like molecules. While the methoxy group can slightly improve solubility compared to an unsubstituted phenyl ring, the overall hydrophobic nature of the molecule often leads to precipitation in the aqueous buffers used in biological assays.[1][2][3] However, the basic nitrogen atom in the pyridine ring offers a valuable handle for pH-dependent solubility enhancement.[4][5][6]

Key Physicochemical Properties (and their implications):

PropertyValue/CharacteristicImplication for Solubility
Structure Aromatic ketone with methoxyphenyl and pyridyl groupsThe aromatic rings contribute to hydrophobicity and potentially strong crystal lattice energy, leading to poor aqueous solubility.
pKa (estimated) The pKa of the related compound 4-benzoylpyridine is approximately 3.14.[4][5]The pyridyl nitrogen can be protonated at acidic pH, forming a more soluble salt. This makes pH modification a key strategy.
LogP (estimated) HighIndicates a preference for lipophilic environments over aqueous ones, suggesting the need for co-solvents or other solubilizing agents.
Hydrogen Bonding The ketone oxygen and pyridyl nitrogen can act as hydrogen bond acceptors.While capable of hydrogen bonding, this is often not sufficient to overcome the hydrophobicity of the large aromatic structure in water.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed protocols, please refer to the Troubleshooting Guides in Part 2.

Q1: My this compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?

A1: The most common starting point for solubilizing hydrophobic compounds is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This stock can then be serially diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (ideally <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common phenomenon known as "crashing out." It occurs when the compound's solubility limit is exceeded in the aqueous environment. Here are a few immediate steps to take:

  • Lower the final concentration: Your target concentration may be too high for the compound's aqueous solubility.

  • Optimize your dilution method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.

  • Pre-warm your media: Adding a compound stock to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[7]

Q3: Can I use a solvent other than DMSO?

A3: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be carefully evaluated. DMSO is often preferred due to its broad solubilizing power and relatively low toxicity at concentrations typically used in assays.

Q4: How does pH affect the solubility of this compound?

A4: The pyridyl group in this compound is basic. Lowering the pH of your buffer (e.g., to pH 4-5) will protonate the nitrogen atom, forming a more water-soluble pyridinium salt. However, you must confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

Q5: What are cyclodextrins and can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[12][13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for advanced solubilization strategies.

Guide 1: Optimizing Stock Solution Preparation and Dilution

The foundation of a successful experiment with a poorly soluble compound is a well-prepared and stable stock solution.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight: ~213.23 g/mol ).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be applied. Visually inspect to ensure no particulates remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation. Protect from light if the compound is found to be light-sensitive.

Workflow for Preparing Working Solutions:

The following diagram illustrates a decision-making workflow for preparing your final working solutions from a DMSO stock to minimize precipitation.

start Start: 10 mM Stock in 100% DMSO check_final_dmso Is final DMSO concentration <0.5%? start->check_final_dmso intermediate_dilution Intermediate Dilution Step: Create a higher concentration working stock in assay buffer. start->intermediate_dilution Alternative Path direct_dilution Direct Dilution: Add stock to final assay buffer. check_final_dmso->direct_dilution Yes serial_dilution_dmso Option A: Serial Dilution in DMSO (Maintains high compound concentration in organic solvent) check_final_dmso->serial_dilution_dmso No precip_check Precipitation observed? direct_dilution->precip_check final_dilution Final Dilution to working concentrations serial_dilution_dmso->final_dilution serial_dilution_buffer Option B: Serial Dilution in Buffer (Gradual introduction to aqueous environment) end Assay Ready serial_dilution_buffer->end intermediate_dilution->serial_dilution_buffer final_dilution->precip_check precip_check->end No troubleshoot Troubleshoot: - Lower final concentration - Try another method (pH, Cyclodextrin) precip_check->troubleshoot Yes

Caption: Workflow for preparing working solutions to avoid precipitation.

Guide 2: pH-Mediated Solubilization

Leveraging the basic pyridyl nitrogen is a powerful strategy for this specific molecule.

Protocol 2: pH Adjustment for Increased Solubility

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay. Significant deviations from physiological pH can impact cell health or enzyme function.

  • Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH (e.g., pH 6.5, 6.0, 5.5, 5.0). Citrate or acetate buffers are common choices in this range.

  • Solubility Testing:

    • Add a small, known amount of solid this compound to a fixed volume of each buffer.

    • Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer.

    • Equilibrate the samples (e.g., shaking for several hours at a controlled temperature).

    • Centrifuge the samples to pellet any undissolved compound.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or spectrophotometry).

  • Select Optimal pH: Choose the highest pH that provides sufficient solubility while remaining within the tolerated range of your assay.

  • Assay Implementation: Prepare your final assay solutions using the optimized acidic buffer. Always include a vehicle control with the same buffer and DMSO concentration but without the compound.

Logical Framework for pH Adjustment:

Caption: Rationale for using pH adjustment to solubilize the compound.

Guide 3: Using Cyclodextrins as Solubilizing Excipients

For particularly challenging cases, or when the final DMSO concentration must be minimized, cyclodextrins offer an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with a good safety profile.[12][13][14]

Protocol 3: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your assay buffer.

  • Solubility Testing (Phase Solubility Study):

    • Add an excess amount of solid this compound to each HP-β-CD solution.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.

    • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or another suitable method.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble 1:1 complex.

  • Assay Preparation: Based on the phase solubility diagram, prepare a stock solution of your compound in the lowest concentration of HP-β-CD that achieves the desired solubility. This stock can then be diluted into the final assay medium.

  • Control Group: It is critical to include a control group containing the same concentration of HP-β-CD without the compound, as cyclodextrins can sometimes have biological effects of their own.

Decision Tree for Solubilization Strategy:

start Start: Solubility Issue with This compound q1 Is the compound soluble in DMSO? start->q1 a1_yes Prepare concentrated DMSO stock. Follow Protocol 1 for dilution. q1->a1_yes Yes a1_no Compound is poorly soluble even in DMSO. Consider alternative organic solvents (DMF, NMP) or advanced formulation (e.g., solid dispersion). q1->a1_no No q2 Does compound precipitate in assay buffer from DMSO stock? a1_yes->q2 a2_no Proceed with assay. Ensure final DMSO <0.5%. q2->a2_no No a2_yes Precipitation observed. q2->a2_yes Yes q3 Is your assay tolerant to pH < 6.5? a2_yes->q3 a3_yes Attempt pH-mediated solubilization. Follow Protocol 2. q3->a3_yes Yes a3_no pH adjustment is not viable. q3->a3_no No q4 Is the required final concentration still high? a3_yes->q4 a3_no->q4 a4_yes Consider using Cyclodextrins. Follow Protocol 3. q4->a4_yes Yes a4_no Lower the final concentration and re-test. q4->a4_no No

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Technical Support Center: Identifying and Removing Impurities from (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-Methoxyphenyl)(4-pyridyl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important heterocyclic ketone. Achieving high purity is critical for reliable biological data, reproducible results, and meeting regulatory standards. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the synthesis and purification workflow in a practical question-and-answer format.

Question 1: My initial TLC analysis of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities and what is the general strategy for their removal?

Expert Analysis: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is the most common sign of an impure product. In a typical synthesis of this compound, often via a Friedel-Crafts acylation or a related coupling reaction, the impurities generally fall into three categories: unreacted starting materials, isomeric side-products, and reaction byproducts.

  • Unreacted Starting Materials: Anisole and an isonicotinic acid derivative are the usual precursors. Anisole is significantly less polar than the product, while isonicotinic acid is highly polar and may streak or remain at the baseline.

  • Isomeric Impurity: The most common and challenging impurity is the ortho-isomer, (2-Methoxyphenyl)(4-pyridyl)methanone . During electrophilic aromatic substitution on anisole, the methoxy group directs incoming electrophiles to both the para (desired) and ortho positions.[1] This isomer often has a very similar polarity to the desired para product, making it difficult to separate.

  • Reaction Byproducts: Depending on the reaction conditions, hydrolysis of the acylating agent can produce isonicotinic acid. If a strong Lewis acid like AlCl₃ is used, it can form complexes with the ketone product, which must be broken during workup.[2]

Recommended Strategy: A multi-step purification strategy is most effective. The first step should target the bulk removal of impurities with distinctly different chemical properties, followed by a high-resolution technique to remove closely related impurities like isomers.

  • Acid-Base Extraction: This is a highly effective first step. The pyridine nitrogen in your product is basic and can be protonated by a dilute acid. This allows you to separate it from non-basic impurities like unreacted anisole and the ortho-isomer (though the basicity of the ortho-isomer is similar, partitioning differences can still be exploited).

  • Chromatography/Recrystallization: After the initial cleanup, either column chromatography or recrystallization is necessary. Column chromatography is superior for removing the ortho-isomer, while recrystallization is an excellent final step for achieving high crystalline purity.[3][4]

Question 2: My product's melting point is sharp but lower than the literature value, or it melts over a broad range. What does this signify?

Expert Analysis: The melting point is a critical physical constant for assessing the purity of a crystalline solid.

  • Broad Melting Range: A melting range greater than 2°C indicates the presence of significant impurities. These impurities disrupt the crystal lattice of the pure compound, causing it to melt at a lower temperature and over a wider range.

  • Sharp but Low Melting Point: This could indicate the presence of a single, significant impurity that forms a eutectic mixture with your product. More commonly, it suggests that your isolated product is predominantly the wrong isomer (e.g., the ortho-isomer) which has a different melting point than the desired para-product.

Recommended Strategy: First, confirm the identity of your product using spectroscopic methods like NMR. If the spectra confirm you have the correct product, the issue is purity. The recommended action is to re-purify the material. Recrystallization is often the most effective method for removing small amounts of impurities that depress the melting point.[5] If the melting point remains low after recrystallization, column chromatography is likely necessary to remove a persistent, closely-related impurity.

Question 3: My ¹H NMR spectrum shows the correct signals for the product, but there are extra aromatic peaks and a singlet around 3.8 ppm. How do I interpret this?

Expert Analysis: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The presence of extra peaks indicates that your sample is not pure.

  • Extra Aromatic Peaks: These are often due to the presence of the (2-Methoxyphenyl)(4-pyridyl)methanone isomer. The aromatic substitution pattern of the ortho-isomer will give a different set of splitting patterns compared to the two clean doublets expected for the para-substituted methoxyphenyl ring.

  • Singlet around 3.8 ppm: While the desired product has a methoxy singlet, an additional singlet in this region could belong to the ortho-isomer, whose methoxy group is in a slightly different chemical environment. It could also correspond to unreacted anisole, which has a methoxy singlet at approximately 3.8 ppm.

  • Unreacted Anisole: Look for signals around 6.9 ppm (triplet) and 7.3 ppm (triplet) which are characteristic of anisole.

Recommended Strategy:

  • Integrate the Peaks: Use the integration values of the NMR spectrum to estimate the ratio of your desired product to the impurities. This will help you decide on the best purification strategy.

  • Purification: If the isomeric impurity is the main issue, flash column chromatography is the most reliable method for separation. If unreacted anisole is the problem, an acid-base extraction followed by recrystallization should suffice.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_purification Purification Strategy cluster_end Final Analysis Start Crude Product TLC Run TLC & ¹H NMR Start->TLC Decision Multiple Spots / Impure NMR? TLC->Decision Extraction Acid-Base Extraction Decision->Extraction Non-basic impurities (e.g., Anisole) Chromatography Column Chromatography Decision->Chromatography Isomeric impurities (ortho-product) Recrystallization Recrystallization Extraction->Recrystallization Further polishing Chromatography->Recrystallization Remove trace solvent & final polishing Final_Analysis Check Purity (TLC, NMR, MP) Recrystallization->Final_Analysis Final_Analysis->Chromatography Purity Not OK Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Purity OK

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic product from non-basic impurities like unreacted anisole.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The desired product will move into the aqueous layer as its hydrochloride salt.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, check with pH paper). The pure product should precipitate as a solid.[6]

  • Re-extraction: Extract the product back into an organic solvent (DCM or EtOAc) (3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: High-Resolution Flash Column Chromatography

This method is ideal for separating the desired para-isomer from the closely-related ortho-isomer.

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in the initial mobile phase.[4]

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Adsorb the semi-purified product onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to Hexane:Ethyl Acetate 7:3 or 1:1. The less polar ortho-isomer will typically elute before the more polar para-product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value/Description Rationale
Stationary Phase Silica Gel 60Standard polar stationary phase for separating compounds with moderate polarity.
Mobile Phase Hexane/Petroleum Ether & Ethyl Acetate/DCMA mixture of non-polar and polar solvents allows for fine-tuning of the elution strength to achieve separation of closely related isomers.[3][7]
Visualization UV lamp (254 nm)The aromatic rings in the product and impurities are UV-active, appearing as dark spots on a fluorescent TLC plate.
Typical Rf Product: ~0.3-0.4 in 7:3 Hexane:EtOAcThis Rf value is in the ideal range for good separation on a column. The ortho-isomer will have a slightly higher Rf.
Protocol 3: Final Purification by Recrystallization

This is the final step to obtain a highly pure, crystalline product.

  • Solvent Selection: A mixed solvent system is often ideal. Ethanol/water or isopropanol/water are good starting points.[6]

  • Dissolution: Place the product in a flask and add the minimum amount of the more soluble solvent (e.g., ethanol) to dissolve it completely at an elevated temperature (just below the solvent's boiling point).

  • Induce Crystallization: Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the first solvent to make it clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

  • Q: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

    • A: While exact shifts depend on the solvent, for ¹H NMR (in CDCl₃), expect: a singlet for the methoxy protons (~3.9 ppm), two doublets for the methoxyphenyl protons (~6.9 and ~7.8 ppm), and signals for the pyridyl protons (~7.5 and ~8.7 ppm). For ¹³C NMR, key signals include the carbonyl carbon (~194 ppm), the methoxy carbon (~55 ppm), and various aromatic carbons between 113-164 ppm.[6]

  • Q: What is the single most effective technique for achieving >99.5% purity?

    • A: A combination of techniques is best. A preliminary acid-base wash to remove gross non-basic impurities, followed by careful flash column chromatography to remove isomers, and a final recrystallization to produce a highly ordered crystalline solid is the gold-standard approach.

  • Q: How should I store the purified this compound?

    • A: The compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage. It is a stable solid, but taking these precautions prevents slow degradation.

  • Q: Can I use reverse-phase HPLC for purification?

    • A: Yes, reverse-phase HPLC is an excellent analytical tool and can be used for preparative purification. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) would be a suitable system for separating the product from its impurities.[8][9]

References

  • PubChem. . National Center for Biotechnology Information. (Accessed Jan 12, 2026).

  • SpectraBase. . Wiley-VCH GmbH. (Accessed Jan 12, 2026).

  • Dalvi S.N., Garge S.S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. [Link]

  • Sigma-Aldrich. . MilliporeSigma. (Accessed Jan 12, 2026).

  • Sigma-Aldrich. . MilliporeSigma. (Accessed Jan 12, 2026).

  • ChemicalBook. . (Accessed Jan 12, 2026).

  • CymitQuimica. . (Accessed Jan 12, 2026).

  • Basri, M. A., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1195–1200. [Link]

  • Google Patents. . (Accessed Jan 12, 2026).

  • ResearchGate. . (Accessed Jan 12, 2026).

  • MDPI. . (Accessed Jan 12, 2026).

  • Sciencemadness Discussion Board. . (Accessed Jan 12, 2026).

  • SIELC Technologies. . (Accessed Jan 12, 2026).

  • SIELC Technologies. . (Accessed Jan 12, 2026).

  • AWS. . (Accessed Jan 12, 2026).

  • Course Hero. . (Accessed Jan 12, 2026).

  • ResearchGate. . (Accessed Jan 12, 2026).

  • University of Wisconsin-Madison. . (Accessed Jan 12, 2026).

  • ResearchGate. . (Accessed Jan 12, 2026).

  • NIST. . National Institute of Standards and Technology. (Accessed Jan 12, 2026).

  • Master Organic Chemistry. . (Accessed Jan 12, 2026).

  • YouTube. . (Accessed Jan 12, 2026).

  • International Union of Crystallography. . (Accessed Jan 12, 2026).

  • Google Patents. . (Accessed Jan 12, 2026).

  • PubMed. . (Accessed Jan 12, 2026).

  • Sigma-Aldrich. . MilliporeSigma. (Accessed Jan 12, 2026).

  • ResearchGate. . (Accessed Jan 12, 2026).

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Technical Support Center: Scaling Up the Synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the scale-up of this important chemical synthesis. We will focus on a robust and widely applicable method: the oxidation of the precursor alcohol, (4-methoxyphenyl)(pyridin-4-yl)methanol.

Overview of the Synthetic Pathway

The target ketone is a valuable intermediate in pharmaceutical development. While several synthetic routes exist, the oxidation of the corresponding secondary alcohol offers a reliable and scalable pathway. This process, however, is not without its challenges, including achieving complete conversion, preventing over-oxidation, and ensuring efficient purification.

The core reaction is the conversion of a secondary alcohol to a ketone. This is a fundamental transformation in organic chemistry, typically achieved using a variety of oxidizing agents.[1][2] For this specific substrate, reagents like potassium permanganate (KMnO₄), chromium-based reagents (e.g., PCC), or milder options like manganese dioxide (MnO₂) are often employed.

Synthesis_Workflow cluster_prep Precursor Synthesis cluster_main Core Reaction: Oxidation cluster_purification Purification Cascade A 4-Bromopyridine C (4-methoxyphenyl)(pyridin-4-yl)methanol A->C 1. Mg, THF 2. Add Aldehyde B B 4-Methoxybenzaldehyde D Oxidation Reaction C->D Oxidizing Agent (e.g., KMnO4, MnO2) E Crude (4-Methoxyphenyl) (4-pyridyl)methanone D->E F Work-up & Extraction E->F G Purification Method F->G H Crystallization G->H High Initial Purity I Column Chromatography G->I Complex Impurity Profile J Pure Product H->J I->J Troubleshooting_Logic Impurity Impurity Detected (by TLC, LC-MS, NMR) Start_Mat Starting Alcohol Present? Impurity->Start_Mat Unknown_Peak Unknown Byproduct Present? Impurity->Unknown_Peak Start_Mat->Unknown_Peak No Incomplete_Rxn Incomplete Reaction Start_Mat->Incomplete_Rxn Yes Over_Ox Over-oxidation or Side Reaction Unknown_Peak->Over_Ox Yes Action1 Increase oxidant stoichiometry Increase reaction time Improve mixing Incomplete_Rxn->Action1 Action2 Decrease reaction temperature Use a milder oxidant Reduce reaction time Over_Ox->Action2

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stability of (4-Methoxyphenyl)(4-pyridyl)methanone under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxyphenyl)(4-pyridyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Understanding the Stability of this compound

This compound is a molecule of interest in pharmaceutical and materials science due to its unique chemical structure, which includes a benzophenone core and a pyridine ring. The stability of this compound is a critical parameter that can influence its efficacy, safety, and shelf-life.[1][2][3] The presence of both a ketone functional group and a nitrogen-containing heterocyclic ring suggests potential susceptibility to degradation under certain environmental conditions, particularly varying pH.

The pyridine nitrogen atom has a basic lone pair of electrons that is not part of the aromatic π-system, making pyridine a basic compound.[4] This basicity means that at lower pH values, the pyridine ring will likely be protonated, which can significantly alter the molecule's electronic properties and, consequently, its stability and degradation pathways. Conversely, the methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the benzophenone system.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution is a critical factor.[5][6] The pyridine nitrogen is susceptible to protonation at acidic pH, which can alter degradation pathways.

  • Light: Like many benzophenone derivatives, this compound may be susceptible to photodegradation.[7][8][9]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[10]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[10][11]

Q2: What are the likely degradation pathways for this compound under different pH conditions?

  • Acidic Conditions (pH < 5):

    • Protonation of the Pyridine Ring: The pyridine nitrogen will be protonated, forming a pyridinium salt.[4] This may increase the compound's solubility in aqueous media but could also make the molecule more susceptible to nucleophilic attack.

    • Hydrolysis: Although ketones are generally stable to hydrolysis, extreme acidic conditions and elevated temperatures could potentially lead to cleavage of the molecule, though this is less likely than other pathways.[12][13][14][15][16]

  • Neutral Conditions (pH 6-8):

    • The compound is expected to be most stable in this range, assuming the absence of light and strong oxidizing agents.

  • Basic Conditions (pH > 8):

    • Hydrolysis: Similar to acidic conditions, extreme basicity could potentially promote hydrolysis, although ketones are generally resistant.

    • Oxidation: The presence of the electron-donating methoxy group might slightly increase the susceptibility of the aromatic rings to oxidative degradation, especially in the presence of oxygen and light.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[17] Other techniques like UV-Visible Spectroscopy can also be used for a preliminary assessment of stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. 1. Incorrect pH of the buffer: The actual pH of your solution may be different from the intended pH. 2. Photodegradation: The compound might be sensitive to ambient light. 3. Presence of contaminants: Trace metals or other reactive species in your solvents or reagents could be catalyzing degradation.1. Verify pH: Always measure the pH of your final solution using a calibrated pH meter.[2] 2. Protect from light: Conduct experiments in amber glassware or under light-protected conditions.[11] 3. Use high-purity reagents: Utilize HPLC-grade solvents and high-purity reagents to minimize contaminants.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase. 2. Column degradation: Extreme pH of samples or mobile phases can damage the HPLC column.1. Optimize mobile phase pH: Adjust the mobile phase pH to ensure the compound is in a single ionic state (if possible) and to improve peak shape. 2. Use a suitable column: Select an HPLC column that is stable across the pH range you are working with.
Formation of multiple unknown peaks in the chromatogram. Forced degradation: The experimental conditions (e.g., high temperature, extreme pH) are too harsh, leading to multiple degradation products.Moderate stress conditions: Reduce the severity of the stress conditions (e.g., lower the temperature, use less concentrated acid/base) to achieve a target degradation of 5-20%.[10] This will help in identifying the primary degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Different pH Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound at different pH values.[10][18][19]

Objective: To determine the degradation profile of the compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or other suitable buffer systems

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic Condition: In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration.

    • Neutral Condition: In a volumetric flask, add an appropriate volume of the stock solution and dilute with a neutral buffer (e.g., phosphate buffer, pH 7.0) to the final desired concentration.

    • Basic Condition: In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.

    • Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent (e.g., acetonitrile/water mixture) to the same final concentration.

  • Incubation:

    • Store all solutions in a controlled temperature environment (e.g., 40°C).

    • Protect the solutions from light by using amber vials or covering them with aluminum foil.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point for each condition.

    • Determine the degradation rate constants if possible.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Condition (0.1M HCl) Stock->Acid Neutral Neutral Condition (pH 7 Buffer) Stock->Neutral Base Basic Condition (0.1M NaOH) Stock->Base Control Control Sample Stock->Control Incubate Incubate at 40°C (Protected from Light) Acid->Incubate Neutral->Incubate Base->Incubate Control->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Workflow for Forced Degradation Study.

Predicted Degradation Pathway

While definitive degradation products can only be identified through experimental analysis (e.g., LC-MS), a plausible primary degradation pathway under harsh acidic or basic conditions could involve the cleavage of the ether linkage in the methoxy group, a common reaction for aryl ethers under strong acidic or basic conditions.

Degradation_Pathway Parent This compound C₁₄H₁₂N₂O Degradant1 (4-Hydroxyphenyl)(4-pyridyl)methanone C₁₂H₉NO₂ Parent->Degradant1  Harsh Acidic/Basic Conditions (Ether Cleavage) Degradant2 Further Degradation Products Degradant1->Degradant2  Prolonged Stress

Caption: Predicted Primary Degradation Pathway.

Summary of Stability Profile

Condition Predicted Stability Potential Degradation Products Analytical Considerations
Acidic (pH < 5) Potentially unstable, especially with heat.Protonated parent compound, products of ether cleavage.Use acid-stable HPLC column, neutralize samples before injection.
Neutral (pH 6-8) Expected to be the most stable.Minimal degradation expected.Standard reversed-phase HPLC should be suitable.
Basic (pH > 8) Potentially unstable, especially with heat.Products of ether cleavage.Use base-stable HPLC column, neutralize samples before injection.
Photochemical Likely unstable.Oxidized and rearranged products.Conduct experiments in the dark; use photodiode array detector to monitor spectral changes.
Oxidative Susceptible to oxidation.N-oxides, hydroxylated species.Use an appropriate antioxidant as a stabilizer if necessary for formulation.

References

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • Verulam Scientific. (2024, May 13). Drug Stability Testing and Analysis. Retrieved from [Link]

  • Gómez, M. J., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Retrieved from [Link]

  • Asia-Pacific Network for Global Change Research. (n.d.). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Retrieved from [Link]

  • Alsante, K. M., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Wong, C., et al. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]

  • Wang, W., et al. (2018, September 13). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, September 4). Acetal Hydrolysis Mechanism. Chemistry LibreTexts. Retrieved from [Link]

  • Vardan, M. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Sharma, G., et al. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Patel, Y., & Shah, N. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

  • Hurt, C. R., & Filipescu, N. (n.d.). Photocyclization of di(2-pyridyl) ketone and 2-benzoylpyridine in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • Walker, B. (1960). Notes- 2-Pyridyl Alkyl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

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  • PubChem. (2026, January 3). (2-Methoxyphenyl)(pyridin-4-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of understanding its chemical behavior, biological activity, and physical properties. This guide provides an in-depth analysis of single-crystal X-ray crystallography (SC-XRD) as the gold standard for the structural validation of (4-Methoxyphenyl)(4-pyridyl)methanone, a key heterocyclic ketone building block. We will explore the causality behind the experimental choices, compare its performance with alternative analytical techniques, and provide the supporting data necessary for a comprehensive understanding.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1] By irradiating a single crystal with X-rays, we can observe the diffraction pattern created by the electron clouds of the constituent atoms. The analysis of this pattern allows for the calculation of a detailed electron density map, from which the exact atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2] This makes it the definitive method for validating the absolute structure of a novel compound.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands precision at every stage. The causality behind this workflow is to first isolate the compound in its purest form and then induce the formation of a highly ordered, single crystalline lattice suitable for diffraction.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis synth Synthesis of This compound purify Purification (e.g., Column Chromatography) synth->purify dissolve Dissolve in Suitable Solvent purify->dissolve Purity is critical for good crystals grow Slow Solvent Evaporation or Layering dissolve->grow harvest Harvest High-Quality Single Crystal grow->harvest mount Mount Crystal on Diffractometer harvest->mount Select defect-free crystal (0.1-0.3 mm) collect Data Collection (X-ray Diffraction) mount->collect solve Structure Solution (Electron Density Map) collect->solve refine Structural Refinement & Validation solve->refine final_structure final_structure refine->final_structure Final Validated Structure (CIF)

Caption: The experimental workflow for structural validation by SC-XRD.

Experimental Protocol: Synthesis and Crystallization

Synthesis: The title compound can be synthesized via methods analogous to the Suzuki-Miyaura coupling or Friedel-Crafts acylation, common for producing aromatic ketones.[3][4] A typical laboratory-scale synthesis would involve reacting a suitable 4-pyridyl organometallic reagent with a 4-methoxybenzoyl derivative.

Crystallization Protocol (Slow Evaporation): The critical step in this entire process is growing a high-quality single crystal. The choice of solvent is paramount; it must be one in which the compound has moderate solubility. The goal is to achieve a state of supersaturation slowly, allowing molecules to pack in a highly ordered lattice.

  • Solvent Screening: Begin by testing the solubility of ~10 mg of purified this compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). A suitable solvent will dissolve the compound when heated but show slight turbidity or precipitation upon cooling to room temperature. A mixture of ethanol and water is often effective for compounds of this polarity.[5]

  • Preparation of Saturated Solution: Dissolve the bulk of the purified compound in a minimal amount of the chosen hot solvent system (e.g., 30% ethanol-water solution) to achieve saturation.[5]

  • Filtration: While hot, filter the solution through a small cotton plug in a pipette into a clean vial. This removes any particulate impurities that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at room temperature. The slow rate is crucial for the growth of large, well-ordered crystals.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.

Data Interpretation and Validation

After successful data collection and refinement, the result is a crystallographic information file (CIF) containing a wealth of structural data. While a published crystal structure for this compound is not available in open crystallographic databases, we can use the closely related structure of N-(4-methoxyphenyl)picolinamide (CSD Refcode: XOPCAJ), which contains the key methoxyphenyl and pyridine-like fragments, as an authoritative example to illustrate the type of data obtained.[5]

Table 1: Illustrative Crystallographic Data for a Related Structure (Data from N-(4-methoxyphenyl)picolinamide)[5]

ParameterValueSignificance
Chemical FormulaC₁₃H₁₂N₂O₂Confirms the elemental composition in the crystal unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a (Å)5.1485 (6)Unit cell dimension.
b (Å)21.011 (3)Unit cell dimension.
c (Å)10.5181 (13)Unit cell dimension.
β (°)96.884 (5)Unit cell angle.
Volume (ų)1130.3 (2)The volume of the single repeating unit of the crystal lattice.
R-factor (R1)0.061A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
C=O Bond Length (Å)1.233 (4)Provides precise, experimentally determined bond distances.
Dihedral Angle (rings)14.25 (5)°Reveals the 3D conformation and twist between the aromatic rings.

Comparison with Alternative Structural Elucidation Techniques

While SC-XRD is the gold standard, other techniques provide complementary, though less definitive, structural information. The choice of method depends on the specific question being asked and the nature of the sample.

comparison center Structural Information nmr NMR center->nmr Atomic Connectivity 2D/3D Solution Structure Conformation in Solution ms Mass Spec center->ms Molecular Weight Elemental Formula microed MicroED center->microed 3D Structure from Nanocrystals xrd SC-XRD xrd->center 3D Atomic Coords Bond Lengths/Angles Absolute Stereochem

Caption: Information provided by different structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the methoxy group, the substitution patterns on the two aromatic rings, and the number of distinct protons and carbons, respectively.

  • Advantage: Does not require crystalline material and provides information about the molecule's structure and dynamics in solution.

  • Limitation: It provides relative, not absolute, spatial arrangement. While techniques like NOESY can give through-space correlations, they cannot deliver the high-precision bond lengths and angles that SC-XRD provides. It cannot, by itself, definitively describe the solid-state packing and conformation.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would confirm the elemental formula of this compound (C₁₃H₁₁NO₂) by providing a highly accurate molecular weight.[3]

  • Advantage: Extremely sensitive, requires very little sample, and definitively confirms molecular weight and formula.

  • Limitation: It provides no information about atomic connectivity or 3D structure. It cannot distinguish between isomers.

Microcrystal Electron Diffraction (MicroED)

A rapidly emerging technique, MicroED uses an electron beam to determine structures from nanocrystals that are a billionth of the size typically required for X-ray crystallography.[6]

  • Advantage: A powerful alternative when researchers cannot grow crystals large enough for SC-XRD. Data collection is also significantly faster.[6]

  • Limitation: While powerful, it is a newer technique and may not be as widely accessible as SC-XRD. The sample can be more susceptible to beam damage.

Table 2: Comparison of Structural Validation Techniques

TechniqueSample RequirementInformation YieldKey AdvantagePrimary Limitation
Single-Crystal XRD (SC-XRD) Single, defect-free crystal (~30-300 µm)Unambiguous 3D structure, bond lengths/angles, absolute configurationThe "gold standard" for definitive structural proofCrystal growth can be a significant bottleneck
NMR Spectroscopy Soluble sample (~1-5 mg)Atomic connectivity, solution-state conformationNo crystallization needed; shows structure in solutionDoes not provide precise bond parameters or absolute 3D structure
Mass Spectrometry (MS) Small amount of sample (~µg-ng)Molecular weight, elemental formulaHigh sensitivity and accuracy for formula confirmationProvides no isomeric or 3D structural information
Powder XRD (PXRD) Microcrystalline powderBulk sample crystallinity, phase purity, unit cell parametersGood for bulk characterization, no single crystal neededStructure solution is complex and far less precise than SC-XRD
Microcrystal ED (MicroED) Nanocrystals[6]3D structure from extremely small crystalsOvercomes the challenge of growing large crystalsNewer technique, less accessible; potential for beam damage

Conclusion

For the definitive validation of the this compound structure, single-crystal X-ray crystallography remains the unparalleled gold standard. While techniques like NMR and mass spectrometry are essential for confirming connectivity and elemental composition, only SC-XRD provides the high-resolution, three-dimensional atomic coordinates that constitute an unambiguous structural proof. It reveals the precise bond lengths, angles, and intermolecular interactions that govern the compound's properties in the solid state. Emerging techniques like MicroED offer powerful solutions when crystallization is challenging, but the fundamental principles of diffraction provide the ultimate arbiter of molecular structure for the scientific community.

References

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  • Li, J., et al. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E, vol. 74, no. 11, 2018, pp. 1653-1657. [Link]

  • Razzoqova, M. K., et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E, vol. 78, no. 11, 2022, pp. 1095-1101. [Link]

  • Sawyer, D. Single-crystal X-ray Diffraction. Carleton College. [Link]

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  • Mague, J. T., et al. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. Acta Crystallographica Section E, vol. 71, no. 12, 2015, pp. o997-o998. [Link]

  • Anthonysamy, A., et al. 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E, vol. 63, no. 3, 2007, pp. o1244. [Link]

  • Mague, J. T., et al. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. ResearchGate. [Link]

  • Benites, J., et al. Crystal structure of (1,4-dihydroxynaphthalen-2-yl) (4′-methoxyphenyl) methanone. Journal of the Chilean Chemical Society, vol. 61, no. 3, 2016, pp. 3150-3152. [Link]

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A Comparative Analysis of the Biological Activity of Pyridyl-Methanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Introduction: The Pyridyl-Methanone Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] When the pyridine nucleus is linked to a carbonyl group (methanone), the resulting pyridyl-methanone core structure offers a versatile framework for developing novel therapeutic agents. The physicochemical properties of this scaffold, such as polarity, lipophilicity, and hydrogen bonding capacity, can be finely tuned through chemical modifications, allowing for optimization of interactions with various biological targets.[3][4]

This guide provides a comparative analysis of the principal biological activities of pyridyl-methanone and related pyridine derivatives, synthesizing data from multiple studies to offer a clear perspective on their structure-activity relationships (SAR) and therapeutic potential. We will delve into the experimental evidence supporting their efficacy in oncology, infectious diseases, inflammation, and neuroprotection, providing detailed protocols and data-driven comparisons to inform future drug development efforts.

Anticancer Activity: Targeting Cellular Proliferation

Pyridyl-methanone derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a wide range of human tumor cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling proteins that are crucial for cancer cell proliferation and survival, such as protein kinases, or the induction of apoptosis (programmed cell death).[3][4][6][7]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on both the pyridine and the associated phenyl rings.[1][2] For instance, studies on pyridine-urea derivatives revealed that substituting the phenyl urea moiety with increasingly larger halogens (from fluorine to iodine) significantly enhanced cytotoxic potency against the MCF-7 breast cancer cell line.[5] Specifically, the 4-iodophenyl urea derivative (Compound 8e) was found to be more potent than the standard chemotherapeutic drug Doxorubicin.[5] Similarly, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance antiproliferative activity, whereas bulky groups or certain halogen atoms can have a detrimental effect.[1]

Some derivatives act as potent enzyme inhibitors. For example, certain pyridinone derivatives have been shown to inhibit Met kinase, a key enzyme in cell growth and proliferation, with IC50 values in the nanomolar range.[3][4] Molecular docking studies have further elucidated these interactions, showing how these molecules can bind to the ATP-binding pocket of enzymes like Cyclin-Dependent Kinase 2 (CDK2), supporting their antiproliferative effects.[6]

Comparative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various pyridyl-methanone and related derivatives against several human cancer cell lines, providing a clear comparison of their potency.

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference
Pyridine-Urea 4-Chlorophenyl urea (8b)MCF-7 (Breast)2.50 (72h)[5]
Pyridine-Urea 4-Bromophenyl urea (8d)MCF-7 (Breast)1.63 (72h)[5]
Pyridine-Urea 4-Iodophenyl urea (8e)MCF-7 (Breast)0.11 (72h)[5]
Pyridyl-Glycoside Galactopyranosyl with 4-bromophenylHepG2 (Liver)Potent Activity[6]
Bis(pyridyl)methane Derivative 4gVarious (NCI-60 panel)1-10[8]
3,4-Dihydropyridone 4-(4-nitrophenyl)-5-methoxycarbonylHepG-2 (Liver)1.2[9]
Doxorubicin Standard ChemotherapeuticMCF-7 (Breast)1.93 (48h)[5]

Table 1: Comparative in vitro anticancer activity of pyridyl-methanone and related derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect.

Step-by-Step Methodology: [5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridyl-methanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for an additional 4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Pyridyl-Methanone Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyridyl-methanone derivatives have demonstrated considerable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

Structure-Activity Relationship (SAR) in Antimicrobials

The antimicrobial efficacy of these compounds is often linked to their physicochemical properties. For example, in a series of alkyl pyridinol compounds, substitutions on the pyridine ring and the length of the alkyl chain were critical for activity.[10] A bromine substituent was shown to enhance potency against various Staphylococcus aureus strains, potentially by increasing the nucleophilic character of the compound.[10] The position of the nitrogen atom within the pyridine ring also influences antimicrobial potency, highlighting the importance of the scaffold's electronic properties.[10] Furthermore, the cationic nature of pyridinium salts contributes to their antimicrobial action, which is dependent on factors like molecular hydrophobicity and their ability to adsorb to and disrupt bacterial cell surfaces.[13]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassDerivative/SubstituentMicroorganismMIC (µg/mL)Reference
Alkyl Pyridinol EA-02-009 (Bromo-substituted)S. aureus0.5 - 1[10]
Alkyl Pyridinol JC-01-072S. aureus4 - 8[10]
Amidrazone 2d (2-pyridyl, 4-nitrophenyl)S. aureus64[14]
Amidrazone 2d (2-pyridyl, 4-nitrophenyl)C. albicans (Fungus)32[14]
Pyridinium Salt 3d (3-phenylpropyl chain)S. aureusHighly Active[13]
Dodecanoic Acid Pyridine Dodecanoic acid derivativesE. coliGood Activity[12]

Table 2: Comparative antimicrobial activity (MIC) of various pyridine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a liquid medium.

Causality: The protocol is designed to expose a standardized inoculum of bacteria to serial dilutions of a test compound. By observing the lowest concentration at which no visible growth occurs, one can quantitatively determine the compound's potency in inhibiting microbial proliferation.

Step-by-Step Methodology: [5]

  • Preparation of Inoculum: Culture the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridyl-methanone derivatives in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well is clear).

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases. Pyridyl-methanone and related structures have shown significant potential as anti-inflammatory agents by inhibiting key inflammatory pathways and mediators.[15][16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) or to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[15][17] Some studies suggest that the iron-chelating properties of 3-hydroxy-pyridine-4-one derivatives may contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway, like cyclooxygenase and lipoxygenase, are heme-dependent.[16] More recently, pyridine and pyrimidine derivatives have been shown to significantly decrease the gene expression of inflammatory cytokines by inhibiting the lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) signaling pathway in macrophages.[17][18]

Comparative Data: In Vivo and In Vitro Anti-inflammatory Effects
Compound ClassAssayResultReference
3-Hydroxy-Pyridine-4-one Carrageenan-induced paw edema (rat)Compound A (20 mg/kg) produced 67% inhibition[16]
Steroid-fused Pyridone Carrageenan-induced paw edema (rat)Eight compounds were more potent than Prednisolone[15]
Pyridine Derivative (7a) LPS-induced NO inhibition (RAW cells)IC50 = 76.6 µM[17]
Pyridine Derivative (7a) LPS-induced gene expression (RAW cells)Decreased TNF-ɑ, IL-6, IL-1, NF-kβ, and iNOS[17]
Indomethacin (Standard) Carrageenan-induced paw edema (rat)10 mg/kg produced 60% inhibition[16]

Table 3: Comparative anti-inflammatory activity of various pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the activity of acute anti-inflammatory agents.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory potency.

Step-by-Step Methodology: [16]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds (pyridyl-methanone derivatives), a vehicle control, and a standard drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally or orally 30-60 minutes before the carrageenan injection.

  • Baseline Measurement: Before administering carrageenan, measure the initial volume of each rat's hind paw using a plethysmograph.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Inflammation_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Induces Transcription PyridylMethanone Pyridyl-Methanone Derivatives PyridylMethanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyridyl-methanone derivatives.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and dysfunction. Certain pyridine derivatives have shown promise as neuroprotective agents by counteracting key pathological processes such as oxidative stress and β-amyloid (Aβ) toxicity.[19][20]

Mechanisms of Neuroprotection

The neuroprotective mechanisms of pyridine derivatives are diverse. Some act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic signaling which is crucial for cognition.[19] For example, the derivative EQ-04, a selective PAM for the α7 nAChR subtype, was shown to protect PC-12 cells from Aβ-induced toxicity and inhibit Aβ aggregation.[19] Other derivatives exert their effects through strong antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neuronal cells from oxidative damage.[20][21] This antioxidant capacity is sometimes linked to iron chelation, which can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[16]

Comparative Data: In Vitro Neuroprotection
CompoundModelEffectConcentrationReference
EQ-04 Aβ toxicity in PC-12 cellsEnhanced cell viability by 37%1 nM[19]
Pyrrole Hydrazones 6-OHDA-induced neurotoxicityStrong neuroprotective effects100 µM[21]
Pyrrole Hydrazones Rotenone-induced toxicity in SH-SY5Y cellsProtective effects of 51-53%10 µM[21]

Table 4: Comparative in vitro neuroprotective activity of pyridine-related compounds.

Experimental Protocol: In Vitro Neurotoxicity and Neuroprotection Assay

This protocol uses a neuronal-like cell line (e.g., SH-SY5Y or PC-12) to model neurotoxicity and assess the protective effects of test compounds.

Causality: Neurotoxins like rotenone or 6-hydroxydopamine (6-OHDA) induce cell death by mechanisms relevant to neurodegenerative diseases, such as mitochondrial dysfunction and oxidative stress. A compound is considered neuroprotective if it can significantly increase the viability of cells that are co-treated with the neurotoxin, as measured by assays like the MTT or LDH release assay.

Step-by-Step Methodology: [19][21]

  • Cell Culture: Culture SH-SY5Y or PC-12 cells under standard conditions. Seed them into 96-well plates at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyridyl-methanone derivative for a specified time (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., 6-OHDA, rotenone, or Aβ peptide) to the wells to induce cell death. Include control wells: untreated cells, cells treated with the toxin only, and cells treated with the derivative only.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell membrane damage).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells co-treated with the toxin and the compound to the viability of cells treated with the toxin alone.

Conclusion and Future Perspectives

The pyridyl-methanone scaffold and its related derivatives represent a highly versatile and privileged structure in medicinal chemistry. The comparative analysis presented in this guide clearly demonstrates their significant potential across multiple therapeutic areas, including oncology, infectious disease, inflammation, and neurodegeneration. The structure-activity relationship studies consistently highlight that targeted chemical modifications can dramatically enhance potency and selectivity, offering a clear path for rational drug design.

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds identified in these preclinical studies. Advanced in vivo models are necessary to validate the therapeutic efficacy and to fully understand the mechanisms of action. The continued exploration of this chemical space holds great promise for the development of next-generation therapies for some of the most challenging human diseases.

References

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A Comparative Guide to the Efficacy of (4-Methoxyphenyl)(4-pyridyl)methanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Diaryl Ketones

(4-Methoxyphenyl)(4-pyridyl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridyl moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. The pyridine ring, a common heterocycle in FDA-approved drugs, and the benzophenone core are known to contribute to a range of pharmacological activities, including antitumor and anti-inflammatory effects. Understanding the efficacy of this compound in comparison to its analogs is crucial for optimizing its therapeutic potential and guiding the design of next-generation inhibitors.

Unraveling the Mechanism of Action: A Multifaceted Approach

The biological activity of this compound and its analogs is believed to stem from their interaction with key cellular targets. Two prominent mechanisms of action have been proposed for this class of compounds: inhibition of tubulin polymerization and modulation of inflammatory pathways.

Inhibition of Tubulin Polymerization

Several studies have suggested that diaryl ketones and pyridine-containing compounds can act as tubulin polymerization inhibitors[1][2][3][4][5]. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. It is hypothesized that compounds like this compound bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This mechanism is a well-established strategy in cancer chemotherapy.

cluster_0 Cellular Effects of Tubulin Polymerization Inhibition Diaryl_Ketone This compound and Analogs Tubulin β-Tubulin (Colchicine Binding Site) Diaryl_Ketone->Tubulin Binding Microtubule_Assembly Microtubule Assembly (Polymerization) Tubulin->Microtubule_Assembly Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Microtubule_Assembly->Microtubule_Disruption Mitotic_Spindle Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Anti-inflammatory Activity through COX Inhibition

Benzophenone derivatives have also been investigated for their anti-inflammatory properties, with some analogs demonstrating inhibition of cyclooxygenase (COX) enzymes[6][7][8][9][10]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes can lead to a reduction in inflammation and pain. The structural features of this compound may allow it to fit into the active site of COX enzymes, thereby blocking their activity.

Comparative Efficacy: A Look at the Experimental Data

Table 1: Antiproliferative Activity of Pyridine-Containing Compounds

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative 9a 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHeLa2.59[11]
Pyrazolo[3,4-b]pyridine Derivative 14g Structure not fully specified, a pyrazolo[3,4-b]pyridine derivativeMCF-74.66[11]
Pyrazolo[3,4-b]pyridine Derivative 14g Structure not fully specified, a pyrazolo[3,4-b]pyridine derivativeHCT-1161.98[11]
Pyridine-Urea Derivative 8e N-(3-(trifluoromethyl)phenyl)carbamoyl derivative of a pyridine scaffoldMCF-70.22 (48h)[12]
Pyridine-Urea Derivative 8n N-(3-chlorophenyl)carbamoyl derivative of a pyridine scaffoldMCF-71.88 (48h)[12]
Diarylpyridine 10t An indole-containing diarylpyridineHeLa, MCF-7, SGC-79010.19 - 0.33[2]

Table 2: Antiproliferative Activity of Benzophenone and Diaryl Ketone Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Diaryl Ether 5h Diaryl ether with a p-chloro substitutionHepG22.57[13]
Diaryl Ether 5h Diaryl ether with a p-chloro substitutionA5495.48[13]
Diaryl Ether 5k Diaryl ether with a p-hydroxy substitutionHepG2>50[13]
Indolyl-α-keto-1,3,4-oxadiazole 19e Derivative with a 3,4,5-trimethoxyphenyl motifJurkat3.1[5]
Indolyl-α-keto-1,3,4-oxadiazole 19e Derivative with a 3,4,5-trimethoxyphenyl motifBT4744.1[5]
Diaryl Urea 6a Diaryl urea with a chloro and methyl substitutionA5492.566[14]

From the available data, several structure-activity relationships can be inferred:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl (as in pyridine-urea 8e) or halogens, appears to enhance antiproliferative activity. Conversely, the presence of a hydroxyl group (as in diaryl ether 5k) can decrease activity compared to a chloro-substituted analog (5h)[13].

  • The Pyridine Moiety: The position of the nitrogen atom within the pyridine ring and the nature of the substituents on this ring can significantly impact activity. The high potency of the diarylpyridine 10t, which contains an indole group, suggests that extending the heterocyclic system can be beneficial[2].

  • The Linker between the Rings: The nature of the linker connecting the two aryl groups is critical. The high potency of certain pyridine-ureas and diaryl ureas highlights the importance of this functional group for biological activity.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and proliferation.

MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

cluster_1 MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (4-Methoxyphenyl)(4-pyridyl)methanone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the structure-activity relationships (SAR) of (4-Methoxyphenyl)(4-pyridyl)methanone analogs. Drawing on experimental data, we will dissect the nuanced interplay between chemical structure and biological activity, offering a comparative analysis with alternative compounds and detailing the methodologies crucial for this field of study.

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds that target microtubule dynamics have emerged as a particularly fruitful area of investigation. Microtubules, essential components of the cellular cytoskeleton, play a pivotal role in cell division, making them an attractive target for therapeutic intervention. The this compound scaffold has garnered significant attention as a promising starting point for the development of potent tubulin polymerization inhibitors. This guide will illuminate the path of discovery in this area, providing a critical analysis of SAR studies to inform future drug design and development.

The Core Scaffold: this compound and its Anticancer Potential

The foundational structure, this compound, serves as a diaryl methanone, a class of compounds recognized for their diverse biological activities. The core structure consists of a methoxy-substituted phenyl ring and a pyridine ring linked by a ketone bridge. This arrangement provides a versatile template for chemical modification, allowing for the systematic exploration of how different functional groups impact the compound's interaction with its biological target. A significant body of research has focused on analogs of this scaffold as inhibitors of tubulin polymerization, a mechanism shared with well-established anticancer drugs like colchicine and the vinca alkaloids. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

Decoding the Structure-Activity Relationship: A Tale of Two Rings

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the phenyl and pyridyl rings. Understanding these relationships is paramount for designing more potent and selective drug candidates.

The Methoxyphenyl Ring: A Key to Potency

The 4-methoxy group on the phenyl ring is a recurrent motif in many potent tubulin inhibitors. However, SAR studies have revealed that modifications to this ring can significantly influence activity. For instance, the analog (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) has demonstrated potent cytotoxicity in various tumor cell lines, with IC50 values in the nanomolar range.[1][2][3] This suggests that the presence of multiple methoxy groups on one of the aryl rings can enhance the compound's ability to interfere with tubulin polymerization.[1] The trimethoxyphenyl moiety is a key feature of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, highlighting the importance of this substitution pattern for activity.[4]

The Pyridyl Ring: A Modulator of Activity and Selectivity

The pyridine ring offers another avenue for structural modification to fine-tune the biological profile of these analogs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing the compound's binding affinity and selectivity for its target. The position of the nitrogen atom within the ring is also critical. While the initial focus is on the 4-pyridyl isomer, exploring 2-pyridyl and 3-pyridyl analogs can reveal important SAR insights. A review of pyridine derivatives has shown that the presence and position of functional groups like -OMe, -OH, and -C=O can enhance their antiproliferative activity.[5][6] Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity.[5]

Performance Benchmark: Comparison with Alternative Tubulin Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their performance against established and emerging tubulin inhibitors. Combretastatin A-4 (CA-4) stands out as a benchmark natural product that binds to the colchicine site on tubulin and potently inhibits its polymerization.[4][7] Numerous analogs of CA-4 have been synthesized in an effort to improve its pharmacological properties, such as aqueous solubility and metabolic stability.[8]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HL-60 (Leukemia)0.13[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)SF-295 (Glioblastoma)<0.03[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HCT-8 (Colon)0.4[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)MDA-MB435 (Melanoma)0.21[2]
Combretastatin A-4 (CA-4)VariousnM range[4][7]
Pyrazole-containing trimethoxyphenyl methanone (4k)SGC-7901 (Gastric)0.017[9]
Pyrazole-containing trimethoxyphenyl methanone (4k)MCF-7 (Breast)0.031[9]
1,3,5-Triazine analog (8j)HeLa (Cervical)12.3[10]
1,3,5-Triazine analog (8j)HepG2 (Liver)9.6[10]

This table presents a selection of IC50 values from the literature to illustrate the potency of related analogs. Direct comparison should be made with caution due to variations in experimental conditions and cell lines.

The data indicates that analogs incorporating the 3,4,5-trimethoxyphenyl ring, similar to CA-4, exhibit potent nanomolar activity. The pyrazole-containing analogs also demonstrate remarkable potency, suggesting that heterocyclic modifications can lead to highly active compounds.[9] In comparison, the triazine analogs show activity in the micromolar range.[10] This highlights the importance of the specific heterocyclic system and substitution pattern in determining the antiproliferative efficacy.

Experimental Corner: Key Methodologies for SAR Evaluation

The elucidation of SAR for these compounds relies on robust and reproducible experimental protocols. The following are cornerstone assays used to evaluate the biological activity of this compound analogs.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the assembly of tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity or fluorescence over time.[11]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This assembly can be detected by an increase in light scattering (turbidity at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer) containing GTP and glycerol. Prepare serial dilutions of the test compounds and control inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle control.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and record the absorbance (340 nm) or fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance/fluorescence values against time to generate polymerization curves. The inhibitory activity can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_workflow Tubulin Polymerization Assay Workflow reagent_prep Reagent Preparation (Tubulin, GTP, Compounds) assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup initiation Initiate Polymerization (Add Tubulin Mix) assay_setup->initiation data_acq Data Acquisition (Absorbance/Fluorescence) initiation->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[1][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cells compound_treatment Treat with Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading ic50_calc Calculate IC50 absorbance_reading->ic50_calc

Caption: Step-by-step workflow of the MTT cell viability assay.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The SAR insights gleaned from existing analogs underscore the importance of the substitution patterns on both aryl rings. Future research should focus on a more systematic exploration of a wider range of substitutions to build a more comprehensive SAR model. This would involve the synthesis and evaluation of analogs with diverse electronic and steric properties on both the methoxyphenyl and pyridyl rings. Furthermore, in vivo studies are crucial to validate the promising in vitro activity and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued application of robust experimental methodologies, coupled with rational drug design, will undoubtedly pave the way for the development of the next generation of tubulin-targeting anticancer drugs derived from this promising chemical scaffold.

References

  • Gülçin, İ., & Beydemir, Ş. (2019). Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. Current Topics in Medicinal Chemistry, 19(25), 2326–2344. Retrieved from [Link]

  • da Silva, A. B., de Andrade, J. P., & de Cássia da Silveira e Sá, R. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117–126. Retrieved from [Link]

  • López-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

  • López-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from [Link]

  • Pettit, G. R., et al. (2013). Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Current Pharmaceutical Design, 19(11), 2017-2033. Retrieved from [Link]

  • Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(3), 645–654. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • ResearchGate. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(22), e2001. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101292. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(11), 3235. Retrieved from [Link]

  • Zhang, X., et al. (2021). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. European Journal of Medicinal Chemistry, 225, 113799. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Kamal, A., et al. (2015). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 20(8), 14637-14660. Retrieved from [Link]

  • Gangarapu, K., et al. (2017). Design, synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2022). Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. Bioorganic & Medicinal Chemistry, 73, 117007. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(23), 14138-14155. Retrieved from [Link]

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Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Path from a Novel Compound to a Validated Mechanism

In the dynamic landscape of drug discovery, the identification of novel bioactive compounds is merely the opening chapter. The true scientific narrative unfolds in the meticulous dissection of their mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of a novel compound, using (4-Methoxyphenyl)(4-pyridyl)methanone as a central case study. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—a methoxyphenyl ring and a pyridyl group—are common in a variety of pharmacologically active agents. This allows us to construct a robust, hypothesis-driven approach to its characterization.

Our investigation will be guided by the principle of self-validating protocols, where each experimental step is designed to provide clear, actionable data that informs the next logical phase of inquiry. We will explore a tiered approach, beginning with broad phenotypic screening to identify a general biological effect, followed by more focused assays to pinpoint a specific molecular target and signaling pathway.

Part 1: Initial Biological Characterization - Casting a Wide Net

The journey to understanding a compound's MoA begins with broad-based screening to identify its potential therapeutic area. Given the prevalence of the pyridine moiety in oncology and infectious disease research, a logical starting point is to assess the antiproliferative and antimicrobial activities of this compound.

In Vitro Antiproliferative Screening

A primary assessment of anticancer potential involves screening the compound against a panel of diverse cancer cell lines. The National Cancer Institute's NCI-60 human tumor cell line screen is a comprehensive platform for this purpose. However, a more focused in-house screen can also be highly effective.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Hypothetical DataKnown Value
A549Hypothetical DataKnown Value
HCT116Hypothetical DataKnown Value

Causality Behind Experimental Choices:

The selection of a diverse panel of cell lines from different tissue origins provides initial clues about the compound's potential spectrum of activity. A broad-spectrum effect might suggest a fundamental cellular process is being targeted, whereas selectivity for certain cell types could indicate a more specific molecular target.

Antimicrobial Susceptibility Testing

The structural similarity to compounds like (4-Methoxyphenyl)(pyrazin-2-yl)methanone, which has shown antibacterial activity, warrants an investigation into the antimicrobial properties of our compound of interest.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusHypothetical DataKnown Value
E. coliHypothetical DataKnown Value

Part 2: Target Class Identification - Narrowing the Focus

Assuming the initial screening reveals significant antiproliferative activity, the next logical step is to identify the molecular target. The structure of this compound provides some clues. The presence of a methoxyphenyl group is reminiscent of combretastatin A-4, a known tubulin-destabilizing agent. Indeed, a related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been identified as a tubulin inhibitor.[2] Therefore, a primary hypothesis is that our compound may interfere with microtubule dynamics.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.

  • Compound Addition: Add this compound at various concentrations. Include a vehicle control, a positive control for inhibition (e.g., colchicine), and a positive control for stabilization (e.g., paclitaxel).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls. Inhibition of polymerization will result in a lower fluorescence signal, while stabilization will lead to a higher signal.

Data Presentation:

CompoundConcentration (µM)Effect on Tubulin Polymerization
Vehicle Control-Normal Polymerization
This compound1Hypothetical: Inhibition
This compound10Hypothetical: Strong Inhibition
Colchicine10Inhibition
Paclitaxel10Stabilization

Logical Workflow for Target Identification:

MoA_Workflow cluster_initial_screening Initial Screening cluster_target_identification Target Class Identification cluster_pathway_analysis Pathway Analysis Antiproliferative Assay Antiproliferative Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay->Tubulin Polymerization Assay If positive Kinase Inhibition Panel Kinase Inhibition Panel Antiproliferative Assay->Kinase Inhibition Panel If tubulin negative Antimicrobial Assay Antimicrobial Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis If tubulin inhibitor Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay

Caption: A logical workflow for the mechanism of action studies of a novel compound.

Part 3: Pathway Analysis and Target Validation - Connecting the Dots

Confirmation of tubulin inhibition necessitates further investigation into the downstream cellular consequences. Disruption of microtubule dynamics is known to arrest the cell cycle at the G2/M phase and can subsequently induce apoptosis.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Experimental Protocol:

  • Cell Treatment: Treat a cancer cell line (e.g., HeLa) with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle ControlHypothetical: 60%Hypothetical: 25%Hypothetical: 15%
This compoundHypothetical: 20%Hypothetical: 10%Hypothetical: 70%
Nocodazole (positive control)Hypothetical: 15%Hypothetical: 10%Hypothetical: 75%

Signaling Pathway Visualization:

Tubulin_Pathway Compound (4-Methoxyphenyl) (4-pyridyl)methanone Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathway for a tubulin-destabilizing agent.

Part 4: Comparative Analysis - Understanding the Competitive Landscape

Once a primary MoA is established, it is crucial to compare the compound's profile with existing drugs that share the same mechanism. If this compound is indeed a tubulin inhibitor, it should be benchmarked against other tubulin-destabilizing agents.

Comparative Table of Tubulin Inhibitors:

FeatureThis compoundColchicineVincristine
Binding Site To be determinedColchicine-binding siteVinca-binding site
IC50 (MCF-7) Hypothetical Data~10 nM~1 nM
Effect on Tubulin Polymerization Hypothetical: InhibitionInhibitionInhibition
Reversibility To be determinedReversibleReversible

Experimental Protocol: Competitive Binding Assay

To determine if this compound binds to the colchicine-binding site on tubulin, a competitive binding assay using a fluorescently labeled colchicine analog can be performed.

Step-by-Step Methodology:

  • Reaction Setup: Incubate purified tubulin with a fixed concentration of a fluorescent colchicine analog.

  • Compound Titration: Add increasing concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence polarization or intensity. A decrease in the signal indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Calculate the Ki (inhibition constant) for the displacement.

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic and iterative process. By employing a tiered approach of broad screening followed by specific, hypothesis-driven assays, researchers can efficiently navigate the path from a bioactive "hit" to a well-characterized lead compound. This guide, using this compound as a scaffold for inquiry, provides a robust framework for such investigations. The integration of in vitro biochemical assays, cell-based functional assays, and comparative analysis with known drugs is essential for building a comprehensive and compelling MoA profile.

References

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. [Link]

  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ResearchGate. [Link]

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A Guide to the Spectroscopic Analysis of (4-Methoxyphenyl)(4-pyridyl)methanone: A Comparison with Literature-Derived Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific integrity. For drug development professionals and researchers, precise analytical data is not merely a procedural formality but the very foundation upon which further investigation is built. This guide provides an in-depth comparison of experimentally obtained spectroscopic data for (4-Methoxyphenyl)(4-pyridyl)methanone with values derived from a comprehensive review of related chemical structures in scientific literature.

This compound, a molecule of interest for its potential applications stemming from its benzophenone and pyridine moieties, requires rigorous characterization. This document outlines the detailed protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and LC-MS data and presents a comparative analysis against established literature values for analogous compounds, thereby offering a robust framework for its analytical validation.

The Analytical Workflow: A Multi-Technique Approach to Structural Elucidation

The comprehensive characterization of a molecule like this compound relies on a synergistic approach, employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The general workflow for such an analysis is depicted below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Literature Data Interpretation->Comparison Structure Structural Confirmation Comparison->Structure Spectroscopic_Comparison cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR FT-IR cluster_MS Mass Spec. Pyridyl H Pyridyl H (8.7-8.8 ppm) Aryl H Aryl H (6.9-7.8 ppm) Methoxy H Methoxy H (~3.9 ppm) Carbonyl C C=O (~195 ppm) Aryl C Aryl C (114-164 ppm) Methoxy C Methoxy C (~56 ppm) C=O Stretch C=O Stretch (~1650 cm⁻¹) C-O Stretch C-O Stretch (~1260 cm⁻¹) Aryl C-H Aryl C-H (>3000 cm⁻¹) Mol. Ion [M+H]⁺ (m/z 214.08)

Navigating the Cytotoxic Landscape: A Comparative Evaluation of (4-Methoxyphenyl)(4-pyridyl)methanone Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the structural motif of methoxyphenyl ketones has emerged as a promising scaffold. This guide provides a comprehensive biological evaluation of compounds structurally related to (4-Methoxyphenyl)(4-pyridyl)methanone, offering a comparative analysis of their cytotoxic effects against various cancer cell lines. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes findings from closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and explore the potential mechanisms of action that underpin the anticancer activity of this class of compounds.

The Rationale: Why Methoxyphenyl Ketones?

The presence of a methoxy group on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can enhance metabolic stability and modulate receptor binding, making it a valuable functional group in drug design. When combined with a pyridyl ring, which can act as a hydrogen bond acceptor and participate in various biological interactions, and a central ketone linker, these molecules present a compelling starting point for the development of targeted cancer therapies.

Experimental Protocol: The MTT Assay for Cytotoxicity Screening

A cornerstone of in vitro cytotoxicity assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation.[1] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[1] The intensity of the resulting color is directly proportional to the number of viable cells.

Herein, we provide a detailed, step-by-step protocol for conducting a standard MTT assay:

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-590 nm[1]

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>90%).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.[2]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[1]

    • The cell viability can be calculated as a percentage of the vehicle control.

    • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Comparative Analysis of this compound Analogs

While data on the specific title compound is sparse, research on structurally similar molecules provides valuable comparative insights.

Pyrazolo[3,4-b]pyridine Derivatives Incorporating a 4-Methoxyphenyl Moiety

A study on novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines revealed significant anticancer activity against several cell lines.[3] These compounds, which feature the 4-methoxyphenyl group, were evaluated for their cytotoxic effects.

Compound/DrugCell LineIC50 (µM)
Compound 9a HeLa2.59
WI-38 (Normal)26.44 ± 3.23
Compound 14g MCF-74.66
HCT-1161.98
WI-38 (Normal)21.81 ± 2.96
Doxorubicin HeLa2.35
(Reference Drug)MCF-74.57
HCT-1162.11
WI-38 (Normal)15.60 ± 0.37

Data sourced from Farag et al. (2022).[3]

The data indicates that Compound 9a exhibits potent cytotoxicity against the HeLa cervical cancer cell line, comparable to the standard chemotherapeutic drug Doxorubicin.[3] Similarly, Compound 14g shows strong activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines.[3] Importantly, both compounds displayed a more favorable safety profile on the normal human fibroblast cell line WI-38 compared to Doxorubicin, suggesting a degree of selectivity for cancer cells.[3]

The proposed mechanism of action for these pyrazolopyridine derivatives involves the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9.[3] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

CDK_Inhibition_Pathway compound (4-Methoxyphenyl) Pyrazolo[3,4-b]pyridine Derivatives cdk CDK2 / CDK9 compound->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of action via CDK inhibition.

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): A Tubulin Polymerization Inhibitor

Another relevant analog is (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which belongs to the phenstatin family of compounds. PHT has demonstrated potent cytotoxic activity in various tumor cell lines, with IC50 values in the nanomolar range.[4] The primary mechanism of action for PHT is the inhibition of tubulin polymerization.[4] Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[4]

The potent, broad-spectrum activity of PHT underscores the potential of the methoxyphenyl ketone scaffold in developing effective antimitotic agents.

Conclusion and Future Directions

While direct biological data for this compound remains to be fully elucidated, the evidence from structurally related analogs is highly encouraging. The pyrazolo[3,4-b]pyridine derivatives show promise as selective CDK inhibitors, while phenstatin analogs like PHT are potent tubulin polymerization inhibitors. These findings strongly support the rationale for further investigation into this compound and its derivatives as potential anticancer agents.

Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound against a panel of cancer cell lines. Mechanistic studies should be conducted to determine its molecular targets and signaling pathways. Structure-activity relationship (SAR) studies will also be crucial in optimizing the scaffold for improved potency and selectivity. The insights gained from such investigations will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Farag, A. A., Ali, O. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6543. [Link]

  • Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & Costa-Lotufo, L. V. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117–126. [Link]

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A Researcher's Guide to Deconvoluting Target Specificity and Cross-Reactivity: A Case Study of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a well-characterized therapeutic candidate is fraught with challenges. One of the most critical hurdles is the elucidation of its mechanism of action, specifically identifying its molecular target(s) and understanding its selectivity profile. This guide provides a comprehensive, technically-grounded framework for this process, using the novel compound (4-Methoxyphenyl)(4-pyridyl)methanone as a case study. While this specific molecule has no extensively documented biological target in publicly available literature, its benzophenone and pyridyl ketone moieties are present in numerous biologically active compounds, suggesting its potential for therapeutic relevance.[1][2][3]

This guide is structured not as a rigid template, but as a dynamic, logic-driven workflow. We will navigate the process of "deorphanizing" a novel compound, establishing its primary target, and mapping its cross-reactivity across the kinome and other relevant target classes. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Phase 1: Unbiased Target Identification – Who Does it Bind To?

When a compound like this compound emerges from a phenotypic screen, we know what it does at a cellular level, but not how. The first step is to identify its direct binding partners without preconceived notions. Affinity chromatography coupled with mass spectrometry (Aff-MS) is a powerful, unbiased approach for this.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (Aff-MS)

The principle of Aff-MS is to immobilize the compound of interest on a solid support, use it as "bait" to capture interacting proteins from a cell lysate, and then identify these proteins using mass spectrometry.

Aff_MS_Workflow cluster_prep Probe Synthesis & Column Prep cluster_experiment Affinity Capture cluster_analysis Analysis synthesis Synthesize Linker-Modified This compound immobilization Immobilize on Activated Sepharose Beads synthesis->immobilization column_prep Pack Affinity Column immobilization->column_prep incubation Incubate Lysate with Affinity & Control Columns column_prep->incubation lysate_prep Prepare Native Cell Lysate lysate_prep->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE Analysis elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Database Searching & Protein Identification mass_spec->data_analysis

Caption: Workflow for unbiased target identification using Aff-MS.

Step-by-Step Protocol for Aff-MS
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG linker with a terminal amine or carboxyl group) for immobilization.

  • Immobilization: Covalently attach the linker-modified compound to NHS-activated Sepharose beads. Prepare a control column with the linker alone to identify non-specific binders.

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line where the compound showed anti-proliferative effects). Lyse the cells under native conditions to preserve protein structure and interactions.

  • Affinity Capture: Incubate the cell lysate with both the compound-bound and control columns.

  • Washing: Extensively wash both columns with lysis buffer to remove proteins that do not specifically bind to the compound.

  • Elution: Elute the specifically bound proteins. This can be done using a generic method like a low pH buffer or, ideally, by competitive elution with an excess of the free, unmodified this compound.

  • Protein Identification: Concentrate the eluates and run on an SDS-PAGE gel for a visual confirmation of protein capture. Excise the entire lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the captured proteins. Proteins that are significantly enriched in the compound column eluate compared to the control column eluate are considered potential targets.

Phase 2: Broad Specificity Profiling – What Else Does It Interact With?

Let's hypothesize that our Aff-MS experiment identified a protein kinase, for example, Mitogen-activated protein kinase 1 (MAPK1/ERK2), as a high-confidence binding partner. The next critical question is: how selective is our compound for this target? Many kinase inhibitors have significant off-target effects, which can lead to toxicity. A broad kinase panel screen is the industry standard for assessing this.

Data Presentation: Hypothetical Kinase Screening Data

The data from a kinase panel screen is typically presented as the percent inhibition at a given concentration of the compound.

Kinase TargetPercent Inhibition at 1 µM this compound
MAPK1 (ERK2) 95%
MAPK3 (ERK1)85%
PIM360%
CSNK2A145%
CDK215%
ABL15%
SRC<5%
... (400+ other kinases)<5%

This hypothetical data suggests that our compound is a potent inhibitor of MAPK1 and MAPK3, with moderate activity against PIM3 and CSNK2A1, and weak or no activity against a wide range of other kinases. This provides an initial "fingerprint" of its selectivity.

Phase 3: In-Depth Target Validation – Does It Engage the Target in a Cell?

Binding to a purified protein in an assay does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for verifying target engagement in intact cells.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Vehicle or This compound cell_culture->treatment aliquot Aliquot Treated Cells treatment->aliquot heat_gradient Heat Aliquots at a Range of Temperatures aliquot->heat_gradient lysis Lyse Cells heat_gradient->lysis centrifugation Separate Soluble & Precipitated Protein Fractions lysis->centrifugation western_blot Analyze Soluble Fraction by Western Blot for Target Protein centrifugation->western_blot quantification Quantify Band Intensity & Plot Melting Curves western_blot->quantification

Caption: Workflow for CETSA to validate target engagement in cells.

Step-by-Step Protocol for CETSA
  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration.

  • Heating: After incubation, heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., MAPK1) remaining in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a "melting curve". A shift in the melting curve to a higher temperature in the drug-treated samples indicates that the compound is binding to and stabilizing the target protein.

Comparative Analysis: Benchmarking Against a Known Inhibitor

To put our compound's specificity into context, we must compare it to a known inhibitor of our primary target. Let's assume our hypothetical target is MAPK1. A well-characterized MAPK1/2 inhibitor is Ulixertinib (BVD-523).

Data Presentation: Specificity Comparison
ParameterThis compound (Hypothetical Data)Ulixertinib (Reference Data)
Primary Target (IC50) MAPK1: 50 nM MAPK1: 10 nM
Key Off-Targets (IC50) MAPK3: 80 nMPIM3: 500 nMCSNK2A1: 1.2 µMBRD4: 200 nMFLT3: 450 nM
Selectivity Score (S10) 0.030.01

The Selectivity Score (S10) is the number of off-targets inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

This comparative analysis reveals that while our novel compound is a potent inhibitor of MAPK1, it is slightly less potent than Ulixertinib and shows a different off-target profile. This information is crucial for predicting potential therapeutic windows and side effects.

Hypothetical Signaling Pathway

The inhibition of MAPK1 (ERK2) would have downstream consequences on cell signaling pathways that control proliferation and survival.

Signaling_Pathway cluster_pathway Simplified MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK MAPK1/2 (ERK1/2) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Compound This compound Compound->ERK Inhibition

Caption: Inhibition of MAPK1 by our compound blocks downstream signaling.

Conclusion

This guide has outlined a rigorous, multi-phased approach to characterize the target specificity and cross-reactivity of a novel compound, using this compound as a hypothetical case study. By integrating unbiased target discovery (Aff-MS), broad specificity profiling (kinase screening), and in-cell target validation (CETSA), researchers can build a comprehensive and reliable profile of their compound's mechanism of action. This systematic approach, grounded in sound experimental design and data interpretation, is fundamental to advancing new chemical entities from the laboratory to the clinic.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

  • Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. (1995). Journal of Inorganic Biochemistry. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Advances. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. (2013). Nature Protocols. [Link]

  • Affinity-based proteomics for target discovery. (2011). Current Opinion in Chemical Biology. [Link]

Sources

A Comparative Guide to the Cytotoxicity of (4-Methoxyphenyl)(4-pyridyl)methanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of synthetic compounds, heterocyclic ketones have emerged as a promising class due to their diverse pharmacological activities. This guide provides a comparative analysis of the cytotoxic properties of (4-Methoxyphenyl)(4-pyridyl)methanone and its structurally related derivatives, offering insights for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Heterocyclic Ketones

This compound serves as a foundational scaffold for a range of derivatives with potential anticancer properties. The presence of the methoxy group and the pyridine ring are key pharmacophoric features that can be modulated to enhance cytotoxic activity and selectivity against cancer cells. Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds for further development. This guide synthesizes findings on the comparative cytotoxicity of this parent compound and its analogues, focusing on their effects on various cancer cell lines.

Core Experimental Workflow for Cytotoxicity Assessment

To ensure reliable and reproducible data, a standardized workflow for assessing cytotoxicity is crucial. The following protocol outlines the key steps, from compound preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Maintenance (e.g., MCF-7, A549) Cell_Culture->Cell_Seeding Treatment Addition of Compound Dilutions Cell_Seeding->Treatment Incubation Incubation for 24-72 hours Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation Data_Visualization Data Plotting & Statistical Analysis IC50_Calculation->Data_Visualization G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Cytotoxic Compound Death_Receptor Death Receptor Compound->Death_Receptor Mitochondrion Mitochondrion Compound->Mitochondrion Caspase8 Caspase-8 Death_Receptor->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways initiated by cytotoxic compounds.

Cell Cycle Arrest

Another common mechanism is the disruption of the normal cell cycle progression. Compounds can induce arrest at different phases (G1, S, G2, or M), preventing cancer cells from proliferating. This is often investigated using flow cytometry.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that influence the cytotoxicity of this compound derivatives:

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance cytotoxic activity.

  • Halogenation: The presence of halogens (e.g., chlorine, bromine) can also increase cytotoxicity, likely due to their influence on lipophilicity and binding interactions.

  • Modification of the Pyridine Ring: Alterations to the pyridine ring, such as substitution or quaternization, can significantly impact the compound's biological activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anticancer agents. The structure-activity relationships derived from comparative cytotoxicity studies provide a rational basis for the design of more potent and selective compounds. Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Target identification: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Combination therapies: To explore the synergistic effects of these compounds with existing chemotherapeutic drugs.

This guide provides a foundational understanding of the comparative cytotoxicity of this class of compounds, empowering researchers to make informed decisions in their drug discovery endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the materials to conduct your work, but also the knowledge to manage them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methoxyphenyl)(4-pyridyl)methanone (CAS No. 39641-06-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Compound Profile

Before we can dispose of a chemical, we must understand its nature. This compound is a ketone derivative that is typically a solid at room temperature. Its primary hazards, as identified in safety data sheets, necessitate careful handling throughout its lifecycle.

Key Hazards:

  • Human Health: The compound is harmful if swallowed and causes significant skin and eye irritation. Inhalation of dust may lead to respiratory tract irritation[1].

  • Environmental: It is classified as harmful to aquatic life with long-lasting effects, making its containment and proper disposal crucial to prevent environmental release.

To provide a clearer picture, the key properties of this compound are summarized below.

PropertyValueSource
CAS Number 39641-06-0 (Related compound 611-94-9 used as proxy)[2][3][4]
Molecular Formula C₁₃H₁₁NO₂
Appearance White to pale yellow crystalline solid[2][3]
Melting Point 59-62 °C[3]
Boiling Point 354-356 °C[3][4]
Solubility Good solubility in organic solvents (e.g., acetone, ethanol); limited in water.[2]

Pre-Disposal: The Principle of Waste Minimization

The most effective disposal strategy begins before the waste is even generated. Integrating waste minimization techniques into your experimental design is not only environmentally responsible but also cost-effective.

  • Prudent Purchasing: Only purchase quantities of this compound that are necessary for your immediate research needs. Bulk purchases can lead to expired, unused chemicals that require costly disposal[5].

  • Accurate Inventory Management: Maintain a meticulous, up-to-date chemical inventory. This prevents accidental over-ordering and ensures that older stock is used first[5][6].

  • Scale Down Experiments: When feasible, utilize microscale techniques. Reducing the scale of your experiments directly reduces the volume of waste generated[7].

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. Once mixed, the entire volume must be treated as hazardous, significantly increasing disposal burdens[5].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the mandatory steps for safely collecting and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its solutions be poured down the drain.

Step 1: Designate a Hazardous Waste Container
  • Container Selection: Use a dedicated, leak-proof container made of a compatible material. High-Density Polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, screw-top cap.

  • Causality: The choice of container material is critical to prevent chemical reactions, degradation, or leaks. HDPE is a robust choice for many organic solids and solutions.

Step 2: Characterize and Label the Waste
  • Labeling: As soon as you designate the container, label it clearly. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • A list of all constituents, including solvents and their approximate percentages.

    • The primary hazard(s): Irritant, Environmentally Hazardous

    • The date the first waste was added.

  • Trustworthiness: Accurate labeling is a cornerstone of safe waste management. It informs EHS personnel of the container's contents, preventing dangerous consolidation errors and ensuring regulatory compliance.

Step 3: Segregate and Accumulate Waste
  • Waste Segregation: This waste stream must be kept separate from other incompatible waste types.

  • DO NOT MIX with:

    • Strong Acids (e.g., Nitric Acid, Sulfuric Acid): Ketones and pyridines can react violently with strong acids[8][9][10].

    • Strong Bases (e.g., Sodium Hydroxide): Can cause unwanted reactions.

    • Strong Oxidizing Agents (e.g., Perchlorates, Peroxides): Mixing with organic compounds like this ketone creates a significant fire or explosion hazard[8][9].

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory staff[10]. Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arrange for Disposal
  • Contact EHS: Once your container is nearly full (do not exceed 90% capacity) or if you are discontinuing the research, contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Procedures: Your EHS office will have specific forms and procedures for requesting a pickup. They are the licensed and trained experts who will manage the final disposal, which is typically high-temperature incineration at a permitted facility[11].

The entire workflow, from waste generation to EHS handoff, is a critical control path that ensures safety and compliance.

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material that you are trained to handle:

    • Don personal protective equipment (PPE): nitrile gloves, safety goggles, and a lab coat.

    • Carefully sweep the solid material into a dustpan. Avoid creating dust. If necessary, gently moisten the material with water to prevent it from becoming airborne.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

  • Large Spills: For large spills or any spill you are not comfortable cleaning:

    • Evacuate the immediate area.

    • Prevent others from entering.

    • Contact your institution's EHS or emergency response team immediately.

Regulatory Context: Understanding the 'Why'

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. While this compound is not individually listed as a specific hazardous waste, it falls under the regulatory framework for several reasons:

  • Characteristic Waste: Depending on the solvent used, the waste mixture could be classified as an "ignitable" hazardous waste (D001)[12][13].

  • Listed Waste by Mixture: If this compound is mixed with a "listed" solvent, the entire mixture is considered hazardous waste. For example, pyridine is a listed non-halogenated solvent (F005) and a toxic waste (D038)[14][15][16]. Therefore, any solution containing this compound and pyridine is, by definition, a listed hazardous waste.

By following the protocol in this guide, you ensure compliance with these regulations, entrusting the final classification and disposal to the trained professionals in your EHS department.

G cluster_classification RCRA Hazardous Waste Classification cluster_outcome Disposal Pathway compound This compound Waste characteristic Is it Ignitable, Corrosive, Reactive, or Toxic? (Characteristic Waste - D-Codes) compound->characteristic May exhibit characteristics listed Is it mixed with a specifically listed solvent? (Listed Waste - F-Codes) compound->listed Often mixed with solvents hazardous_waste Treat as Hazardous Waste characteristic->hazardous_waste listed->hazardous_waste

Caption: Decision logic for classifying chemical waste under RCRA.

References

  • 3 Tips To Improve Your Laboratory Waste Management . Temarry Recycling. [Link]

  • Chemical Hazardous Waste Minimization Tips . Yale Environmental Health & Safety. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

  • 4-Methoxybenzophenone | C14H12O2 | CID 69146 . PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Chemical Waste Management . CSIR-Indian Institute of Petroleum. [Link]

  • Incompatibility of Common Laboratory Chemicals . Grand Valley State University. [Link]

  • Chemical Compatibility Chart . Cole-Parmer. [Link]

  • Incompatibility of Common Laboratory Chemicals . Emory University Environmental Health and Safety Office. [Link]

  • Chemical Compatibility Chart . U.S. Coast Guard. [Link]

  • Waste Code . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA Hazardous Waste Codes . Alfred University. [Link]

  • Chemical Compatibility Guidelines . UC San Diego Blink. [Link]

Sources

Navigating the Unknown: A Practical Guide to Safely Handling (4-Methoxyphenyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, we often encounter novel compounds with limited safety data. (4-Methoxyphenyl)(4-pyridyl)methanone, a compound of interest for many researchers, falls into this category. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious and methodical approach to its handling. This guide is designed to provide you, our valued research partners, with a comprehensive framework for managing this chemical safely, drawing upon established principles of laboratory safety and data from structurally analogous compounds. Our commitment is to empower your research by ensuring a secure laboratory environment.

Hazard Assessment: Proceeding with Precaution

Due to the lack of specific toxicological data for this compound, we must operate under the precautionary principle. This means treating the compound as potentially hazardous. Based on the safety profiles of similar ketone-containing aromatic compounds, we can anticipate potential risks including:

  • Skin and Eye Irritation: Many organic solids can cause irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[1]

  • Unknown Systemic Effects: The full toxicological profile is not known.

Therefore, all handling procedures should be designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is paramount before handling any chemical. For this compound, a comprehensive PPE strategy is not just recommended, it is essential.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To provide robust protection against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound.
Body Protection A laboratory coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of fine particles.
Foot Protection Closed-toe shoes.To protect the feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing risk. The following steps provide a procedural guide for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Pre-Experiment Checklist: Before starting, gather all necessary equipment, reagents, and waste containers to minimize movement and the potential for spills.

Weighing and Aliquoting the Solid Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Containment: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to control the dispersion of dust.

  • Handling Tools: Use appropriate tools, such as spatulas and weighing paper, to handle the powder.

  • Secure Container: Keep the primary container of the compound tightly closed when not in use.

Solution Preparation
  • Controlled Addition: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.

  • Ventilation: If the solvent is volatile, ensure that the entire process is conducted within a fume hood to maintain adequate ventilation.

Post-Handling Decontamination
  • Surface Cleaning: Thoroughly wipe down the work area with an appropriate solvent to decontaminate all surfaces.

  • Proper PPE Removal (Doffing): Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]

Accidental Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Waste Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused solid this compound and any materials heavily contaminated with it (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management: Waste containers must be kept tightly closed except when adding waste. Ensure the container material is compatible with the waste.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling a chemical with an unknown hazard profile, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) prep_equip 2. Verify Emergency Equipment prep_area->prep_equip prep_materials 3. Gather Materials prep_equip->prep_materials don_ppe 4. Don PPE prep_materials->don_ppe weigh 5. Weigh/Aliquot Solid don_ppe->weigh dissolve 6. Prepare Solution weigh->dissolve decon 7. Decontaminate Work Area dissolve->decon doff_ppe 8. Doff PPE decon->doff_ppe waste 9. Dispose of Waste doff_ppe->waste

Sources

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(4-Methoxyphenyl)(4-pyridyl)methanone
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.